Jasminine
Description
Structure
3D Structure
Properties
CAS No. |
19634-30-1 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl (8S)-8-methyl-6-oxo-7,8-dihydro-5H-2,7-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-6-8-4-12-5-9(11(15)16-2)7(8)3-10(14)13-6/h4-6H,3H2,1-2H3,(H,13,14)/t6-/m0/s1 |
InChI Key |
KSMITTDZTTZFML-LURJTMIESA-N |
SMILES |
CC1C2=CN=CC(=C2CC(=O)N1)C(=O)OC |
Isomeric SMILES |
C[C@H]1C2=CN=CC(=C2CC(=O)N1)C(=O)OC |
Canonical SMILES |
CC1C2=CN=CC(=C2CC(=O)N1)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Jasminine |
Origin of Product |
United States |
Foundational & Exploratory
The Compound Jasminine: A Technical Guide to Its Isolation, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical compound jasminine, covering its isolation from natural sources, methods of characterization, and known biological activities. The information is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound, a naphthyridine derivative, is a bioactive compound that has been isolated from plants of the Jasminum genus, notably from the leaves of winter jasmine (Jasminum nudiflorum). Its systematic IUPAC name is methyl (8S)-8-methyl-6-oxo-7,8-dihydro-5H-2,7-naphthyridine-4-carboxylate. The chemical structure of this compound is presented below.
Chemical Structure of this compound:
-
Molecular Formula: C₁₁H₁₂N₂O₃
-
Molecular Weight: 220.23 g/mol
-
CAS Number: 19634-30-1
Isolation of this compound
A patented method outlines the extraction and purification of this compound from the leaves of Jasminum nudiflorum[1]. The process involves solvent extraction, liquid-liquid partitioning, and chromatographic separation.
Experimental Protocol for Isolation
The following protocol is adapted from the patented method for the extraction and purification of this compound[1]:
-
Drying and Pulverization: The leaves of Jasminum nudiflorum are dried at a controlled temperature (e.g., 45-60°C) and then crushed into a fine powder, typically passing through a 40-mesh sieve.
-
Ethanolic Extraction: The powdered plant material is subjected to extraction with an 80-90% ethanol solution. This is usually performed three times at a temperature of 50-60°C to ensure maximum extraction of the target compound.
-
Concentration: The collected ethanol extracts are combined and concentrated under vacuum to remove the ethanol.
-
Liquid-Liquid Partitioning:
-
The aqueous concentrate is first extracted with petroleum ether (typically 3 to 5 times) to remove nonpolar impurities. The aqueous phase is retained.
-
The resulting aqueous phase is then extracted with ethyl acetate (3 to 5 times). The ethyl acetate phases, which now contain the this compound, are collected.
-
-
Concentration of Ethyl Acetate Extract: The combined ethyl acetate extracts are concentrated under vacuum to yield a crude extract.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution with a chloroform-methanol solvent system is used to separate the compounds. Fractions are collected and monitored for the presence of this compound.
-
Crystallization and Recrystallization: The fractions containing pure this compound are concentrated and then crystallized from a 90% ethanol solution. The resulting crystals are recrystallized 2-3 times to achieve high purity.
Quantitative Data from Isolation
The following table summarizes the quantitative data reported in the patented isolation process[1].
| Parameter | Value |
| Starting Material | 250 g of Jasminum nudiflorum leaf powder |
| Extraction Solvent | 85-90% Ethanol |
| Yield of Crystalline Product | 3.3 - 3.4 g |
| Product Yield (%) | 1.32 - 1.36 % |
| Purity (by HPLC) | 98.62 - 99.17 % |
Characterization of this compound
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of this compound. The proton NMR would confirm the number and connectivity of hydrogen atoms, while the carbon NMR would provide information about the carbon skeleton.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The expected molecular ion peak for this compound would correspond to its molecular formula C₁₁H₁₂N₂O₃.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the this compound molecule, such as carbonyl (C=O) and amine (N-H) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is useful for quantitative analysis.
Biological Activity and Signaling Pathway
Recent research has begun to uncover the biological activities of this compound, with a notable study demonstrating its ability to induce the production of Tumor Necrosis Factor-alpha (TNF-α) in RAW 264.7 macrophage cells[2][3]. This induction of TNF-α is mediated through the activation of several key signaling pathways.
TNF-α Induction and Associated Signaling Pathways
This compound has been shown to stimulate the simultaneous activation of the Phosphoinositide 3-kinase (PI3K)-Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways[2][3]. The activation of these pathways leads to the transcription and secretion of TNF-α.
The experimental workflow to determine the signaling pathway typically involves treating RAW 264.7 cells with this compound and then using techniques like Western blotting to detect the phosphorylation (activation) of key proteins in these pathways, such as Akt, ERK, JNK, p38 (MAPKs), and the degradation of IκBα and nuclear translocation of p65 (NF-κB pathway).
The activation of these pathways culminates in the production and secretion of TNF-α, which can then exert its own biological effects, such as antiviral activity.
References
Bioactive Compounds in Jasminum Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Jasminum, belonging to the Oleaceae family, encompasses over 200 species of shrubs and vines, renowned for their fragrant flowers.[1] Beyond their use in perfumery and aromatherapy, Jasminum species have a long history in traditional medicine for treating a variety of ailments.[1] Modern scientific investigation has begun to validate these traditional uses, revealing a rich diversity of bioactive compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of the key bioactive compounds found in Jasminum species, their associated biological activities, detailed experimental protocols for their study, and insights into their mechanisms of action through various signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Key Bioactive Compounds and Their Pharmacological Activities
Jasminum species are a rich source of a wide array of bioactive compounds, including terpenoids, flavonoids, secoiridoids, and phenolic compounds.[2] These compounds have been demonstrated to possess a range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[3]
Terpenoids
Linalool, a monoterpene alcohol, is a major constituent of the essential oil of many Jasminum species and is known for its anti-inflammatory properties.[4] Studies have shown that linalool can inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]
Flavonoids
Quercetin and its glycosides are flavonoids commonly found in Jasminum species.[6] Quercetin has been extensively studied for its antioxidant and anticancer activities. It can modulate signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt pathway.[1]
Secoiridoids
Secoiridoid glycosides, such as oleuropein and ligstroside derivatives, are characteristic compounds of the Oleaceae family and are present in various Jasminum species. These compounds have been associated with antioxidant and anti-inflammatory activities.
Quantitative Data on Bioactive Compounds and Biological Activities
The following tables summarize quantitative data on the yield of essential oils, the content of major phytochemical classes, and the biological activities of extracts and compounds from various Jasminum species.
Table 1: Yield of Essential Oil from Jasminum Species
| Species | Plant Part | Extraction Method | Yield (%) | Reference |
| Jasminum sambac | Flowers | Supercritical Fluid Extraction | 0.334 | [7] |
| Jasminum sambac | Flowers | n-Hexane Solvent Extraction | 0.17 | [7] |
| Jasminum grandiflorum | Flowers | Hydroalcoholic Extraction | - | [8] |
Table 2: Total Phenolic and Flavonoid Content in Jasminum Species
| Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| Jasminum grandiflorum | Leaves | Hydroalcoholic | 18.8% (as Gallic Acid) | 8.075% (as Quercetin) | [8] |
| Jasminum multiflorum | Leaves | Ethanol | - | - | [9] |
| Jasminum sambac | Leaves | Ethanol | - | 40.10911 ± 0.5878 (mg QE/g) | [10] |
Table 3: Anticancer Activity (IC50 values in µg/mL) of Jasminum Extracts
| Species | Extract/Compound | Cell Line | IC50 (µg/mL) | Reference |
| Jasminum multiflorum | Hydromethanolic Leaf Extract | MCF-7 (Breast Cancer) | 24.81 | [6] |
| Jasminum multiflorum | Hydromethanolic Leaf Extract | HCT 116 (Colorectal Cancer) | 11.38 | [6] |
| Jasminum sambac | Dichloromethane Root Extract (Compound 7) | MCF-7 (Breast Cancer) | 35.94 µM (48h) | [11][12] |
| Jasminum sambac | Dichloromethane Root Extract (Compound 1) | MCF-7 (Breast Cancer) | 38.5 µM (24h) | [11][12] |
Table 4: Antimicrobial Activity (MIC values) of Jasminum Extracts and Essential Oils
| Species | Extract/Essential Oil | Microorganism | MIC Value | Reference |
| Jasminum grandiflorum | Essential Oil | Candida albicans | 0.97–5.24 µL/mL (MIC90) | [13] |
| Jasminum grandiflorum | Essential Oil | Candida glabrata | 0.65–3.18 µL/mL (MIC50) | [13] |
| Jasminum grandiflorum | Essential Oil | Escherichia coli | 6.43 µL/mL (MIC50) | [13] |
| Jasminum sambac | Essential Oil | Candida albicans | 0.39% v/v | [14] |
| Jasminum sambac | Essential Oil | Escherichia coli | 1.56% v/v | [14] |
| Jasminum sambac | Essential Oil | Staphylococcus aureus | >12.5% v/v | [14] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and analysis of bioactive compounds from Jasminum species.
Solvent Extraction of Essential Oil from Jasminum Flowers
Objective: To extract essential oil from fresh jasmine flowers using a solvent.[15][16]
Materials:
-
Freshly picked Jasminum flowers
-
Food-grade solvent (e.g., n-hexane, ethanol)[15]
-
Extraction vessel with perforated trays
-
Rotary evaporator
-
Absolute ethanol
-
Chilling unit (-5 to -12 °C)
-
Filtration apparatus
Procedure:
-
Harvest jasmine flowers early in the morning when their fragrance is most potent.
-
Gently place the fresh flowers onto the perforated trays within the extraction vessel.
-
Immerse the trays in the chosen solvent (e.g., hexane) and allow for an appropriate extraction time with a specific number of solvent washes.[16]
-
After extraction, carefully remove the solvent from the extract using a rotary evaporator under reduced pressure. This will yield a waxy, semi-solid mass known as "concrete."
-
To obtain the "absolute," warm the concrete with absolute ethanol at 45-60°C to dissolve the aromatic compounds.
-
Chill the ethanolic solution to -5 to -12°C to precipitate the waxes.[16]
-
Filter the chilled solution to separate the precipitated waxes.
-
Remove the ethanol from the filtrate by distillation under reduced pressure to obtain the final jasmine absolute (essential oil).
Isolation of Flavonoids by Column Chromatography
Objective: To separate and purify flavonoids from a crude plant extract.[17][18]
Materials:
-
Crude Jasminum leaf extract (e.g., ethanolic extract)
-
Silica gel (for column chromatography)
-
Glass column with a stopcock
-
Cotton wool
-
Sand
-
Elution solvents of varying polarity (e.g., a gradient of hexane, ethyl acetate, and methanol)
-
Collection tubes
-
Thin Layer Chromatography (TLC) apparatus for fraction analysis
Procedure:
-
Column Packing:
-
Ensure the glass column is clean and dry. Close the stopcock.
-
Place a small plug of cotton wool at the bottom of the column.[18]
-
Add a thin layer of sand over the cotton wool to create a level base.[18]
-
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.[18]
-
Allow the excess solvent to drain until it is just above the silica gel surface. Do not let the column run dry.[18]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial solvent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with the least polar solvent.
-
Gradually increase the polarity of the solvent mixture (e.g., by increasing the percentage of ethyl acetate in hexane, followed by the addition of methanol).
-
Collect the eluate in fractions in separate collection tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system.
-
Visualize the spots under UV light or with a suitable staining reagent.
-
Combine the fractions that contain the desired flavonoid(s) based on their TLC profiles.
-
-
Purification:
-
Evaporate the solvent from the combined fractions to obtain the purified flavonoid compound(s).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils
Objective: To identify and quantify the volatile compounds in a Jasminum essential oil sample.[19][20]
Materials:
-
Jasminum essential oil sample
-
Suitable solvent for dilution (e.g., hexane, ethanol)
-
GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or DB-Wax)[21]
-
Helium carrier gas
-
NIST/Wiley spectral library for compound identification
Procedure:
-
Sample Preparation:
-
Dilute the essential oil sample with a suitable solvent to an appropriate concentration.[21]
-
-
GC-MS Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to elute all compounds.[21]
-
Set the injector temperature and mode (e.g., split injection).
-
Set the carrier gas (helium) flow rate.
-
Set the MS parameters, including the ionization mode (e.g., Electron Ionization - EI) and mass scan range.
-
-
Injection and Analysis:
-
Inject a small volume of the diluted sample into the GC injector port.
-
The volatile compounds will be separated in the GC column based on their boiling points and polarity.
-
As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
-
Data Analysis:
-
The mass spectrum of each compound is recorded.
-
Identify the compounds by comparing their mass spectra and retention times with those in a reference library (e.g., NIST).[19]
-
Quantify the relative abundance of each compound based on the peak area in the chromatogram.
-
Signaling Pathways and Mechanisms of Action
The bioactive compounds in Jasminum species exert their pharmacological effects by modulating various cellular signaling pathways.
Anti-inflammatory Signaling Pathway of Linalool
Linalool has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][22] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Linalool can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[23][24]
Caption: Anti-inflammatory action of Linalool via NF-κB pathway inhibition.
Anticancer Signaling Pathway of Quercetin
Quercetin has demonstrated anticancer activity by modulating the PI3K/Akt signaling pathway, which is often dysregulated in cancer, leading to increased cell survival and proliferation.[25][26] Quercetin can inhibit the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt. This leads to the downstream inhibition of cell survival pathways and can induce apoptosis in cancer cells.
Caption: Anticancer mechanism of Quercetin through PI3K/Akt pathway inhibition.
Conclusion
Jasminum species represent a valuable source of diverse bioactive compounds with promising therapeutic applications. This guide has provided a comprehensive overview of the key chemical constituents, their pharmacological activities with supporting quantitative data, detailed experimental protocols for their investigation, and insights into their mechanisms of action. The information compiled here is intended to facilitate further research and development in harnessing the potential of Jasminum-derived compounds for the creation of novel pharmaceuticals and therapeutic agents. The continued exploration of this genus holds significant promise for advancing human health.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linalool inhibits cigarette smoke-induced lung inflammation by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemical analysis and broad spectrum antimicrobial activity of ethanolic extract of Jasminum mesnyi Hance leaves and its solventpartitioned fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. saudijournals.com [saudijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Constituents from the Roots of Jasminum sambac (L.) Ait. and their Cytotoxicity to the Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. niir.org [niir.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. areme.co.jp [areme.co.jp]
- 20. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 21. vipsen.vn [vipsen.vn]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Phytochemical Profile of Jasminum officinale Extract: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasminum officinale L., commonly known as common jasmine, has a long history of use in traditional medicine, attributed to its rich and diverse phytochemical composition. This technical guide provides a comprehensive overview of the phytochemical profile of Jasminum officinale extracts, focusing on quantitative data, detailed experimental protocols for analysis, and the molecular mechanisms underlying its therapeutic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of Jasminum officinale as a source of bioactive compounds. The information presented herein is compiled from a thorough review of peer-reviewed scientific literature.
Phytochemical Composition
Jasminum officinale is a rich source of a wide array of bioactive compounds, broadly categorized as alkaloids, flavonoids, phenols, saponins, tannins, terpenoids, and secoiridoids.[1] The concentration and composition of these phytochemicals can vary significantly depending on the part of the plant used (e.g., flowers, leaves, roots), the geographical origin, and the extraction method employed.
Qualitative Phytochemical Screening
Preliminary phytochemical screening of various extracts of Jasminum officinale has consistently revealed the presence of several major classes of secondary metabolites. These findings are summarized in Table 1.
Table 1: Qualitative Phytochemical Profile of Jasminum officinale Extracts
| Phytochemical Class | Leaf Extract | Flower Extract | Root Extract | Reference(s) |
| Alkaloids | + | + | + | [1][2] |
| Flavonoids | + | + | + | [1][3] |
| Phenols | + | + | + | [1][2][3] |
| Saponins | + | + | + | [1][2][3] |
| Tannins | + | + | - | [1][3] |
| Terpenoids | + | + | + | [1][2] |
| Glycosides | + | - | + | [2] |
| Coumarins | + | - | - | [1] |
| Secoiridoids | + | - | - | [1] |
"+" indicates presence, "-" indicates absence.
Quantitative Phytochemical Analysis
Quantitative analysis of Jasminum officinale extracts provides valuable data on the concentration of key bioactive compounds. This information is crucial for standardization and for understanding the dose-dependent effects of the extracts.
The total phenolic content (TPC) and total flavonoid content (TFC) are important indicators of the antioxidant potential of plant extracts. Table 2 summarizes the TPC and TFC of various Jasminum officinale leaf extracts.
Table 2: Total Phenolic and Flavonoid Content of Jasminum officinale Leaf Extracts
| Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference(s) |
| Aqueous | 104.02 ± 1.28 | 10.76 ± 0.83 | [1] |
| Ethanol (80%) | 133.4 ± 0.28 | Not Reported | [4] |
| Ethyl Acetate | 103.01 ± 1.1 | 80.29 ± 1.03 | [3] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents.
The essential oil of Jasminum officinale flowers is highly valued in the fragrance and aromatherapy industries and also possesses therapeutic properties. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified numerous volatile compounds. Table 3 presents the relative percentage of major constituents found in the essential oil.
Table 3: Major Phytochemical Constituents of Jasminum officinale Flower Essential Oil Identified by GC-MS
| Compound | Relative Percentage (%) | Reference(s) |
| Phytol | 25.77 | [1][5] |
| 3,7,11-Trimethyldodeca-1,6,10-trien-3-ol | 12.54 | [1][5] |
| 3,7,11,15-Tetramethyl-1-hexadecen-3-ol | 12.42 | [1][5] |
| Hexadecanoic acid | 9.16 | [1] |
| Benzyl benzoate | 4.84 | [1] |
| Perhydrofarnesyl acetone | 4.85 | [1] |
| 9,12,15-Octadecatrienoic acid | 4.82 | [1] |
| Tricosane | 4.00 | [1] |
| Heneicosane | 3.12 | [1] |
| Nonacosane | 3.00 | [1] |
| Hexacosane | 2.54 | [1] |
| Heptacosane | 1.86 | [1] |
| Methyl palmitate | 1.57 | [1] |
| Pentacosane | 1.51 | [1] |
| 9,12,15-Octadecatrienoic acid methyl ester | 1.33 | [1] |
| Octacosane | 1.26 | [1] |
| Methyl myristate | 0.75 | [1] |
| Octadecanoic acid methyl ester | 0.56 | [1] |
| Tetracosane | 0.58 | [1] |
| Squalene | 0.46 | [1] |
| Benzyl acetate | 0.33 | [1] |
| Neophytadiene | 0.23 | [1] |
| Phytol acetate | 0.22 | [1] |
| 7-Tetradecene | 0.20 | [1] |
| Nonadecane | 0.14 | [1] |
| Geranyl linalool | 0.12 | [1] |
| Nerolidol | 0.11 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate the analytical procedures for the phytochemical analysis of Jasminum officinale extracts.
Workflow for Phytochemical Analysis
The general workflow for the phytochemical analysis of Jasminum officinale involves several key stages, from sample preparation to compound identification and quantification.
Determination of Total Phenolic Content (Folin-Ciocalteu Method)
This protocol is based on the colorimetric reaction between phenolic compounds and the Folin-Ciocalteu reagent in an alkaline medium.
Reagents and Equipment:
-
Folin-Ciocalteu reagent
-
Gallic acid (standard)
-
Sodium carbonate (Na₂CO₃) solution (7.5% w/v)
-
Methanol
-
Distilled water
-
UV-Vis Spectrophotometer
-
Vortex mixer
-
Pipettes and test tubes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of gallic acid (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of dilutions of gallic acid (e.g., 20, 40, 60, 80, 100 µg/mL) in methanol.
-
-
Sample Preparation:
-
Dissolve a known weight of the Jasminum officinale extract in methanol to a final concentration of 1 mg/mL.
-
-
Assay:
-
To 0.5 mL of each standard dilution and the sample solution in separate test tubes, add 2.5 mL of 10% (v/v) Folin-Ciocalteu reagent.
-
Vortex the tubes thoroughly.
-
After 5 minutes, add 2.0 mL of 7.5% (w/v) sodium carbonate solution to each tube and vortex again.
-
Incubate the tubes in the dark at room temperature for 60 minutes.
-
Measure the absorbance of the solutions at 760 nm using a UV-Vis spectrophotometer against a blank (methanol instead of sample/standard).
-
-
Calculation:
-
Plot the absorbance of the gallic acid standards versus their concentration to generate a standard curve.
-
Determine the concentration of total phenolics in the sample extract from the standard curve and express the result as mg of gallic acid equivalents per gram of extract (mg GAE/g).
-
Determination of Total Flavonoid Content (Aluminum Chloride Method)
This method is based on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of flavonoids, which results in a colored product.
Reagents and Equipment:
-
Aluminum chloride (AlCl₃) solution (10% w/v)
-
Sodium nitrate (NaNO₂) solution (5% w/v)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Quercetin (standard)
-
Methanol
-
Distilled water
-
UV-Vis Spectrophotometer
-
Pipettes and test tubes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of quercetin (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of dilutions of quercetin (e.g., 20, 40, 60, 80, 100 µg/mL) in methanol.
-
-
Sample Preparation:
-
Dissolve a known weight of the Jasminum officinale extract in methanol to a final concentration of 1 mg/mL.
-
-
Assay:
-
To 0.5 mL of each standard dilution and the sample solution in separate test tubes, add 2.5 mL of distilled water and 0.15 mL of 5% sodium nitrate solution.
-
Mix well and allow to stand for 5 minutes.
-
Add 0.15 mL of 10% aluminum chloride solution and mix.
-
After 6 minutes, add 1 mL of 1 M sodium hydroxide solution.
-
Immediately add 1.2 mL of distilled water and mix thoroughly.
-
Measure the absorbance of the solutions at 510 nm using a UV-Vis spectrophotometer against a blank (methanol instead of sample/standard).
-
-
Calculation:
-
Plot the absorbance of the quercetin standards versus their concentration to generate a standard curve.
-
Determine the concentration of total flavonoids in the sample extract from the standard curve and express the result as mg of quercetin equivalents per gram of extract (mg QE/g).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oil
This protocol outlines a general procedure for the analysis of the volatile components of Jasminum officinale essential oil.
Equipment and Conditions:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier gas: Helium, at a constant flow rate (e.g., 1 mL/min)
-
Injector temperature: 250 °C
-
Oven temperature program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: Increase to 240 °C at a rate of 3 °C/min
-
Final hold: 240 °C for 10 min
-
-
Mass spectrometer parameters:
-
Ion source temperature: 230 °C
-
Ionization energy: 70 eV
-
Mass scan range: 40-500 amu
-
Procedure:
-
Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane or dichloromethane) at a ratio of 1:100 (v/v).
-
-
Injection:
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
-
Data Analysis:
-
Identify the components by comparing their mass spectra with those in the NIST/Wiley library database.
-
Calculate the relative percentage of each component based on the peak area in the total ion chromatogram.
-
High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis
This protocol provides a general framework for the separation and quantification of specific flavonoids in Jasminum officinale extracts.
Equipment and Conditions:
-
High-performance liquid chromatograph (HPLC) with a UV or photodiode array (PDA) detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A gradient of two solvents, for example:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B (linear gradient)
-
25-30 min: 40-10% B (linear gradient)
-
30-35 min: 10% B (isocratic)
-
-
Flow rate: 1.0 mL/min
-
Detection wavelength: e.g., 280 nm and 340 nm
-
Injection volume: 20 µL
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of flavonoid standards (e.g., quercetin, kaempferol, rutin) in methanol. Create a series of dilutions for the calibration curve.
-
Dissolve a known amount of the Jasminum officinale extract in the mobile phase, filter through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the standards and the sample solution into the HPLC system.
-
-
Quantification:
-
Identify the flavonoids in the sample by comparing their retention times with those of the standards.
-
Quantify the amount of each flavonoid by using the calibration curve generated from the standard solutions.
-
Signaling Pathway Modulation
The therapeutic effects of Jasminum officinale extracts, particularly their anti-inflammatory properties, are attributed to the modulation of key cellular signaling pathways. One of the most well-documented mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger a cascade of events that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Phytochemicals present in Jasminum officinale extract, such as flavonoids, have been shown to interfere with this pathway. They can inhibit the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα. By preventing IκBα degradation, the extract effectively blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.
Conclusion
Jasminum officinale extracts possess a rich and complex phytochemical profile, with significant quantities of phenols, flavonoids, and a diverse array of volatile compounds in its essential oil. The quantitative data and detailed analytical protocols presented in this guide provide a solid foundation for further research and development of Jasminum officinale-based therapeutic agents. The demonstrated ability of the extract to modulate the NF-κB signaling pathway highlights its potential as a natural anti-inflammatory agent. Further studies focusing on the isolation and characterization of individual bioactive compounds and their specific mechanisms of action are warranted to fully unlock the therapeutic potential of this valuable medicinal plant.
References
Novel terpenoids identified in jasmine flowers
An In-depth Guide to Novel Terpenoids from Jasminum Species
Introduction
Jasmine (Jasminum spp.), a member of the Oleaceae family, is globally renowned for its intensely fragrant flowers, which are a cornerstone of the perfume industry and traditional medicine. The characteristic aroma is composed of a complex blend of volatile organic compounds (VOCs), with terpenoids being a major class. Terpenoids not only define the floral scent but also play crucial roles in plant defense and pollination.[1] Ongoing phytochemical investigations into various Jasminum species continue to reveal previously uncharacterized compounds, offering new opportunities for drug development, fragrance creation, and a deeper understanding of plant biochemistry.
Recent advances in genomic and metabolomic analyses have accelerated the discovery of novel compounds and the elucidation of their biosynthetic pathways.[2][3] The terpene synthase (TPS) gene family, responsible for the final catalytic step in terpenoid synthesis, has been found to be significantly amplified in Jasminum sambac, contributing to the rich diversity of terpenes produced by the flower.[2][4] This guide provides a technical overview of recently identified novel terpenoids in the Jasminum genus, detailed experimental protocols for their identification, and visualizations of key biochemical and experimental pathways.
Newly Identified Novel Triterpenoids
While much research focuses on the volatile terpenoids responsible for fragrance, recent studies have successfully isolated and characterized non-volatile novel terpenoids from jasmine plant tissues. A 2023 study on the roots of Jasminum sambac (L.) Ait. led to the isolation of four new unusual pentacyclic triterpenoids.[5] The structures of these compounds were elucidated using advanced spectroscopic methods, including 1D/2D NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and single-crystal X-ray diffraction.[5]
Table 1: Novel Pentacyclic Triterpenoids from Jasminum sambac Roots [5]
| Compound Name | Molecular Formula | HRESIMS Data (m/z) | Key Characteristics |
| Compound 1 | C₃₀H₃₂O₇ | 527.2040 [M+Na]⁺ | Golden yellow solid; Orthorhombic crystal system |
| Compound 2 | C₃₀H₃₂O₇ | 527.2038 [M+Na]⁺ | White amorphous powder |
| Compound 3 | C₃₀H₃₂O₇ | 527.2041 [M+Na]⁺ | White amorphous powder |
| Compound 4 | C₃₀H₃₂O₆ | 511.2091 [M+Na]⁺ | White amorphous powder |
Quantitative Analysis of Volatile Terpenoids in Jasmine Flowers
The floral fragrance of jasmine is primarily determined by its unique profile of volatile terpenoids. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for identifying and quantifying these compounds. The relative abundance of these terpenoids can vary significantly between different species and even cultivars, leading to novel scent profiles.[6]
Table 2: Relative Abundance (%) of Major Volatile Terpenoids in Select Jasminum Species
| Compound | Class | J. sambac (cv. Ramanthapuram Gundumalli)[6] | J. officinale (var. Grandiflorum)[7] | J. grandiflorum (Headspace)[8] |
| Linalool | Monoterpenoid | 1.8 - 3.5% | 10.72% | 11.05% |
| D-Limonene | Monoterpenoid | 0.8 - 1.5% | 6.43% | Detected |
| α-Farnesene | Sesquiterpenoid | 10.2 - 14.1% | 7.72% | 96% of sesquiterpenes |
| Germacrene-D | Sesquiterpenoid | 1.5 - 2.8% | Not Reported | Not Reported |
| Geranyl Linalool | Diterpenoid | 1.1 - 2.5% | 12.86% | Not Reported |
| Nerolidol | Sesquiterpenoid | < 1% | Not Reported | Detected |
Experimental Protocols
Protocol for Analysis of Volatile Terpenoids by GC-MS
This protocol outlines a standard method for the extraction and analysis of volatile organic compounds from jasmine flowers, adapted from methodologies described in recent literature.[1][9][10]
-
Plant Material Collection : Collect fresh, fully opened jasmine flowers during their peak emission period (typically evening or night). Use immediately or flash-freeze in liquid nitrogen and store at -80°C.
-
Extraction Method (Headspace Solid-Phase Microextraction - HS-SPME) :
-
Place a known quantity (e.g., 1-2 g) of fresh flowers into a 20 mL headspace vial and seal tightly with a PTFE/silicone septum cap.
-
Incubate the vial at a controlled temperature (e.g., 40°C) for 30 minutes to allow volatiles to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis :
-
Immediately insert the SPME fiber into the GC injector port, which is set to a high temperature (e.g., 250°C) for thermal desorption of the analytes.
-
Gas Chromatograph : Agilent 7890A or equivalent.
-
Column : Use a non-polar capillary column, such as an Agilent DB-5MS (30 m × 0.25 mm × 0.25 µm).[9]
-
Carrier Gas : Helium at a constant flow rate of 1 ml/min.[9]
-
Oven Temperature Program :
-
Initial temperature at 50°C, hold for 2 minutes.
-
Ramp at 4°C/min to 270°C.
-
Hold at 270°C for 5-10 minutes.[1]
-
-
Mass Spectrometer : Agilent 5975C or equivalent.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 500.
-
-
Compound Identification : Identify the separated compounds by comparing their mass spectra with reference spectra in established libraries such as NIST and Willey. Confirm identities using retention indices (RI) calculated with a homologous series of n-alkanes.
Protocol for Isolation and Elucidation of Novel Non-Volatile Terpenoids
This protocol describes a general workflow for the discovery of new, non-volatile compounds, based on the methods used to identify the novel pentacyclic triterpenoids from J. sambac roots.[5]
-
Extraction : Air-dry and powder the plant material (e.g., roots). Perform exhaustive extraction with a solvent such as 95% ethanol at room temperature. Concentrate the resulting extract under reduced pressure.
-
Fractionation : Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol).
-
Chromatographic Separation :
-
Subject the target fraction (e.g., the ethyl acetate fraction) to repeated column chromatography.
-
Use various stationary phases, including silica gel, Sephadex LH-20, and ODS (Octadecylsilane).
-
Employ gradient elution systems to separate the compounds.
-
-
Purification : Purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation :
-
HRESIMS : Determine the molecular formula of the pure compound.
-
NMR Spectroscopy : Perform comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses to determine the chemical structure, connectivity, and stereochemistry.
-
Single-Crystal X-ray Diffraction : If a suitable crystal can be grown, use this technique for unambiguous determination of the absolute structure.
-
Visualization of Workflows and Pathways
Experimental Workflow for Terpenoid Identification
The following diagram illustrates the general experimental pipeline for the identification of terpenoids from plant material.
Caption: General experimental workflow for terpenoid identification.
Terpenoid Biosynthesis Pathways in Plants
Terpenoids are synthesized from five-carbon isoprene units that are produced via two primary pathways: the mevalonate (MVA) pathway, which occurs in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[2][11] These pathways provide the precursors for the various classes of terpenoids.
Caption: Simplified overview of terpenoid biosynthesis pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The Jasmine (Jasminum sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The genome of single-petal jasmine (Jasminum sambac) provides insights into heat stress tolerance and aroma compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The genome of single-petal jasmine (Jasminum sambac) provides insights into heat stress tolerance and aroma compound biosynthesis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.uran.ua [journals.uran.ua]
- 8. researchgate.net [researchgate.net]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
Jasminine: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminine is a monoterpenoid pyridine alkaloid found in a select group of plants within the Oleaceae family. Its unique naphthyridine structure has drawn interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound, its proposed biosynthetic pathway, and generalized methodologies for its study.
Natural Sources of this compound
This compound has been identified in several species belonging to the Oleaceae family. The primary sources are within the Jasminum genus, though it has also been isolated from related genera such as Ligustrum, Olea, and Osmanthus. The distribution of this compound appears to be specific to this plant family, suggesting a unique evolutionary path for its biosynthesis.
Table 1: Quantitative Data on this compound Content in Natural Sources
| Plant Species | Family | Plant Part | This compound Yield/Content | Reference |
| Jasminum lineare | Oleaceae | Not Specified | Data not available | --INVALID-LINK-- |
| Jasminum gracile | Oleaceae | Not Specified | Data not available | --INVALID-LINK-- |
| Jasminum schumanii | Oleaceae | Not Specified | Data not available | --INVALID-LINK-- |
| Jasminum domatiigerum | Oleaceae | Not Specified | Data not available | --INVALID-LINK-- |
| Ligustrum novoguineense | Oleaceae | Not Specified | Data not available | --INVALID-LINK-- |
| Osmanthus austrocaledonicus | Oleaceae | Aerial Parts | Data not available | --INVALID-LINK-- |
| Olea paniculata | Oleaceae | Not Specified | Data not available | --INVALID-LINK-- |
Biosynthesis of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on its monoterpenoid structure, a pathway originating from the iridoid biosynthesis route is hypothesized. Iridoids are a class of monoterpenoids that serve as precursors to a wide range of biologically active compounds, including many alkaloids.
The proposed pathway likely begins with geranyl pyrophosphate (GPP), a common precursor for monoterpenes. GPP is cyclized to form the iridoid scaffold, which then undergoes a series of oxidative cleavages to form a secoiridoid intermediate. This secoiridoid can then react with an ammonia source to form the pyridine ring of this compound. This proposed pathway shares similarities with the biosynthesis of other monoterpenoid indole alkaloids and secoiridoids like oleuropein, which are also found in the Oleaceae family.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not extensively published. However, based on general methods for alkaloid extraction from Jasminum species, a typical workflow can be outlined.
General Protocol for Alkaloid Extraction and Isolation from Jasminum Species
-
Plant Material Collection and Preparation:
-
Collect fresh plant material (leaves, stems, or roots) from the desired Jasminum species.
-
Air-dry the plant material in the shade to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional shaking.
-
Alternatively, use a Soxhlet apparatus for continuous extraction with the chosen solvent.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
Wash the acidic solution with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic lipophilic compounds.
-
Basify the aqueous layer with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the basified aqueous solution with a chlorinated solvent (e.g., dichloromethane or chloroform) multiple times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield a crude alkaloid fraction.
-
-
Purification:
-
Subject the crude alkaloid fraction to column chromatography over silica gel or alumina.
-
Elute with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).
-
Combine fractions containing the compound of interest and further purify by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
-
Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete structural assignment.
-
-
Conclusion
This compound is a monoterpenoid pyridine alkaloid with a limited but consistent distribution within the Oleaceae family. While its presence in several Jasminum and related species is established, there is a significant lack of quantitative data and detailed, reproducible experimental protocols for its isolation and characterization in the current scientific literature. The proposed biosynthetic pathway, stemming from iridoid precursors, provides a logical framework for further investigation into the enzymatic machinery responsible for its formation. Future research should focus on quantifying this compound in its natural sources, elucidating the specific enzymatic steps in its biosynthesis, and detailing its isolation and purification to facilitate further pharmacological and toxicological evaluation.
The Anti-inflammatory Potential of Jasminum sambac Flavonoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasminum sambac (L.) Aiton, a plant revered for its aromatic flowers, has a rich history in traditional medicine for treating a variety of inflammatory conditions. Modern phytochemical investigations have identified flavonoids as a major class of bioactive compounds within this species, responsible for a significant portion of its therapeutic effects. This technical guide provides an in-depth analysis of the anti-inflammatory potential of Jasminum sambac flavonoids, focusing on their mechanisms of action, supported by quantitative data from pertinent in vitro and in vivo studies. Detailed experimental protocols for key assays and visual representations of the implicated signaling pathways are presented to facilitate further research and drug development endeavors in this promising area.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous pursuit in pharmaceutical research.
Jasminum sambac, commonly known as Arabian jasmine, has been traditionally used to alleviate inflammatory ailments.[1] Scientific evidence now indicates that the plant's therapeutic properties can be largely attributed to its rich flavonoid content.[2][3] Key flavonoids identified in J. sambac include quercetin, kaempferol, and hesperidin, all of which have been independently shown to possess potent anti-inflammatory activities.[4][5][6] This guide synthesizes the current scientific knowledge on the anti-inflammatory effects of J. sambac flavonoids, providing a comprehensive resource for the scientific community.
Phytochemistry: Flavonoids of Jasminum sambac
Phytochemical analyses of various parts of Jasminum sambac have revealed the presence of a diverse array of flavonoids. The primary flavonoids implicated in the plant's anti-inflammatory action are:
-
Quercetin: A flavonol found in the flowers of J. sambac.[4]
-
Kaempferol: Another prominent flavonol isolated from the flowers.[4]
-
Hesperidin: A flavanone identified in the root extract of the plant.[5]
The presence of these and other flavonoids has been confirmed through various analytical techniques, including High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC).[2][5]
Mechanisms of Anti-inflammatory Action
The flavonoids from Jasminum sambac exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Quercetin and kaempferol, present in J. sambac, have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα and suppressing the activity of the IKK complex.[4] This blockade of NF-κB activation is a central mechanism underlying the anti-inflammatory effects of these flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hesperidin Inhibits Vascular Formation by Blocking the AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Arsenal: A Technical Guide to the Anticancer Properties of Novel Compounds from Jasminum
For Researchers, Scientists, and Drug Development Professionals
The genus Jasminum, renowned for its fragrant blossoms, is emerging as a significant reservoir of novel bioactive compounds with potent anticancer activities. Extracts and isolated phytochemicals from various Jasminum species have demonstrated considerable efficacy in preclinical studies against a range of cancer cell lines. This technical guide provides an in-depth overview of the current research, focusing on the cytotoxic and apoptotic properties of these compounds, the signaling pathways they modulate, and the detailed experimental methodologies used to elucidate these effects. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and therapeutic application of these promising natural products.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of compounds and extracts from the Jasminum genus have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined in numerous studies. Furthermore, in vivo studies have demonstrated significant tumor growth inhibition. The following tables summarize the key quantitative data from the available literature.
Table 1: In Vitro Cytotoxicity (IC50) of Jasminum Compounds and Extracts
| Species | Compound/Extract | Cancer Cell Line | IC50 Value | Citation |
| Jasminum multiflorum | Hydromethanolic Leaf Extract | MCF-7 (Breast Cancer) | 24.81 µg/ml | [1] |
| Jasminum multiflorum | Hydromethanolic Leaf Extract | HCT 116 (Colorectal Cancer) | 11.38 µg/ml | [1] |
| Jasminum sambac | Compound 1 (New) | MCF-7 (Breast Cancer) | 38.5 µM (24 hs) | [2] |
| Jasminum sambac | Compound 7 | MCF-7 (Breast Cancer) | 35.94 µM (48 hs) | [2] |
| Jasminum humile | Methanol Extract | MCF-7 (Breast Cancer) | 9.3 ± 1.2 µg/mL | |
| Jasminum species | Methanolic Extract | HEPG2 (Liver Cancer) | IC50 values ranged from >100 µg/mL to 223.86 µg/mL depending on the species | [3] |
| Jasminum sambac | Methanolic Extract | HeLa and Mouse Fibroblast | 123.3 µg/ml (Normal) and 93.8 µg/ml (Cancer) | [4] |
Table 2: In Vivo Antitumor Activity of Jasminum Extracts
| Species | Extract | Animal Model | Dosage | Tumor Volume Reduction | Citation |
| Jasminum sambac | Jasmine Extracts | DMBA-induced breast cancer-bearing rats | 100mg/kg | 46.96% | [5] |
| Jasminum sambac | Jasmine Extracts | DMBA-induced breast cancer-bearing rats | 200mg/kg | 54.61% | [5] |
Signaling Pathways and Mechanisms of Action
Novel compounds from Jasminum exert their anticancer effects through the modulation of critical cellular signaling pathways that govern cell proliferation, survival, and apoptosis. Key mechanisms include the induction of programmed cell death (apoptosis), cell cycle arrest, and inhibition of angiogenesis and metastasis.
Induction of Apoptosis
A primary mechanism of action for many Jasminum-derived compounds is the induction of apoptosis in cancer cells. This is often achieved by altering the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of the caspase cascade.
Caption: Apoptosis induction by Jasminum compounds.
Modulation of Cell Cycle and Proliferation Pathways
Compounds from Jasminum have been shown to interfere with the cell cycle, often causing arrest at specific phases, thereby inhibiting cancer cell proliferation. This is frequently linked to the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK.
Caption: Inhibition of PI3K/Akt/mTOR pathway.
Inhibition of Angiogenesis and Metastasis
The spread of cancer to distant organs is a critical factor in mortality. Bioactive compounds from Jasminum can inhibit angiogenesis (the formation of new blood vessels that supply tumors) and metastasis by downregulating key proteins like Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs).[6]
Caption: Anti-angiogenic and anti-metastatic effects.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments commonly cited in the research on the anticancer properties of Jasminum compounds.
High-Performance Liquid Chromatography (HPLC) for Compound Isolation
This protocol outlines a general procedure for the isolation of bioactive compounds from Jasminum extracts.
Caption: Workflow for HPLC-based compound isolation.
Methodology:
-
Sample Preparation: A crude extract of the Jasminum plant material is dissolved in a suitable solvent, such as acetonitrile, to a known concentration (e.g., 1000 ppm). The solution is then filtered through a 0.45 µm membrane filter into an HPLC vial.
-
Chromatographic Conditions: A preparative HPLC system equipped with a suitable column (e.g., C18) is used. A gradient elution method is typically employed, for instance, with a mobile phase consisting of water and acetonitrile, with the proportion of acetonitrile increasing over time (e.g., from 5% to 75% over 20 minutes). The flow rate is maintained at a constant level (e.g., 1.0 ml/min) and the column temperature is controlled (e.g., 35 °C).
-
Fraction Collection: The eluent is monitored by a detector (e.g., UV-Vis), and fractions corresponding to distinct peaks in the chromatogram are collected.
-
Purity Analysis: The purity of the isolated compounds in the collected fractions is then assessed using analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Jasminum compound or extract and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) is added to each well.
-
Incubation: The plate is incubated for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2) to allow for the formation of formazan crystals.
-
Solubilization: 100 µl of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is often left overnight in the incubator.
-
Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm. The IC50 value is then calculated.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the Jasminum compound for the desired time. Both floating and adherent cells are collected.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL PI working solution are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added to each tube, and the samples are analyzed by flow cytometry as soon as possible.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Methodology:
-
Cell Harvesting and Fixation: Cells are harvested and washed with cold PBS. The cells are then fixed by drop-wise addition of cold 70% ethanol while vortexing and incubated for at least 30 minutes on ice.
-
Washing: The fixed cells are washed with PBS to remove the ethanol.
-
RNase Treatment: The cells are resuspended in a solution containing RNase A to ensure that only DNA is stained.
-
PI Staining: Propidium iodide is added to the cell suspension.
-
Incubation: The cells are incubated in the dark, typically for 30 minutes.
-
Flow Cytometry: The samples are then analyzed on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Methodology:
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured using an imaging system. The band intensities are quantified using densitometry software.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of Jasminum compounds in a mouse model.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells per mouse) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: The mice are monitored for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Treatment: When the tumors reach a certain volume (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. The Jasminum compound or extract is administered at specified doses and schedules (e.g., daily oral gavage or intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
This guide consolidates current knowledge on the anticancer potential of compounds derived from the Jasminum genus. The provided data, pathway diagrams, and detailed protocols are intended to serve as a valuable resource for the scientific community to advance research and development in this promising area of natural product-based oncology.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
The Ethnomedicinal Efficacy of Jasminum Extracts: A Technical Guide for Researchers
An Overview of Traditional Applications and Modern Pharmacological Validation
The genus Jasminum, belonging to the Oleaceae family, encompasses over 200 species of shrubs and vines renowned for their fragrant blossoms.[1][2] Beyond their ornamental and aromatic value, various Jasminum species have been integral to traditional medicine systems for centuries, including Ayurveda, Unani, and Traditional Chinese Medicine.[3][4][5] Ethnobotanical records reveal a broad spectrum of therapeutic applications, from treating skin ailments and infections to alleviating pain and inflammation.[1][3][6] This technical guide synthesizes the traditional medicinal uses of Jasminum extracts and presents the modern scientific validation of their pharmacological properties, with a focus on quantitative data and experimental methodologies to support further research and drug development.
Phytochemical Composition: The Bioactive Core
The diverse therapeutic effects of Jasminum extracts are attributed to a rich array of bioactive compounds.[3][6] The primary phytochemical constituents identified across various species include:
-
Flavonoids: Quercetin, kaempferol, rutin, and hesperidin are prominent flavonoids that contribute significantly to the antioxidant and anti-inflammatory properties of the extracts.[3][4][7][8]
-
Terpenoids: Linalool, a major component of the essential oil, is known for its antimicrobial and sedative effects.[3][6]
-
Phenolic Acids: Caffeic acid and chlorogenic acid are potent antioxidants that scavenge free radicals.[3]
-
Iridoids and Secoiridoids: These compounds, including oleuropein, exhibit antimicrobial and anti-inflammatory activities.[1][7][9]
-
Alkaloids: Jasminine and other alkaloids contribute to the plant's analgesic and neuroprotective effects.[3]
-
Glycosides, Tannins, and Saponins: These compounds are also present and contribute to the overall medicinal profile of the plant.[2][4][6]
Pharmacological Activities: A Quantitative Perspective
Modern scientific investigations have substantiated many of the traditional claims associated with Jasminum extracts. This section presents a summary of the key pharmacological activities with available quantitative data.
Antimicrobial Activity
Jasminum species have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[1][3][6] This is largely attributed to the presence of essential oils, flavonoids, and tannins.[3][10]
| Jasminum Species | Extract Type | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Reference |
| J. auriculatum | Ethanolic Leaf | Pseudomonas aeruginosa | 16.65 ± 0.6 | 0.78 mg/ml | [11] |
| J. azoricum | Acetone Leaf Fraction | Staphylococcus aureus | 30 (at 30 mg/mL) | Not specified | [7] |
| J. brevilobum | Jatamansone from Leaf | Staphylococcus aureus | Not specified | 0.05 µg/mL | [7] |
| J. brevilobum | Jatamansone from Leaf | Escherichia coli | Not specified | 0.07 µg/mL | [7] |
| J. syringifolium | Methanolic Leaf | Shigella flexneri | 22.67 | Not specified | [7] |
Antioxidant Activity
The antioxidant potential of Jasminum extracts, primarily due to their phenolic and flavonoid content, has been well-documented.[3][7] These compounds effectively neutralize free radicals, protecting cells from oxidative damage.[3]
| Jasminum Species | Extract Type | Assay | IC50 Value | Reference |
| J. auriculatum | Ethanolic Leaf | DPPH | 33.39 µg/ml | [11] |
| J. multiflorum | Methanolic Leaf | Protein Denaturation | 425 µg/mL | [12] |
| J. sambac | Ethanolic Flower | Anti-collagenase | 339.30 ± 7.87 µg/mL | [13] |
| J. sambac | Ethanolic Flower | Anti-elastase | 249.94 ± 16.51 µg/mL | [13] |
| J. sambac | Ethanolic Flower | Anti-hyaluronidase | 269.26 ± 90.52 µg/mL | [13] |
Anti-inflammatory Activity
Traditional use of Jasminum for inflammatory conditions is supported by studies demonstrating the inhibition of pro-inflammatory mediators.[3][8]
| Jasminum Species | Extract Type | Model | Dosage | % Inhibition of Paw Edema | Reference |
| J. multiflorum | Methanolic Leaf | Carrageenan-induced | 200 mg/kg | 31.8 | [12] |
| J. multiflorum | Methanolic Leaf | Carrageenan-induced | 400 mg/kg | 39.6 | [12] |
| J. sambac | Ethanolic Root | Carrageenan-induced | 400 mg/kg | Significant | [8] |
| J. sambac | Ethanolic Root | Cotton pellet-induced granuloma | 400 mg/kg | 33.58 | [8] |
Wound Healing Activity
Several Jasminum species have been shown to accelerate wound healing by promoting collagen synthesis, tissue growth, and wound contraction.[11][14][15]
| Jasminum Species | Extract Type | Wound Model | Key Finding | Reference |
| J. auriculatum | Ethanolic Leaf | Excision & Incision | 83.66 ± 0.50% wound contraction on day 15 | [11] |
| J. grandiflorum | Methanolic Leaf | Excision | 96.12% wound contraction on day 12 (4% ointment) | [15] |
| J. mesnyi | Ethanolic Root | Diabetic Rat | Increased wound contraction from 30.12% to 90.14% on day 12 (400mg/Kg) | [16] |
Experimental Protocols: Methodological Insights
Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the literature.
Preparation of Plant Extracts
-
Collection and Authentication: Plant materials (leaves, flowers, roots) are collected and botanically authenticated.
-
Drying and Pulverization: The plant material is shade-dried and then ground into a coarse powder.
-
Extraction:
-
Maceration: The powdered plant material is soaked in a solvent (e.g., ethanol, methanol) for a specified period (e.g., 72 hours) with occasional shaking. The mixture is then filtered.[13]
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, where the powdered material is continuously extracted with a heated solvent.
-
-
Concentration: The solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
Antimicrobial Activity Assessment
-
Agar Well Diffusion Method:
-
Muller-Hinton agar plates are uniformly inoculated with a standardized microbial suspension.
-
Wells are created in the agar using a sterile cork borer.
-
A specific concentration of the plant extract is added to each well.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well is measured.[11]
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Serial dilutions of the plant extract are prepared in a liquid growth medium in microtiter plates.
-
A standardized suspension of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the extract that visibly inhibits microbial growth.[11]
-
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Different concentrations of the plant extract are prepared.
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
The extract solutions are mixed with the DPPH solution.
-
The mixture is incubated in the dark for 30 minutes.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.[11]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
-
Animals are divided into control, standard, and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The plant extract (test group) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally.
-
After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[12]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for investigating the medicinal properties of Jasminum extracts.
Caption: Proposed mechanism of antioxidant and anti-inflammatory action of Jasminum compounds.
Conclusion and Future Directions
The traditional medicinal uses of Jasminum extracts are well-supported by modern pharmacological studies. The presence of a wide array of bioactive compounds underpins their antimicrobial, antioxidant, anti-inflammatory, and wound-healing properties. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals.
Future research should focus on:
-
Isolation and Characterization: Isolating and elucidating the structures of novel bioactive compounds from lesser-studied Jasminum species.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which Jasminum extracts and their isolated compounds exert their therapeutic effects.
-
Clinical Trials: Conducting well-designed clinical trials to establish the safety and efficacy of Jasminum-based formulations for specific clinical applications.
-
Standardization: Developing standardized extracts to ensure consistent quality and dosage for therapeutic use.
By bridging the gap between traditional knowledge and modern scientific validation, the full therapeutic potential of the Jasminum genus can be harnessed for the development of novel, effective, and safe medicinal products.
References
- 1. researchgate.net [researchgate.net]
- 2. opensciencepublications.com [opensciencepublications.com]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. saapjournals.org [saapjournals.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory, analgesic and anti-pyretic activities of standardized root extract of Jasminum sambac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. Evaluation of wound healing, antioxidant and antimicrobial efficacy of Jasminum auriculatum Vahl. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iipseries.org [iipseries.org]
- 13. brieflands.com [brieflands.com]
- 14. Antimicrobial and wound healing activity of jasminum grandiflorum linn [wisdomlib.org]
- 15. Efficacy of Jasminum grandiflorum L. leaf extract on dermal wound healing in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. remedypublications.com [remedypublications.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Jasminine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminine, a secoiridoid glycoside found in plants of the Jasminum genus, has garnered interest for its potential biological activities. This document provides detailed protocols for the extraction of this compound from plant material and its subsequent purification. The methodologies outlined are based on established solvent extraction techniques followed by chromatographic purification, as detailed in scientific literature and patents. These protocols are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation
The following tables summarize quantitative data from a representative extraction and purification protocol for a related compound, jasminin, from Winter Jasmine (Jasminum nudiflorum) leaves, providing a baseline for expected yields and purity.
Table 1: Extraction Parameters and Yields
| Parameter | Value | Reference |
| Plant Material | Dried and powdered Winter Jasmine leaves | [1] |
| Extraction Solvent | 80-90% Ethanol | [1] |
| Solid-to-Solvent Ratio | 1 g : 6-8 mL | [1] |
| Extraction Temperature | 50-60 °C | [1] |
| Number of Extractions | 3 | [1] |
| Extraction Times | 2h, 1h, 1h | [1] |
| Crude Extract Yield | Not explicitly stated |
Table 2: Purification Efficiency
| Purification Step | Key Parameters | Result | Reference |
| Liquid-Liquid Extraction | Petroleum ether, then Ethyl acetate | Removal of non-polar impurities | [1] |
| Column Chromatography | Silica gel, Chloroform-Methanol gradient | Isolation of this compound-containing fractions | [1] |
| Crystallization | 90% Ethanol | White crystalline solid | [1] |
| Final Product Yield | 1.32% - 1.36% | White crystalline this compound | [1] |
| Final Purity (HPLC) | 98.62% - 99.17% | Highly pure this compound | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is adapted from a patented method for extracting jasminin from Winter Jasmine leaves and can be adapted for other Jasminum species.[1]
1. Plant Material Preparation: a. Harvest fresh leaves of the selected Jasminum species. b. Dry the plant material in an oven at a controlled temperature of 45°C until a constant weight is achieved. c. Grind the dried leaves into a fine powder and pass through a 40-mesh sieve to ensure uniform particle size.
2. Solvent Extraction: a. Place 250 g of the powdered plant material into a suitable extraction vessel. b. Add 2000 mL of 85-90% ethanol to the powder. c. Heat the mixture to 60°C and maintain for 2 hours with continuous stirring. d. Filter the mixture under suction to separate the extract from the plant residue. e. Repeat the extraction on the residue two more times with 1000 mL of 85-90% ethanol for 1 hour each at 60°C. f. Combine all three filtrates.
3. Concentration of Crude Extract: a. Concentrate the combined ethanolic extract under vacuum using a rotary evaporator. b. Maintain the bath temperature at or below 55°C to prevent thermal degradation of the target compounds. c. Continue concentration until all ethanol has been removed, resulting in a thick, aqueous concentrate.
Protocol 2: Purification of this compound
This protocol involves liquid-liquid partitioning followed by column chromatography and crystallization.
1. Liquid-Liquid Partitioning: a. To the aqueous concentrate from Protocol 1, add an equal volume of petroleum ether. b. Shake the mixture vigorously in a separatory funnel for 2 minutes and then allow the layers to separate. c. Drain and collect the lower aqueous phase. Repeat this extraction step 3 to 5 times to remove non-polar impurities. d. To the resulting aqueous phase, add an equal volume of ethyl acetate. e. Perform a similar liquid-liquid extraction, repeating the process 3 to 5 times. f. Combine all the ethyl acetate fractions.
2. Concentration of Ethyl Acetate Fraction: a. Concentrate the combined ethyl acetate extracts under vacuum using a rotary evaporator at a temperature of 50-60°C until a dry powder is obtained.[1]
3. Silica Gel Column Chromatography: a. Prepare a silica gel column of appropriate size. b. Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase. c. Load the sample onto the column. d. Elute the column with a gradient of chloroform-methanol. A suggested starting ratio is 4:1 (Chloroform:Methanol), gradually increasing the polarity by increasing the proportion of methanol (e.g., 3:1, 2:1).[1] e. Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). f. Combine the fractions that contain the purified this compound.
4. Final Purification by Crystallization: a. Concentrate the combined pure fractions under vacuum. b. Dissolve the resulting residue in a minimal amount of hot 90% ethanol. c. Allow the solution to cool slowly to room temperature, then place it at 4°C to facilitate crystallization. d. Collect the white crystals by filtration. e. Recrystallize the product 2-3 times from 90% ethanol to achieve high purity. f. Dry the final crystalline product under vacuum.
Visualizations
Caption: Overall workflow for the extraction and purification of this compound.
Caption: Liquid-liquid partitioning scheme for the initial purification of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Bioactive Compounds in Jasminum Species
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of key bioactive compounds found in Jasminum species, commonly known as jasmine. While the specific analyte "Jasminine" is not extensively documented in scientific literature, this protocol is applicable to the analysis of prominent and relevant compounds such as flavonoids and jasmonates, which are of significant interest to researchers, scientists, and drug development professionals.
Introduction
Jasminum species are a rich source of various bioactive compounds, including flavonoids, iridoid glycosides, and volatile essential oil components.[1] These compounds are known for their therapeutic properties, including antioxidant, anti-inflammatory, and antidepressant effects.[1] A critical aspect of harnessing these benefits lies in the accurate and reliable quantification of these active constituents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in complex mixtures, making it an ideal method for the analysis of jasmine extracts.[2]
This document provides a comprehensive protocol for the HPLC analysis of key bioactive molecules in jasmine, along with illustrative diagrams of relevant biological pathways and experimental workflows.
HPLC Method for Analysis of Flavonoids in Jasmine Extract
This method is optimized for the analysis of common flavonoids found in jasmine, such as rutin and quercetin.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | Gradient elution with: A) 0.05% Phosphoric Acid in Water (pH 2.3) and B) Methanol[3] |
| Gradient | 5% B to 45% B over 20 min, then to 75% B at 35 min, and 80% B at 50 min |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm and 350 nm[3] |
| Column Temperature | 25 °C |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the HPLC method described above. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Analyte | Retention Time (min) | **Linearity (R²) ** | LOD (µg/mL) | LOQ (µg/mL) |
| Rutin | 12.5 | >0.999 | 0.5 | 1.5 |
| Quercetin | 20.8 | >0.999 | 0.3 | 1.0 |
(LOD: Limit of Detection; LOQ: Limit of Quantification)
Experimental Protocols
1. Sample Preparation: Extraction of Bioactive Compounds from Jasmine Flowers
This protocol describes a method for preparing an extract from dried jasmine flowers suitable for HPLC analysis.
Materials:
-
Dried jasmine flowers (Jasminum sambac or Jasminum grandiflorum)
-
95% Ethanol[3]
-
Whatman No. 42 filter paper[3]
-
Rotary evaporator
-
Ultrasonic bath
-
Hexane[3]
-
Ethyl acetate[3]
-
Butanol[3]
-
60% Methanol[3]
Procedure:
-
Weigh approximately 3 grams of dried and powdered jasmine flowers.
-
Macerate the powdered flowers in 18 mL of 95% ethanol overnight at room temperature.[3]
-
Filter the mixture through Whatman No. 42 filter paper.
-
Repeat the maceration of the flower residue with an equal volume of ethanol and filter again.[3]
-
Combine the ethanol filtrates and evaporate the solvent under reduced pressure at 50°C using a rotary evaporator to obtain a semi-solid extract.[3]
-
Dissolve 1.0 g of the extract in 100 mL of water using an ultrasonic bath for 15 minutes.[3]
-
Perform liquid-liquid partitioning by adding 20 mL of hexane and shaking vigorously. Separate the aqueous layer. Repeat this step three times.[3]
-
Partition the resulting aqueous layer three times with 20 mL of ethyl acetate, followed by three times with 20 mL of butanol.[3]
-
Dry the partitioned ethyl acetate and butanol fractions in an evaporator.
-
Dissolve the dried samples in 10 mL of 60% methanol for HPLC analysis.[3]
2. HPLC Analysis Protocol
Materials:
-
Prepared jasmine extract
-
HPLC grade methanol
-
HPLC grade water
-
Phosphoric acid
-
0.45 µm syringe filters
Procedure:
-
Prepare the mobile phases as described in the HPLC method table.
-
Degas the mobile phases using an ultrasonic bath or an online degasser.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Filter the prepared jasmine extract through a 0.45 µm syringe filter into an HPLC vial.
-
Set the injection volume to 20 µL.
-
Inject the sample and start the data acquisition.
-
At the end of the run, process the chromatogram to identify and quantify the peaks of interest by comparing their retention times and UV spectra with those of known standards.
Visualizations
Jasmonate Signaling Pathway
Jasmonates are a class of plant hormones that play crucial roles in regulating plant growth, development, and responses to stress.[4][5] The signaling pathway is a key area of research in plant biology.
Caption: The core jasmonate signaling pathway in plants.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical flow of the experimental procedure for the HPLC analysis of jasmine extracts.
Caption: General experimental workflow for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Chemical Composition, Toxicity and Vasodilatation Effect of the Flowers Extract of Jasminum sambac (L.) Ait. “G. Duke of Tuscany” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) of jasmine volatiles
An in-depth analysis of the volatile compounds in jasmine is crucial for quality control in the fragrance and food industries, as well as for research in phytochemistry and drug development. Gas chromatography-mass spectrometry (GC-MS) stands as a premier analytical technique for separating, identifying, and quantifying these complex volatile profiles.[1][2][3] The methods employed for extraction and analysis can vary significantly depending on the research goal, from capturing the ephemeral scent of a live flower to characterizing the composition of a commercially produced essential oil.
This document provides detailed application notes and protocols for the GC-MS analysis of jasmine volatiles, tailored for researchers, scientists, and professionals in drug development.
Application Notes
The analysis of jasmine volatiles by GC-MS has several key applications:
-
Aroma Profiling and Quality Control: The characteristic fragrance of jasmine is composed of hundreds of volatile organic compounds (VOCs).[4] GC-MS is used to create a chemical fingerprint of the aroma profile. This is essential for the quality control of jasmine tea, perfumes, and essential oils, ensuring authenticity and detecting adulteration.[5][6] Key aroma compounds often include benzyl acetate, linalool, (E,E)-α-farnesene, and methyl anthranilate.[7][8]
-
Phytochemical Investigation: GC-MS analysis allows for the identification of a wide array of bioactive compounds within jasmine extracts.[2] Studies have identified dozens of compounds, including esters, alcohols, terpenes, aldehydes, and ketones.[9][10] This information is valuable for understanding the plant's biochemistry and exploring potential medicinal applications.[1][2]
-
Comparative Studies: Researchers use GC-MS to compare the volatile profiles of different jasmine species (e.g., Jasminum sambac, Jasminum grandiflorum), cultivars, or samples processed under different conditions (e.g., scenting process for jasmine tea).[7][10] These comparisons can help in selecting specific species for commercial cultivation or in optimizing processing techniques.[10]
-
Bioactivity Screening: The identified compounds can be investigated for various biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties, which is of particular interest to drug development professionals.[2][11]
Quantitative Data on Jasmine Volatiles
The composition of jasmine volatiles can vary significantly between species. The following table summarizes the major volatile compounds identified in different Jasminum species through GC-MS analysis.
| Compound | Class | J. sambac (%) | J. grandiflorum (%) | J. auriculatum (%) | J. multiflorum (%) | Reference |
| Linalool | Monoterpenoid | 15.7 | 6.5 | 13.9 | 10.1 | [7] |
| Benzyl acetate | Benzenoid | 10.2 | 24.1 | 22.5 | 3.7 | [7] |
| (3E,6E)-α-Farnesene | Sesquiterpenoid | 28.1 | 14.2 | 16.8 | 26.5 | [7] |
| Methyl anthranilate | Benzenoid | 2.9 | 0.8 | 1.1 | 0.9 | [7] |
| Indole | Indolic | 2.5 | 11.4 | - | 0.7 | [7] |
| Benzyl alcohol | Benzenoid | 3.1 | 7.9 | 5.4 | 1.2 | [7] |
| Jasmone | Jasmonate | - | 2.9 | 0.7 | 2.1 | [7] |
| 2-Phenylthiolane | Thiolane | 57.31 | - | - | - | [1] |
| Cyclohexene, 3-ethenyl- | Terpenoid | 25.91 | - | - | - | [1] |
| Acetaldehyde | Aldehyde | 12.70 | - | - | - | [1] |
Note: The relative percentages of compounds can vary based on the extraction method, geographical origin, and time of sample collection.
Experimental Workflows and Protocols
A generalized workflow for the GC-MS analysis of jasmine volatiles involves sample preparation and extraction, followed by chromatographic separation and mass spectrometric detection and analysis.
Caption: General workflow for GC-MS analysis of jasmine volatiles.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is ideal for analyzing the volatile compounds that contribute to the aroma of fresh or dried jasmine flowers and jasmine-scented tea without using solvents.[8]
1. Objective: To identify and quantify the key aroma compounds emitted from a sample.
2. Materials:
-
Jasmine flowers or jasmine tea (3 g).[9]
-
20 mL headspace vials with screw caps and septa.
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).
-
Heater-stirrer or water bath.
-
GC-MS system.
3. Procedure:
-
Weigh 3.0 g of the sample and place it into a 20 mL headspace vial.[12]
-
For tea analysis, 150 mL of boiling water can be added to the sample in a flask, steeped for 5 minutes, and an aliquot of the infusion used for analysis.[9]
-
Seal the vial and place it in a water bath or on a heater block equilibrated at a set temperature (e.g., 55°C) for a specified time (e.g., 20 min) to allow volatiles to equilibrate in the headspace.[12]
-
Introduce the SPME fiber into the vial's headspace (without touching the sample) and expose it for a defined period (e.g., 30 min) to adsorb the volatiles.
-
After extraction, immediately retract the fiber and insert it into the GC injector port for thermal desorption of the analytes onto the column.
Protocol 2: Solvent/Distillation Extraction GC-MS
This protocol is suited for a comprehensive analysis of the essential oil composition from jasmine flowers.
1. Objective: To extract and identify the full range of volatile and semi-volatile compounds from jasmine flowers.
2. Methods:
-
Microwave-Assisted Hydrodistillation (MAHD): A modern and efficient method for extracting essential oils.[1][13]
-
Solvent Extraction: A traditional method using a solvent like hexane or methanol.[2][14]
-
Dried and powdered jasmine flowers (50 g) are macerated in a solvent (e.g., 300 mL of 70% methanol) for several days.[2]
-
The extract is filtered, and the solvent is removed using a rotary evaporator to yield the concrete.[2][14]
-
The resulting extract is dissolved in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.[1]
-
-
Clevenger Distillation:
3. Sample Preparation for GC-MS:
-
Dilute the obtained essential oil or extract in a suitable solvent (e.g., hexane or methanol) to a concentration of approximately 1 µL/mL.
-
Inject 1 µL of the diluted sample into the GC-MS system.[2]
GC-MS Instrumental Parameters
The following table provides typical instrumental parameters for the GC-MS analysis of jasmine volatiles, which can be adapted based on the specific instrument and analytical goals.
| Parameter | Setting | Reference |
| Gas Chromatograph | Agilent 7890B or similar | [5][9] |
| Column | HP-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm) | [2][12] |
| Carrier Gas | Helium (99.999% purity) | [1][2] |
| Flow Rate | 1.0 mL/min | [12] |
| Injector Temperature | 240 - 250°C | [4][12] |
| Injection Mode | Split (e.g., 1:40 or 1:60) or Splitless (for trace analysis) | [2][12] |
| Oven Program | Initial: 40-60°C, hold 3-10 min; Ramp: 5-20°C/min to 240-280°C; Final Hold: 8-20 min | [1][2][12] |
| Mass Spectrometer | Agilent 5975C or 7000C Triple Quad | [2][5] |
| Ionization Mode | Electron Impact (EI) at 70 eV | [2] |
| Ion Source Temp. | 230 - 250°C | [2][9] |
| Mass Range | m/z 35-550 | - |
| Compound ID | Comparison of mass spectra with NIST/Wiley libraries | [1][2] |
Biosynthesis Pathway of Key Jasmine Volatiles
The fragrance of jasmine is a complex mixture of compounds derived from different biosynthetic pathways. Terpenoids like linalool and α-farnesene are synthesized via the MEP and MVA pathways, while benzenoids like benzyl acetate originate from the shikimic acid pathway.
Caption: Simplified biosynthesis pathways of key jasmine volatiles.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. jetir.org [jetir.org]
- 4. Essential oil Analysis of FT-IR and GC-MS Studies of Jasminum Grandiflorum, Jasminum sambac and Polianthus tuberosa flowers – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. nuskin.com [nuskin.com]
- 6. researchgate.net [researchgate.net]
- 7. Inter-specific variation in headspace scent volatiles composition of four commercially cultivated jasmine flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Variation in the Aroma Composition of Jasmine Tea with Storage Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jnsbm.org [jnsbm.org]
- 12. Comparison of Volatiles in Different Jasmine Tea Grade Samples Using Electronic Nose and Automatic Thermal Desorption-Gas Chromatography-Mass Spectrometry Followed by Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of bioactive compounds for Jasmine flower via Gas chromatography-mass spectrometry (GC-MS) | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 14. Qualitative Analysis of Chemical Components of Jasminum Sambac and Rosa Damascena by Gas Chromatography-Mass Spectrometry and Its Influences on E-nose to Classify Odour [pubs.sciepub.com]
Cell-based Assays for Screening the Bioactivity of Jasminine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminine, an alkaloid found in several Jasminum species, is a member of a class of bioactive compounds that have demonstrated a range of pharmacological activities. Extracts from Jasminum plants, rich in alkaloids, flavonoids, and terpenoids, have been traditionally used for their medicinal properties.[1][2] Modern scientific investigation has begun to validate these uses, revealing potential anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[2][3][4][5][6] Cell-based assays are indispensable tools for the preliminary screening and mechanistic study of such natural products, offering insights into their effects on cellular processes and signaling pathways in a physiologically relevant context.
This document provides detailed application notes and protocols for a panel of cell-based assays to screen the bioactivity of this compound, focusing on its potential anticancer, anti-inflammatory, and neuroprotective properties.
Data Presentation: Summary of Quantitative Bioactivity Data
The following tables summarize representative quantitative data for the bioactivity of Jasminum extracts and their constituents from various cell-based assays. It is important to note that much of the available research has been conducted on complex extracts rather than isolated this compound.
Table 1: Cytotoxicity of Jasminum Extracts and Oils in Cancer Cell Lines
| Extract/Oil | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Jasminum humile extract | MCF-7 | Human Breast Cancer | MTT | Not Specified | 9.3 ± 1.2 | [7] |
| Jasmine Oil | A431 | Human Skin Cancer | Not Specified | Not Specified | < 62.82 | [4] |
| Jasmine Oil | MKN-45 | Human Gastric Cancer | Not Specified | Not Specified | > 220.9 | [4] |
| Jasmine Oil | U-87 MG | Human Brain Cancer | Not Specified | Not Specified | < 440.1 | [4] |
Table 2: Anti-inflammatory Activity of Jasminum Extracts
| Extract/Compound | Assay | Cell Line/System | Key Findings | Reference |
| Jasminum multiflorum extract | Histamine Release Assay | Not Specified | Possessed anti-inflammatory activity | [6] |
| Jasminum sambac Cell Extract | Nitric Oxide (NO) Assay | RAW 264.7 Macrophages | Reduced NO levels by ~30% at all tested concentrations | [8] |
| Jasminum Compounds | Inhibition of Pro-inflammatory Mediators | Various | Modulate cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS) | [2] |
Experimental Protocols
Anticancer Activity Screening
This protocol determines the effect of a compound on cell viability by measuring the metabolic activity of cultured cells.
-
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HCT 116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[9] Replace the medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound-treated cells
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Anti-inflammatory Activity Screening
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
This compound
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite, a stable product of NO, using a sodium nitrite standard curve.
-
Neuroprotective Activity Screening
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Materials:
-
SH-SY5Y human neuroblastoma cell line or primary neurons
-
Oxidative stress inducer (e.g., H₂O₂ or 6-OHDA)
-
Cell viability assay kit (e.g., AlamarBlue or MTT)
-
This compound
-
-
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent (e.g., 20 µM 6-OHDA for 16 hours).
-
Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of cells treated with this compound and the oxidative agent to those treated with the oxidative agent alone.
-
Mandatory Visualizations
Caption: Workflow for assessing the cytotoxicity and apoptotic effects of this compound.
Caption: Key signaling pathways potentially modulated by Jasminum compounds in cancer cells.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed neuroprotective mechanisms of action for jasmine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity of cardamom oil, lemon oil, and jasmine oil on human skin, gastric, and brain cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. infiore.net [infiore.net]
- 6. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Network pharmacology and molecular docking study for biological pathway detection of cytotoxicity of the yellow jasmine flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: In Vivo Models for Testing Therapeutic Effects of Oleuropein, a Bioactive Secoiridoid from the Oleaceae Family
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While the alkaloid Jasminine from Jasminum species is of phytochemical interest, a significant body of in vivo research supporting its specific therapeutic effects is currently limited in publicly available literature. However, extensive research has been conducted on other bioactive compounds from the Oleaceae family, to which Jasminum belongs. Notably, the secoiridoid Oleuropein, found in olive leaves and other plants of this family, has been the subject of numerous in vivo studies, providing a robust framework for evaluating its therapeutic potential in various disease models. These application notes and protocols will, therefore, focus on in vivo models used to test the therapeutic effects of Oleuropein, offering a practical guide for researchers in this field. The methodologies described can serve as a template for testing other related natural products.
The primary therapeutic areas investigated for Oleuropein in vivo include cardiovascular diseases, metabolic disorders such as diabetes and non-alcoholic fatty liver disease (NAFLD), and inflammatory conditions.[1][2][3] Animal models, predominantly rodents, have been instrumental in elucidating the mechanisms of action and establishing the preclinical efficacy of Oleuropein.[1][2]
Data Presentation: In Vivo Studies of Oleuropein
The following tables summarize quantitative data from key in vivo studies on Oleuropein.
Table 1: Cardioprotective Effects of Oleuropein in Rodent Models
| Animal Model | Therapeutic Area | Oleuropein Dosage | Treatment Duration | Key Findings |
| Wistar rats on a high-cholesterol diet | Hyperlipidemia | 50 mg/kg/day (oral gavage) | 8 weeks | Significantly reduced atherogenic index.[1] |
| Sprague Dawley rats with type 2 diabetes and renal hypertension | Hypertension | 20, 40, 60 mg/kg/day | 4 weeks | Dose-dependent reduction in blood pressure; mediated by antioxidant properties and nitric oxide release.[1] |
| Anesthetized rats with reperfusion-induced arrhythmia | Cardiac Arrhythmia | 10 and 50 mg/kg (i.v.) | Single dose | Anti-arrhythmic and hypotensive effects, particularly at 50 mg/kg.[4] |
| Rabbits on a high-cholesterol diet | Hypercholesterolemia, Arrhythmia | 10 and 20 mg/kg/day (oral) | 3 to 6 weeks | Anti-arrhythmic, antioxidant, and hypoglycemic effects.[4] |
Table 2: Metabolic and Anti-inflammatory Effects of Oleuropein in Rodent Models
| Animal Model | Therapeutic Area | Oleuropein Dosage | Treatment Duration | Key Findings |
| High-fat diet-fed rats | Insulin Resistance | 50 mg/kg (oral) | 8 weeks | Improved glucose intolerance, decreased hyperinsulinemia, and reduced inflammation in liver and adipose tissue.[2] |
| C57BL/6J mice on a high-fat diet | Non-alcoholic fatty liver disease (NAFLD) | Not specified | 8 weeks | Improvement in liver steatosis.[3] |
| Mice with dextran sulfate sodium (DSS)-induced colitis | Inflammatory Bowel Disease | Not specified | Not specified | Ameliorated symptoms of colitis.[3] |
| Mice with carrageenan-induced pleurisy | Inflammation | Not specified | Not specified | Attenuated production of TNF-α and IL-1β.[3] |
Experimental Protocols
Protocol for High-Fat Diet (HFD)-Induced Insulin Resistance Model in Rats
This protocol is designed to assess the therapeutic effects of Oleuropein on insulin resistance and associated metabolic dysfunctions.
a. Animal Model Induction:
-
Species: Male Wistar rats (8 weeks old).
-
Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Diet: Acclimatize rats for one week on a standard chow diet. Following acclimatization, divide the animals into a control group receiving a standard diet and an experimental group receiving a high-fat diet (HFD) for 8 weeks to induce insulin resistance.
b. Drug Administration:
-
Preparation: Dissolve Oleuropein in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).
-
Dosage: Administer Oleuropein orally via gavage at a dose of 50 mg/kg body weight daily for the 8-week duration of the HFD.
-
Control Groups: Include a control group receiving the standard diet and vehicle, and an HFD group receiving the vehicle only.
c. Assessment of Therapeutic Outcomes:
-
Glucose Tolerance Test: Perform an oral glucose tolerance test at the end of the treatment period.
-
Serum Analysis: Collect blood samples to measure serum glucose, insulin, and lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C).[2]
-
Tissue Analysis: Euthanize the animals and collect liver and white adipose tissue for histological analysis and immunohistochemistry to assess inflammation and the expression of proteins involved in insulin signaling (e.g., p-Akt, IRS1, Glut-4).[2]
Protocol for Reperfusion-Induced Arrhythmia Model in Rats
This protocol evaluates the acute cardioprotective effects of Oleuropein against ischemia-reperfusion injury.
a. Animal Preparation:
-
Species: Male Sprague Dawley rats.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending coronary artery to induce ischemia, followed by the removal of the ligature to allow for reperfusion.
b. Drug Administration:
-
Route: Intravenous (i.v.) injection.
-
Dosage: Administer a single dose of Oleuropein (e.g., 10 or 50 mg/kg) prior to the induction of ischemia (prophylactic) or at the onset of reperfusion (therapeutic).
-
Control Group: Administer the vehicle (e.g., saline) to a control group of animals.
c. Assessment of Therapeutic Outcomes:
-
Electrocardiogram (ECG) Monitoring: Continuously monitor the ECG throughout the experiment to record the incidence and duration of ventricular arrhythmias.
-
Hemodynamic Parameters: Measure mean arterial blood pressure and heart rate.[4]
-
Biochemical Markers: At the end of the experiment, collect blood and heart tissue to measure markers of cardiac injury (e.g., creatine kinase) and oxidative stress.[4]
Mandatory Visualizations
Signaling Pathways
Caption: PI3K/Akt signaling pathway in insulin resistance.
Experimental Workflow
References
- 1. Oral administration of oleuropein and olive leaf extract has cardioprotective effects in rodents: A systematic review | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 2. Olive Leaves Extract and Oleuropein Improve Insulin Sensitivity in 3T3-L1 Cells and in High-Fat Diet-Treated Rats via PI3K/AkT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleuropein, a Bioactive Compound from Olea europaea L., as a Potential Preventive and Therapeutic Agent in Non-Communicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prophylactic and Therapeutic Effects of Oleuropein on Reperfusion-Induced Arrhythmia in Anesthetized Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Jasminine as a Natural Food Preservative Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracts and essential oils derived from Jasminum species, rich in bioactive compounds collectively referred to here as "jasminine," have garnered significant interest as natural alternatives to synthetic food preservatives.[1][2] These natural extracts exhibit potent antimicrobial and antioxidant properties, positioning them as valuable agents in extending the shelf-life and enhancing the safety of food products. The primary active constituents responsible for these effects include terpenoids, flavonoids, and phenolic acids, with linalool being a key monoterpenoid alcohol known for its broad-spectrum antimicrobial activity.[3] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a natural food preservative.
Mechanism of Action
The preservative effects of this compound are primarily attributed to two key mechanisms:
-
Antimicrobial Activity: The lipophilic nature of compounds like linalool allows them to partition into the cell membranes of bacteria and fungi. This disrupts membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[3][4] The mechanism involves membrane expansion, increased fluidity, disturbance of membrane-embedded proteins, inhibition of respiration, and alteration of ion transport processes.[3][4]
-
Antioxidant Activity: this compound contains phenolic compounds and flavonoids that act as potent antioxidants.[2] These compounds can donate hydrogen atoms or electrons to neutralize free radicals, thereby inhibiting oxidative processes that lead to food spoilage, such as lipid peroxidation. The antioxidant activity is also linked to the activation of cellular signaling pathways like the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.[5][6]
Quantitative Data Summary
The following tables summarize the antimicrobial and antioxidant activities of various Jasminum extracts and their components.
Table 1: Antimicrobial Activity of Jasminum Extracts and Essential Oils
| Extract/Compound | Microorganism | Test Method | Result | Reference |
| Jasminum grandiflorum Essential Oil | Escherichia coli | Disc Diffusion | 3.67 ± 1.15 mm inhibition zone | [7] |
| Jasminum grandiflorum Essential Oil | Listeria monocytogenes | Disc Diffusion | 5.33 ± 0.58 mm inhibition zone | [7] |
| Jasminum grandiflorum Essential Oil | Candida glabrata | Disc Diffusion | 3.33 ± 0.58 mm inhibition zone | [7] |
| Jasminum grandiflorum Essential Oil | Candida glabrata | MIC | Lowest MIC value among tested organisms | [7] |
| Jasminum sambac Methanol Extract | Staphylococcus aureus | MIC | 3.12 mg/mL | [8][9] |
| Jasminum sambac Methanol Extract | Streptococcus mutans | MIC | 12.5 mg/mL | [8][9] |
| Jasminum sambac Methanol Extract | Candida albicans | MIC | 25 mg/mL | [8][9] |
| Jasmine Essential Oil (J. sambac) | Escherichia coli | MIC | 1.9-31.25 µl/ml | [10][11] |
| Jasmine Absolute (J. grandiflorum) | Enterococcus faecalis | Agar Dilution | Medium to high activity | [12] |
| Jasmine Absolute (J. grandiflorum) | Escherichia coli | Agar Dilution | Medium to high activity | [12] |
| Jasmine Absolute (J. grandiflorum) | Pseudomonas aeruginosa | Agar Dilution | Medium to high activity | [12] |
| Jasmine Absolute (J. grandiflorum) | Candida albicans | Agar Dilution | Medium to high activity | [12] |
Table 2: Antioxidant Activity of Jasminum Extracts
| Extract | Assay | IC50 Value | Reference |
| Jasminum sambac Flower Extract | DPPH | 208 mg/L | [13] |
| Jasminum grandiflorum Flower Extract | DPPH | 639 mg/L | [13] |
| Jasminum sambac Cell Extract | DPPH | 94.13 ± 10.54 µg/mL | [14] |
| Jasminum sambac Cell Extract | ABTS | 39.20 ± 0.45 µg/mL | [14] |
| Jasminum sambac Flower Extract | DPPH | 460.24 µg/mL | [15] |
| Jasminum malabaricum Aqueous Leaf Extract | DPPH | Highest reducing power among 3 species | [16] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Jasminum extract or essential oil
-
Test microorganisms (e.g., E. coli, S. aureus, L. monocytogenes)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microorganism: Culture the test microorganisms in their respective broths overnight. Adjust the turbidity of the microbial suspension to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Extract: Prepare a stock solution of the Jasminum extract. Perform a two-fold serial dilution of the extract in the appropriate broth in the wells of a 96-well plate.[9] The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with microorganism, no extract) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
Determination of MIC: After incubation, determine the MIC as the lowest concentration of the extract at which no visible growth of the microorganism is observed.[9] This can be assessed visually or by measuring the absorbance using a microplate reader.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of an antioxidant.
Materials:
-
Jasminum extract
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Spectrophotometer
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the DPPH radical in methanol or ethanol and protect it from light.[17] Prepare various concentrations of the Jasminum extract and the positive control.[17]
-
Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH working solution with an equal volume of the sample extract at different concentrations.[17]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[17][18]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[17][19] A blank containing the solvent and DPPH solution should also be measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the extract concentration to determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[17]
Signaling Pathway and Workflow Diagrams
Caption: Antimicrobial Mechanism of this compound on Bacterial Cell Membranes.
Caption: Experimental Workflow for DPPH Antioxidant Assay.
Caption: Nrf2-Mediated Antioxidant Signaling Pathway Activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing Jasminum Bioactive Compounds: Updated Insights for Therapeutic and Food Preservation Innovations | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jasminum sambac Cell Extract as Antioxidant Booster against Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. Antibacterial Potential Assessment of Jasmine Essential Oil Against E. Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. brieflands.com [brieflands.com]
- 15. Phytochemical Screening, Total Antioxidant Capacity and Toxicity Test of White Jasmine Flower Extract (Jasminum sambac) | Atlantis Press [atlantis-press.com]
- 16. saudijournals.com [saudijournals.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for the Topical Formulation of Jasminine
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Jasminine," an active constituent derived from the jasmine plant (Jasminum spp.), has garnered significant interest for its potential therapeutic applications in topical drug delivery. Rich in flavonoids, secoiridoid glucosides, and triterpenes, jasmine extracts have demonstrated notable antioxidant and anti-inflammatory properties.[1][2] These characteristics make this compound a promising candidate for dermatological formulations aimed at mitigating skin aging, soothing irritation, and managing inflammatory skin conditions.[3][4] This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of a topical drug delivery system for this compound.
Physicochemical Properties and Formulation Considerations
Table 1: Physicochemical and Formulation Parameters of Jasmine Extract
| Parameter | Value/Range | Reference/Note |
| Appearance | Light to medium yellow liquid | [5] |
| Odor | Characteristic floral | [5] |
| Solubility | Soluble in water and glycerin | [6] |
| Recommended Topical Concentration | 0.001% (leave-on), 0.1% (rinse-off) | [5] |
| Optimal pH Range (for stability) | 4.0 - 7.0 | [6] |
| Key Bioactive Compounds | Flavonoids, Triterpenes, Linalool, Benzyl Acetate | [4][7][8] |
Proposed Mechanism of Action for Topical this compound
This compound's therapeutic effects are believed to be mediated through multiple signaling pathways, primarily related to its antioxidant and anti-inflammatory activities.
Antioxidant Pathway
This compound is thought to exert its antioxidant effects by neutralizing reactive oxygen species (ROS) and bolstering the skin's endogenous antioxidant defense systems. This can help protect skin cells from oxidative stress-induced damage, a key factor in skin aging.[9][10]
Anti-inflammatory Pathway
This compound may help to alleviate skin inflammation by inhibiting the production of pro-inflammatory mediators. This can be beneficial in managing conditions characterized by redness and irritation.[3][7] Compounds within jasmine extracts, such as linalool, have been shown to suppress pro-inflammatory cytokines like TNF-α and IL-6.[7]
Experimental Protocols
The following protocols provide a framework for the formulation and evaluation of a topical cream containing this compound.
Formulation of this compound Cream (Oil-in-Water Emulsion)
This protocol outlines the preparation of a 100g batch of a 1% this compound cream.
Table 2: Formulation Components for 1% this compound Cream
| Phase | Ingredient | Function | Amount (g) |
| Oil Phase | Cetearyl Alcohol | Thickener, Emollient | 8.0 |
| Glyceryl Stearate | Emulsifier | 4.0 | |
| Caprylic/Capric Triglyceride | Emollient | 5.0 | |
| Water Phase | Deionized Water | Solvent | 79.9 |
| Glycerin | Humectant | 2.0 | |
| This compound Extract (20% solution) | Active Ingredient | 5.0 (equivalent to 1% extract) | |
| Cool-down Phase | Phenoxyethanol | Preservative | 0.1 |
Protocol:
-
Preparation of Phases:
-
In a heat-resistant beaker, combine all ingredients of the Oil Phase.
-
In a separate heat-resistant beaker, combine all ingredients of the Water Phase.
-
-
Heating:
-
Heat both phases separately in a water bath to 70-75°C. Stir each phase until all components are dissolved and uniform.
-
-
Emulsification:
-
Slowly add the Water Phase to the Oil Phase while continuously homogenizing using a high-shear mixer.
-
Continue homogenization for 5-10 minutes to form a stable emulsion.
-
-
Cooling:
-
Begin cooling the emulsion while stirring gently with an overhead mixer.
-
-
Addition of Cool-down Phase:
-
When the temperature of the emulsion reaches below 40°C, add the Phenoxyethanol.
-
Continue stirring until the cream is uniform and has reached room temperature.
-
-
Final Adjustments:
-
Check the pH of the final formulation and adjust to between 5.5 and 6.5 if necessary, using citric acid or sodium hydroxide solutions.
-
Stability Testing of this compound Cream
Stability testing is crucial to ensure the product maintains its physical, chemical, and microbiological integrity over its shelf life.[9][11]
Table 3: Stability Testing Parameters and Conditions
| Test | Conditions | Duration | Parameters to Evaluate |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 3 months | Appearance, color, odor, pH, viscosity, phase separation |
| Freeze-Thaw Cycling | 24 hours at -10°C, then 24 hours at 25°C | 3 cycles | Appearance, phase separation, crystallization |
| Centrifugation | 3000 rpm for 30 minutes | Once | Phase separation (creaming or sedimentation) |
| Photostability | Exposure to UV light | As per ICH guidelines | Color change, degradation of active ingredient |
Protocol for Freeze-Thaw Cycling:
-
Place a sample of the this compound cream in a suitable container and store it in a freezer at -10°C for 24 hours.
-
Remove the sample from the freezer and allow it to thaw at room temperature (25°C) for 24 hours. This completes one cycle.
-
Visually inspect the sample for any signs of phase separation, crystallization, or changes in texture.
-
Repeat the cycle two more times for a total of three cycles.
-
Compare the post-cycling sample to a control sample stored at room temperature.
In-Vitro Skin Permeation Test (IVPT)
This protocol is designed to evaluate the permeation of this compound from the formulated cream through a skin membrane using a Franz diffusion cell.[12][13]
Protocol:
-
Skin Preparation:
-
Use excised human or porcine skin. Remove subcutaneous fat and dermis to a thickness of approximately 500 µm using a dermatome.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
-
Receptor Fluid:
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4, with a solubilizing agent if this compound has low water solubility). Ensure no air bubbles are trapped beneath the skin.
-
Maintain the receptor fluid at 32°C ± 1°C using a circulating water bath to mimic skin surface temperature.
-
-
Dosing:
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound cream evenly onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine key permeation parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).
-
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general method that would require optimization and validation for the specific jasmine extract used.
Table 4: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV-Vis at a wavelength determined by the absorption maximum of the primary bioactives in the extract |
| Column Temperature | 30°C |
Protocol:
-
Standard Preparation: Prepare a stock solution of a reference standard (if available) or a well-characterized jasmine extract in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Extract this compound from the receptor fluid samples or the cream formulation using an appropriate solvent and dilute to fall within the range of the calibration curve.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
Conclusion
The formulation of this compound for topical drug delivery presents a promising avenue for leveraging its antioxidant and anti-inflammatory properties for skin health. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals. Successful development will depend on careful formulation design, rigorous stability testing, and thorough evaluation of skin permeation to ensure a safe, effective, and stable final product. Further research to isolate and characterize the specific bioactive constituents of "this compound" will enable more targeted formulation strategies and a deeper understanding of its mechanism of action.
References
- 1. Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis | MDPI [mdpi.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. zjashop.com [zjashop.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. specialchem.com [specialchem.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. Jasmine Oil Skincare Benefits: Unlock Its Glow-Boosting Secrets | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]
- 8. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theskinartistry.com [theskinartistry.com]
- 10. Jasminum sambac Cell Extract as Antioxidant Booster against Skin Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and mechanism of Jasminum sambac gel for musculoskeletal injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jasmine aroma chemicals [myskinrecipes.com]
- 13. caringsunshine.com [caringsunshine.com]
Application Notes and Protocols: Poly(jasmine lactone) Synthesis for Drug Delivery Platforms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(jasmine lactone) (PJL) is a novel and versatile polymer platform for advanced drug delivery.[1] Derived from renewable jasmine lactone monomers, this patent-protected polymer offers significant advantages for formulating poorly soluble drugs and developing targeted, controlled-release systems.[1] Developed in 2018 at Åbo Akademi University, PJL is a biodegradable and biocompatible polyester.[1]
A key structural feature of PJL is the presence of pendant "allyl" (or "ene") groups along its backbone.[1][2][3] These double bonds provide a unique handle for facile post-synthesis functionalization via thiol-ene "click" chemistry.[3][4] This allows for the customization of the polymer's properties to enhance drug-polymer interactions, attach targeting ligands, or incorporate stimuli-responsive linkers, making it a highly adaptable material for a new generation of drug delivery vehicles.[1][5][6]
This document provides detailed protocols for the synthesis of an amphiphilic block copolymer, methoxy poly(ethylene glycol)-b-poly(jasmine lactone) (mPEG-b-PJL), its subsequent functionalization, and its application in forming drug-loaded micelles.
Synthesis of mPEG-b-PJL Block Copolymer
The primary method for synthesizing the PJL block copolymer is Ring-Opening Polymerization (ROP). This is a controlled polymerization technique that allows for the synthesis of well-defined polymers. In this case, the initiator is methoxy poly(ethylene glycol) (mPEG), which forms the hydrophilic block, and the monomer is jasmine lactone, which forms the functionalizable hydrophobic block.
Caption: Workflow for mPEG-b-PJL synthesis via ROP.
Experimental Protocol: ROP Synthesis
This protocol describes the synthesis of mPEG-b-PJL via ROP using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst.[3][7]
Materials:
-
Jasmine lactone (monomer)
-
Methoxy poly(ethylene glycol) (mPEG, initiator)
-
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, catalyst)
-
Anhydrous toluene
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Drying: Dry the mPEG initiator under vacuum at 60°C for 4-6 hours to remove any residual water.
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the dried mPEG and the jasmine lactone monomer in a minimal amount of anhydrous toluene.
-
Catalyst Addition: Prepare a stock solution of the TBD catalyst in anhydrous toluene. Add the required amount of the catalyst solution to the monomer/initiator mixture to start the polymerization.
-
Polymerization: Place the sealed flask in a pre-heated oil bath at 50°C.[7] Allow the reaction to proceed for the desired time (e.g., 2-24 hours), monitoring monomer conversion via ¹H NMR if required.
-
Termination & Precipitation: Quench the reaction by adding a small amount of benzoic acid. Dilute the viscous reaction mixture with DCM.
-
Purification: Precipitate the polymer by adding the DCM solution dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated white polymer by filtration or centrifugation.
-
Drying: Wash the polymer with cold diethyl ether two more times and dry under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the final mPEG-b-PJL polymer using ¹H NMR for structure confirmation and Size Exclusion Chromatography (SEC/GPC) for molecular weight (Mn) and dispersity (Đ) determination.
Data Presentation: Polymer Characteristics
The following table presents typical characteristics for the synthesized mPEG-b-PJL polymer.
| Polymer ID | Initiator (Mn, kDa) | Mn (SEC, kDa) | Dispersity (Đ) | Reference |
| mPEG-b-PJL | 5.0 | 8.8 | 1.4 | [2] |
Post-Synthesis Functionalization
The pendant allyl groups on the PJL block are readily available for modification. UV-mediated thiol-ene "click" chemistry is an efficient method to introduce new functional groups, such as carboxyl (-COOH) groups, which can enhance drug-polymer interactions, particularly for basic drugs.[2][5][6]
Caption: Functionalization of mPEG-b-PJL via thiol-ene chemistry.
Experimental Protocol: Synthesis of mPEG-b-PJL-COOH
This protocol details the addition of carboxyl groups to the mPEG-b-PJL backbone.[7]
Materials:
-
mPEG-b-PJL polymer
-
3-mercaptopropionic acid (thiol reagent)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Tetrahydrofuran (THF)
-
Cold diethyl ether
-
UV lamp (e.g., 365 nm)
-
Quartz reaction vessel or vial
Procedure:
-
Dissolution: Dissolve the mPEG-b-PJL polymer, 3-mercaptopropionic acid (used in excess), and a catalytic amount of DMPA in THF in a quartz vessel.
-
Inert Atmosphere: Purge the solution with an inert gas (Argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
UV Irradiation: Seal the vessel and expose it to UV light (365 nm) for a specified duration (e.g., 1-2 hours) with continuous stirring.
-
Precipitation: After the reaction, concentrate the solution and precipitate the functionalized polymer in cold diethyl ether.
-
Purification & Isolation: Collect the precipitate by filtration. Re-dissolve the polymer in THF and re-precipitate to remove unreacted thiol reagent and photoinitiator. Repeat this step 2-3 times.
-
Drying: Dry the final mPEG-b-PJL-COOH polymer under vacuum to a constant weight.
-
Characterization: Confirm the successful functionalization using ¹H NMR (disappearance of allyl proton signals) and SEC for molecular weight analysis.
Data Presentation: Functionalized Polymer Characteristics
The following table presents typical characteristics for the functionalized polymer.
| Polymer ID | Mn (SEC, kDa) | Dispersity (Đ) | Reference |
| mPEG-b-PJL-COOH | 9.8 | 1.4 | [2] |
Application: Drug Delivery Platforms
Amphiphilic block copolymers like mPEG-b-PJL and its derivatives self-assemble in aqueous solutions to form core-shell micellar nanoparticles. The hydrophobic PJL core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic mPEG shell provides a stealthy corona, enhancing circulation time and stability.[8]
Caption: Nanoprecipitation method for forming drug-loaded micelles.
Experimental Protocol: Preparation of Drug-Loaded Micelles
The nanoprecipitation method is a common and straightforward technique for preparing drug-loaded polymeric micelles.[2][6]
Materials:
-
mPEG-b-PJL or mPEG-b-PJL-COOH
-
Hydrophobic drug (e.g., Sunitinib, Cinnarizine)
-
Acetone or THF (organic solvent)
-
Deionized water or phosphate-buffered saline (PBS)
-
Magnetic stirrer
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
Procedure:
-
Dissolution: Dissolve a specific amount of the polymer and the drug in a small volume of a water-miscible organic solvent like acetone.
-
Nanoprecipitation: Add this organic solution dropwise into a larger volume of deionized water or PBS while stirring vigorously. The rapid change in solvent polarity causes the amphiphilic polymer to self-assemble, entrapping the drug within the hydrophobic cores.
-
Solvent Removal: Continue stirring the solution in a fume hood for several hours (or overnight) to allow for the complete evaporation of the organic solvent.
-
Purification: To remove any unencapsulated drug, purify the micellar solution by dialysis against deionized water for 24 hours, with frequent changes of the water.
-
Characterization: Analyze the resulting drug-loaded micelles for:
-
Particle Size & Distribution: Dynamic Light Scattering (DLS).
-
Drug Loading Content (DLC) & Encapsulation Efficiency (EE): UV-Vis Spectroscopy or HPLC after disrupting the micelles with a suitable solvent.
-
Data Presentation: Drug Loading Comparison
Functionalization of the polymer can significantly improve drug loading, especially for drugs capable of ionic interactions. The electrostatic interactions between the -COOH groups on mPEG-b-PJL-COOH and basic drugs were shown to enhance entrapment efficiency.[2][6]
| Drug | Polymer | Encapsulation Efficiency (EE%) | Drug Content (DC wt%) | Reference |
| Cinnarizine (Basic) | mPEG-b-PJL | ~35% | ~3% | [2] |
| mPEG-b-PJL-COOH | ~90% | ~8% | [2] | |
| Clotrimazole (Basic) | mPEG-b-PJL | ~40% | ~4% | [2] |
| mPEG-b-PJL-COOH | ~85% | ~8% | [2] | |
| Danazol (Neutral) | mPEG-b-PJL | ~75% | ~7% | [2] |
| mPEG-b-PJL-COOH | ~78% | ~7% | [2] |
Application: Stimuli-Responsive Drug Delivery
The functionalizable backbone of PJL is ideal for creating stimuli-responsive systems. For example, the anti-cancer drug doxorubicin (DOX) can be conjugated to a hydroxyl-functionalized polymer (mPEG-b-PJL-OH) via a redox-responsive disulfide linker.[3] This conjugate remains stable in circulation but releases the drug in the reducing environment of cancer cells (high glutathione levels).[3]
Caption: Redox-triggered release from a polymer-drug conjugate.
Conclusion
Poly(jasmine lactone) represents a significant advancement in materials for drug delivery. Its synthesis from a renewable monomer, inherent biocompatibility, and, most importantly, its functionalizable backbone make it a highly versatile platform.[1] The ability to easily tune the polymer's chemical properties allows researchers to optimize drug loading, control release kinetics, and design sophisticated targeted and stimuli-responsive delivery systems to address pressing challenges in pharmaceutical development.[1][5]
References
- 1. Jasminepolymer [sites.abo.fi]
- 2. Functional block copolymer micelles based on poly (jasmine lactone) for improving the loading efficiency of weakly basic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional block copolymer micelles based on poly (jasmine lactone) for improving the loading efficiency of weakly basic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. research.abo.fi [research.abo.fi]
- 7. researchgate.net [researchgate.net]
- 8. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stabilization of Jasmine-Derived Volatile Compounds through Encapsulation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The alluring fragrance and therapeutic properties of jasmine (Jasminum spp.) are attributed to a complex mixture of volatile organic compounds, primarily essential oils. The term "Jasminine" is not commonly used in scientific literature to denote a specific compound; therefore, this document will focus on the stabilization of jasmine essential oil and its key aromatic and bioactive constituents. These compounds, including benzyl acetate, linalool, and indole, are susceptible to degradation from environmental factors such as heat, light, and oxygen, leading to a diminished shelf life and reduced efficacy. Encapsulation is a robust technique to protect these sensitive compounds, ensuring their stability and providing controlled release.[1][2] This document provides detailed application notes and protocols for various microencapsulation techniques tailored for the stabilization of jasmine essential oil.
I. Application Notes
Jasmine essential oil is highly valued in the perfumery, cosmetics, and pharmaceutical industries.[3] However, its volatile nature presents significant challenges in formulation and storage.[2] Encapsulation provides a protective barrier around the oil droplets, offering several advantages:
-
Enhanced Stability: Microcapsules shield the essential oil from oxidative degradation, thermal decomposition, and photodegradation, thereby extending its shelf life.[1][4]
-
Controlled Release: The encapsulating material can be designed to release the jasmine fragrance or bioactive compounds in response to specific triggers such as friction, temperature, or enzymatic action.[5]
-
Improved Handling: Encapsulation converts the liquid oil into a powder form, which is easier to handle and incorporate into various product formulations.[6]
-
Masking of Intense Aroma: In some applications, the potent aroma of jasmine may need to be masked until the desired point of release.
Several techniques can be employed for the microencapsulation of jasmine essential oil. The choice of method depends on the desired particle size, release characteristics, and the scale of production.
-
Spray Drying: This is a widely used and cost-effective method for encapsulating essential oils. It involves atomizing an emulsion of the oil and a carrier material into a hot air stream, leading to rapid evaporation of the solvent and formation of microcapsules.[6][7]
-
Solvent Evaporation: In this technique, the essential oil and a polymer are dissolved in a volatile organic solvent, which is then emulsified in a non-solvent phase. The organic solvent is subsequently removed by evaporation, causing the polymer to precipitate around the oil droplets, forming microcapsules.[8]
-
In Situ Polymerization: This method involves the polymerization of monomers at the oil-water interface of an emulsion. The newly formed polymer deposits onto the surface of the oil droplets, creating a solid shell.[9]
II. Data Presentation
The following tables summarize quantitative data from various studies on the encapsulation of jasmine oil and other similar essential oils.
Table 1: Encapsulation Efficiency of Jasmine Oil and Fragrances using Different Techniques
| Encapsulation Technique | Wall Material(s) | Core Material | Encapsulation Efficiency (%) | Reference(s) |
| In Situ Polymerization | Melamine Resin | Jasmine Fragrance | 18 | Not specified in snippets |
| Solvent Evaporation | Polymethyl Methacrylate (PMMA) | Jasmine Oil | ~72 | Not specified in snippets |
| Co-encapsulation | PEG-PCL | Paclitaxel with Jasmine Oil | 87.8 | [10] |
Table 2: Stability and Release Kinetics of Encapsulated Essential Oils
| Core Material | Wall Material(s) | Stability/Release Finding | Reference(s) |
| Thyme Essential Oil | Chitosan | Encapsulated oil decomposed at 318-325.4°C, compared to 170°C for free oil. | [4] |
| Rapeseed & Linseed Oil | Chitosan and Sodium Alginate | Encapsulated oils showed significantly lower peroxide values after 4 weeks at 40°C compared to free oils. | [11] |
| Fragrance Oil | Melamine Resin | Release followed the Peppas model (y = 100 − 2.30t^0.3213) over 2400 hours. | Not specified in snippets |
| Rose Oil Terpenoids | Cyclodextrin | Increased the half-life by 300%. | [12] |
| Jasmine Oil | Chitosan-based nanoemulsions | Enhanced antimicrobial efficacy by 5-fold. | [12] |
III. Experimental Protocols
This protocol is adapted from general procedures for the spray drying of essential oils.[6][13]
Materials:
-
Jasmine Essential Oil (Core Material)
-
Gum Arabic (Wall Material)
-
Maltodextrin (Secondary Wall Material)
-
Distilled Water
-
Tween 80 (Emulsifier)
Equipment:
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer
-
Spray dryer
-
Analytical balance
Procedure:
-
Preparation of the Wall Solution:
-
Dissolve gum arabic and maltodextrin in distilled water (e.g., a 3:1 ratio of gum arabic to maltodextrin in a 30% w/v total solids solution).
-
Stir the solution using a magnetic stirrer until the wall materials are completely dissolved.
-
-
Preparation of the Emulsion:
-
Add Tween 80 to the wall solution at a concentration of 1% (w/w) of the total solids.
-
Gradually add jasmine essential oil to the wall solution while homogenizing at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a stable oil-in-water emulsion. The core material (oil) to wall material ratio is typically in the range of 1:4 to 1:10.
-
-
Spray Drying:
-
Feed the emulsion into the spray dryer.
-
Set the inlet air temperature to 150-180°C and the outlet air temperature to 80-100°C.
-
The feed flow rate should be adjusted to maintain the desired outlet temperature.
-
Collect the powdered microcapsules from the collection chamber.
-
-
Characterization:
-
Determine the encapsulation efficiency by quantifying the surface and total oil content using solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).
-
Analyze the morphology of the microcapsules using scanning electron microscopy (SEM).
-
This protocol is based on the general principles of the solvent evaporation technique.[8][14]
Materials:
-
Jasmine Essential Oil (Core Material)
-
Polylactic acid (PLA) or other suitable polymer (Wall Material)
-
Dichloromethane (DCM) or other volatile organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water) (Aqueous Phase/Stabilizer)
-
Distilled Water
Equipment:
-
High-speed homogenizer
-
Magnetic stirrer with a heating plate
-
Vacuum oven or rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the polymer (e.g., PLA) in the volatile organic solvent (e.g., DCM).
-
Add the jasmine essential oil to the polymer solution and mix thoroughly.
-
-
Emulsification:
-
Add the organic phase to the aqueous PVA solution while homogenizing at high speed to form an oil-in-water (o/w) emulsion. The volume ratio of the organic to aqueous phase is typically 1:4.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature or slightly elevated temperature (e.g., 40°C) for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. A rotary evaporator can be used to expedite this process.
-
As the solvent evaporates, the polymer will precipitate and solidify around the oil droplets, forming microcapsules.
-
-
Harvesting and Drying:
-
Collect the microcapsules by centrifugation.
-
Wash the collected microcapsules with distilled water several times to remove any residual PVA.
-
Dry the microcapsules in a vacuum oven or by freeze-drying.
-
-
Characterization:
-
Assess the encapsulation efficiency, particle size distribution, and morphology as described in Protocol 1.
-
IV. Mandatory Visualizations
Caption: General experimental workflow for the microencapsulation of jasmine essential oil.
Caption: Simplified diagram of the jasmonate signaling pathway in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. jast.modares.ac.ir [jast.modares.ac.ir]
- 5. Advances in essential oils encapsulation: development, characterization and release mechanisms [agris.fao.org]
- 6. Spray Drying for the Encapsulation of Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. mdpi.com [mdpi.com]
- 10. Targeted Nanoparticles Harboring Jasmine-Oil-Entrapped Paclitaxel for Elimination of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application of Jasminum Extracts in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Jasminum (Jasmine) extracts in cosmetic and dermatological formulations. The information is based on scientific literature and is intended to guide research and development of innovative skincare products.
Application Notes
Jasminum, a genus belonging to the Oleaceae family, encompasses species such as Jasminum officinale (Common Jasmine) and Jasminum sambac (Arabian Jasmine). Extracts from these plants are rich in bioactive compounds, including flavonoids, terpenoids, phenolic acids, and lignans, which confer a range of benefits for skin health.[1][2] These extracts are increasingly utilized in cosmetic formulations for their anti-aging, antioxidant, anti-inflammatory, and skin-soothing properties.[1][3][4]
Key Cosmetic Benefits & Mechanisms of Action
-
Anti-Aging Effects : Jasminum extracts combat skin aging through multiple mechanisms. They have been shown to increase the production of collagen type I, a key structural protein in the dermis that diminishes with age.[5][6][7] Furthermore, they inhibit the activity of enzymes that degrade the extracellular matrix, such as collagenase and elastase, thereby preserving skin firmness and elasticity.[8]
-
Antioxidant Activity : Oxidative stress is a primary contributor to skin aging.[6] Jasminum sambac extracts have demonstrated potent antioxidant properties by reducing the production of cytosolic reactive oxygen species (ROS) in keratinocytes.[5][7][9] This activity is linked to both direct free-radical scavenging and the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[5][6][7]
-
Anti-Inflammatory Properties : The extracts possess anti-inflammatory capabilities, making them suitable for calming irritated and sensitive skin.[10][11] The mechanism involves the reduction of pro-inflammatory mediators, such as decreasing nitric oxide (NO) levels in lipopolysaccharide (LPS)-stimulated macrophages and inhibiting cytokines like TNF-α and IL-6.[2][5][6][9]
-
Anti-Glycation Effects : Advanced glycation end products (AGEs) are formed when sugars react with proteins like collagen, leading to loss of skin elasticity and wrinkle formation.[6] A hydroethanolic extract of Jasminum sambac cells (JasHEx) has been shown to reduce the formation of AGEs, protecting the skin's structural integrity.[5][7][12]
-
Skin Barrier Support and Hydration : Jasmine extracts help to restore and strengthen the skin's natural barrier, which is crucial for maintaining hydration and protecting against environmental aggressors.[4][13] This makes them beneficial for dry, dehydrated, or compromised skin.[4]
-
Skin Whitening and Radiance : Certain Jasminum sambac flower extracts have demonstrated significant tyrosinase inhibitory activity.[14][15] Tyrosinase is the key enzyme in melanin synthesis, and its inhibition can help to reduce hyperpigmentation and improve skin radiance.[16]
Formulation Guidelines
-
Recommended Use Level : For cosmetic formulations such as creams, lotions, and serums, Jasminum officinale flower extract is typically recommended at a concentration of 0.5% to 5%.[10][13]
-
Synergistic Combinations : The effects of Jasmine extract can be enhanced when combined with other active ingredients. For improved moisturizing and anti-aging benefits, it can be formulated with hyaluronic acid or Vitamin C.[10]
Quantitative Data Summary
The following tables summarize the quantitative data from various in-vitro studies on Jasminum extracts.
Table 1: Anti-Aging Enzyme Inhibition by Jasminum sambac Extract (JSE)
| Enzyme | JSE IC₅₀ (µg/mL) | Reference Compound | Ref. IC₅₀ (µg/mL) |
|---|---|---|---|
| Collagenase | 339.30 ± 7.87 | Hesperidin | 179.99 ± 1.64 |
| Elastase | 249.94 ± 16.51 | Eugenol | 34.52 ± 1.17 |
| Hyaluronidase | 269.26 ± 90.52 | Hesperidin | 157.06 ± 1.12 |
Data sourced from a study on the anti-aging activities of Jasminum sambac extract.[8]
Table 2: Antioxidant Activity of Jasminum sambac Extracts
| Assay | Extract/Fraction | IC₅₀ (µg/mL or mg/L) |
|---|---|---|
| DPPH Scavenging | JSE | 94.13 ± 10.54 µg/mL |
| DPPH Scavenging | RO Fraction | 512.6 mg/L |
| ABTS Scavenging | JSE | 39.20 ± 0.45 µg/mL |
| ABTS Scavenging | RO Fraction | 368.4 mg/L |
JSE data from one study[8], RO (residue fraction after SFE) data from another.[15] Note the different units.
Table 3: Tyrosinase Inhibition by Jasminum sambac Flower Extracts
| Extract/Fraction | IC₅₀ (mg/L) | Maximum Inhibition (%) |
|---|---|---|
| RO Fraction | 263.5 | 100 ± 0.2 |
| 2:8 Mixture (SFE:RO) | 273–421 (Antioxidant IC₅₀) | 100 |
| 100% SFE Fraction | 3986.5 | 50.7 ± 1.8 |
Data sourced from a study on products developed from J. sambac flower extracts.[14][15] SFE: Supercritical Fluid Extraction; RO: Residue.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol for In-Vitro Tyrosinase Inhibition Assay
This protocol is adapted from methodologies used to assess skin-whitening agents.[14][16][17]
-
Objective : To determine the ability of a Jasminum extract to inhibit the activity of mushroom tyrosinase, a key enzyme in melanogenesis.
-
Materials :
-
Mushroom Tyrosinase (e.g., 30 units/mL in phosphate buffer)
-
L-DOPA (2.5 mM in phosphate buffer) or L-Tyrosine
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Jasminum extract, dissolved in a suitable solvent (e.g., 50% DMSO) to create a stock solution.
-
Kojic acid (positive control)
-
96-well microtiter plate
-
Microplate reader (absorbance at 475-490 nm)
-
-
Procedure :
-
Prepare serial dilutions of the Jasminum extract and kojic acid in the phosphate buffer.
-
To each well of the 96-well plate, add the following in order:
-
40 µL of the sample solution (or buffer for the control).
-
80 µL of 0.1 M phosphate buffer (pH 6.8).
-
40 µL of mushroom tyrosinase solution.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at time zero (T₀).
-
Incubate the plate at 37°C for an additional 20-30 minutes.
-
Measure the final absorbance at 475 nm (T₁).
-
-
Data Analysis :
-
Calculate the percentage of tyrosinase inhibition for each sample concentration using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A is the change in absorbance (T₁ - T₀).
-
Plot the percentage inhibition against the extract concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Protocol for Cellular Antioxidant Activity (ROS Reduction)
This protocol is based on the measurement of intracellular ROS using a fluorescent probe in keratinocytes.[5][18]
-
Objective : To quantify the ability of a Jasminum extract to reduce intracellular ROS levels in human keratinocytes (e.g., HaCaT cells) under oxidative stress.
-
Materials :
-
HaCaT (human keratinocyte) cell line
-
Cell culture medium (e.g., DMEM) with supplements
-
CM-H2DCFDA fluorescent probe (5 µM solution)
-
Hydrogen peroxide (H₂O₂) as an oxidative stress inducer (e.g., 450 µM)
-
Jasminum extract dissolved in cell culture medium
-
Ascorbic acid (positive control, e.g., 500 µM)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
-
-
Procedure :
-
Cell Seeding : Seed HaCaT cells (e.g., 1.8 x 10⁴ cells/well) into a 96-well plate and incubate for 20-24 hours to allow for attachment.
-
Treatment : Remove the medium and treat the cells for 2 hours with various concentrations of the Jasminum extract (e.g., 0.0006% to 0.006% p/v) or ascorbic acid. Include untreated control wells.
-
Probe Loading : Wash the cells with PBS and incubate them at 37°C with a 5 µM solution of CM-H2DCFDA for 30 minutes. This probe becomes fluorescent upon oxidation by ROS.
-
Stress Induction : Induce oxidative stress by adding H₂O₂ (e.g., 450 µM) to the wells (except for the negative control).
-
Measurement : After 30 minutes of stress induction, measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm, emission at 535 nm).
-
-
Data Analysis :
-
Normalize the fluorescence of treated cells to that of the untreated, H₂O₂-stressed control cells.
-
Calculate the percentage reduction in ROS for each concentration of the extract.
-
A lower fluorescence value indicates a higher antioxidant activity of the extract.
-
Protocol for Collagenase Inhibition Assay
This protocol provides a method for assessing the anti-collagenase activity of Jasminum extracts.[8]
-
Objective : To measure the inhibitory effect of a Jasminum extract on the activity of bacterial collagenase.
-
Materials :
-
Clostridium histolyticum collagenase
-
Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl₂ and 400 mM NaCl)
-
FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) as the substrate
-
Jasminum extract, dissolved in a suitable solvent
-
Hesperidin or another known inhibitor (positive control)
-
96-well microtiter plate
-
UV-Vis microplate reader
-
-
Procedure :
-
Prepare serial dilutions of the Jasminum extract and the positive control in Tricine buffer.
-
In a 96-well plate, mix the collagenase enzyme with the various concentrations of the extract or control.
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding the FALGPA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time as the substrate is cleaved.
-
-
Data Analysis :
-
Determine the rate of reaction for each concentration.
-
Calculate the percentage of collagenase inhibition using the formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100
-
Plot the percentage inhibition against the extract concentration to determine the IC₅₀ value.
-
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. graceandstella.com [graceandstella.com]
- 4. sincereskincare.com [sincereskincare.com]
- 5. researchgate.net [researchgate.net]
- 6. Jasminum sambac Cell Extract as Antioxidant Booster against Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jasminum sambac Cell Extract as Antioxidant Booster against Skin Aging [ouci.dntb.gov.ua]
- 8. brieflands.com [brieflands.com]
- 9. Jasminum sambac Cell Extract as Antioxidant Booster against Skin Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. coniuncta.com [coniuncta.com]
- 11. researchgate.net [researchgate.net]
- 12. SKIN CARE - Harnessing the biotechnological power of jasminum sambac a clinical inquiry into skin radiance - HPC_TODAY_4_2024 [tks-hpc.h5mag.com]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. Development from Jasminum sambac Flower Extracts of Products with Floral Fragrance and Multiple Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Jasminine Extraction
Welcome to the technical support center for "Jasminine" extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this compound, a naphthyridine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how is it different from the aromatic compounds in Jasmine essential oil?
A1: "this compound" is a specific monoterpenoid alkaloid with a naphthyridine chemical structure. It is a distinct compound found in various plants within the Oleaceae family. This is different from the fragrant compounds like benzyl acetate, linalool, and jasmone that constitute the bulk of jasmine essential oil, which is primarily used in perfumery. While both may be extracted from plants in the Jasminum genus, their chemical properties, extraction methods, and biological activities are different.
Q2: Which plant species are known to contain this compound?
A2: this compound has been isolated from several species in the Oleaceae family, not limited to the Jasminum genus. Documented sources include:
-
Jasminum officinale (Common Jasmine)[1]
-
Jasminum multiflorum[4]
-
Ligustrum novoguineense[5]
-
Olea paniculata (a species of olive)[6]
-
Syringa vulgaris (Lilac)
Q3: What are the general challenges in extracting alkaloids like this compound?
A3: The primary challenges in alkaloid extraction include their relatively low concentrations in plant material, their diverse chemical structures which affect solubility, and their potential for degradation under harsh extraction conditions (e.g., high temperatures or extreme pH).[7] Co-extraction of other compounds like pigments, fats, and waxes can also complicate the purification process.[8]
Q4: What is the biological relevance of studying compounds from Jasmine?
A4: While this compound itself has shown some biological activity, such as a slight decrease in motor activity in mice, plants from the Jasmine genus are rich in various bioactive compounds.[9][10] A crucial signaling pathway in plants, the Jasmonate pathway, is named after jasmonic acid, first isolated from jasmine oil.[11] This pathway is central to plant defense against pests and diseases and regulates growth and development.[12][13][14][15][16] Understanding this pathway provides a broader context for the chemical ecology of jasmine plants and the potential bioactivities of their constituents.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, helping you to improve your final yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low Crude Extract Yield | Improper Solvent Choice: The solvent may not be optimal for solubilizing this compound. | Alkaloids can exist as free bases or salts. For this compound, an ethanol-water mixture (e.g., 80-90% ethanol) has been shown to be effective.[17] Consider testing a range of solvent polarities. |
| Inadequate Plant Material Preparation: Poor solvent penetration due to large particle size. | Ensure the plant material is thoroughly dried and ground to a fine, uniform powder (e.g., 40-mesh sieve) to maximize the surface area for extraction.[17][18] | |
| Suboptimal Extraction Parameters: Extraction time or temperature may be insufficient. | For solvent leaching, multiple extractions (e.g., three times) are recommended. Optimal temperatures are typically in the range of 50-60°C to enhance solubility without causing degradation.[17] | |
| Loss of Product during Purification | Inefficient Liquid-Liquid Extraction: Poor separation of the aqueous and organic phases. | During the acid-base purification, ensure the pH is adjusted correctly to partition the alkaloid into the desired phase. Use of a separatory funnel with proper technique is crucial. Repeat the extraction multiple times (e.g., 3-5 times) with fresh solvent to ensure complete transfer.[17][18] |
| Co-elution during Chromatography: Impurities are not being effectively separated from this compound. | Optimize the mobile phase for column chromatography. A gradient of chloroform-methanol is a good starting point.[17] Monitor fractions using Thin Layer Chromatography (TLC) to identify those containing the pure compound. | |
| Degradation of this compound: The compound may be sensitive to high temperatures or prolonged processing. | When concentrating the extract, use a rotary evaporator under reduced pressure and keep the temperature below 55°C.[17] Avoid prolonged exposure to harsh acidic or basic conditions. | |
| Final Product is Impure | Presence of Pigments and Fats: Non-polar impurities are carried through the extraction process. | Before the main extraction, pre-wash the plant material or the concentrated extract with a non-polar solvent like petroleum ether or hexane to remove fats, waxes, and chlorophyll.[8][17][18] |
| Incomplete Crystallization: The final product does not form pure crystals. | Recrystallize the purified this compound from a suitable solvent system, such as 90% ethanol. This may need to be repeated 2-3 times to achieve high purity.[17] |
Comparative Data on Alkaloid Extraction Methods
The choice of extraction method significantly impacts yield, purity, and efficiency. Below is a summary of data from comparative studies on various alkaloid extraction techniques. While not specific to this compound, these figures provide a general benchmark for what can be expected.
| Extraction Method | Typical Yield (%) | Purity (%) | Solvent Consumption (mL/g) | Extraction Time | Key Advantages | Limitations |
| Maceration | 1.0 - 2.0 | 65 - 75 | 10 - 20 | 24 - 72 hours | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, high solvent usage, lower efficiency.[5] |
| Soxhlet Extraction | 1.5 - 2.5 | 70 - 80 | 10 - 15 | 4 - 24 hours | More efficient than maceration, continuous process. | Can degrade heat-sensitive compounds.[5] |
| Ultrasound-Assisted Extraction (UAE) | 2.0 - 3.0 | 80 - 90 | 5 - 15 | 0.5 - 2 hours | Reduced time and solvent, improved efficiency. | Equipment cost, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | 2.2 - 3.5 | 85 - 95 | 5 - 10 | 15 - 60 minutes | Very fast, highly efficient, low solvent use.[19] | Requires specialized equipment, potential for thermal degradation if not controlled.[19] |
| Accelerated Solvent Extraction (ASE) | 2.5 - 4.0 | 88 - 95+ | 5 - 10 | 10 - 30 minutes | High yield and purity, low solvent use, automated.[19] | High initial equipment cost.[19] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Winter Jasmine Leaves
This protocol is adapted from a patented method for extracting this compound.[17]
1. Plant Material Preparation:
-
Dry the leaves of Winter Jasmine (Jasminum nudiflorum) at 45°C.
-
Pulverize the dried leaves and pass them through a 40-mesh sieve to obtain a fine powder.
2. Solvent Extraction:
-
To 250g of the powdered leaves, add 2000ml of 80% ethanol.
-
Extract at 60°C for 2 hours with stirring.
-
Filter the mixture using suction filtration.
-
Repeat the extraction on the filter residue two more times with 1000ml of 80% ethanol for 1 hour each time at 60°C.
-
Combine the filtrates from all three extractions.
3. Concentration:
-
Concentrate the combined filtrate using a rotary evaporator. Ensure the temperature does not exceed 55°C.
-
Continue concentrating until all the ethanol has been removed, leaving an aqueous concentrate.
4. Purification via Liquid-Liquid Extraction:
-
Add an equal volume of petroleum ether to the concentrate in a separatory funnel. Shake and allow the layers to separate. Repeat this extraction five times to remove non-polar impurities, discarding the petroleum ether layer each time.
-
Take the remaining aqueous layer and add an equal volume of ethyl acetate. Extract five times, collecting the ethyl acetate layers.
-
Combine the ethyl acetate extracts and evaporate to dryness using a rotary evaporator to obtain a dry powder.
5. Chromatographic Separation and Crystallization:
-
Perform silica gel column chromatography on the dried powder using a chloroform-methanol gradient elution.
-
Collect the fractions and monitor by TLC to identify those containing this compound.
-
Combine the pure fractions and concentrate them.
-
Add 90% ethanol to the concentrate to induce crystallization.
-
Recrystallize the product 2-3 times to obtain pure, white crystals of this compound. A yield of approximately 1.36% has been reported with this method.[17]
Protocol 2: Quantification of this compound by HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase and Conditions:
-
A gradient elution using a mixture of methanol and water is typically effective for separating alkaloids.
-
The UV detector can be set at a wavelength suitable for the chromophore in this compound (a specific wavelength should be determined by running a UV scan of a pure standard).
3. Standard and Sample Preparation:
-
Prepare a stock solution of pure this compound standard in the mobile phase or methanol.
-
Create a series of dilutions to generate a calibration curve.
-
Dissolve a known amount of the extracted and purified this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
4. Analysis:
-
Inject the standards to establish the calibration curve.
-
Inject the sample and identify the this compound peak by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Simplified Jasmonate (JA) signaling pathway in plants.
References
- 1. mdpi.com [mdpi.com]
- 2. Innovative Techniques for Alkaloid Extraction from Plant Sources [greenskybio.com]
- 3. jocpr.com [jocpr.com]
- 4. What Are Common Pink jasmine Problems? [picturethisai.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrat.org [ijrat.org]
- 7. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 8. quora.com [quora.com]
- 9. Why Your Pink jasmine (Jasminum polyanthum) Won't Bloom: Tips and Fixes [picturethisai.com]
- 10. mdpi.com [mdpi.com]
- 11. Jasmonate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. aktpublication.com [aktpublication.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of Jasminine and Other Bioactive Compounds from Jasminum Species
This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing solubility issues encountered with "Jasminine" and other poorly soluble phytochemicals derived from Jasminum species during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound for my in vitro cell culture experiments. What are the recommended solvents?
A1: this compound, a naphthyridine derivative, and many other bioactive compounds from Jasminum species, such as flavonoids and terpenoids, often exhibit poor aqueous solubility. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to create stock solutions. Typically, a high-concentration stock (e.g., 10-100 mM) is prepared in 100% DMSO and then serially diluted in cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.5% (v/v).
Q2: My compound precipitates when I add the DMSO stock to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: While keeping the final DMSO concentration low is important for cell health, a slightly higher (but still non-toxic) concentration might be necessary to maintain solubility. We recommend a concentration range of 0.1% to 0.5%.
-
Use a Co-solvent: In some cases, a mixture of solvents can improve solubility. For instance, a stock solution could be prepared in a mixture of DMSO and ethanol or polyethylene glycol (PEG). However, the toxicity of any co-solvent on your specific cell line must be evaluated.
-
Incorporate Solubilizing Agents: Non-ionic surfactants like Tween® 20 or Tween® 80 at low, non-toxic concentrations (e.g., 0.01-0.05%) in the final culture medium can help maintain the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. The compound can be pre-incubated with the cyclodextrin solution before being added to the cell culture medium.
-
Sonication: Briefly sonicating the diluted solution can help to break down small precipitates and create a more uniform dispersion.
Q3: What are some alternative formulation strategies to improve the bioavailability of poorly soluble Jasminum compounds in vitro?
A3: For compounds with persistent solubility issues, advanced formulation techniques can be employed:
-
Solid Dispersions: Creating a solid dispersion of the compound in a water-soluble carrier can enhance its dissolution rate.
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles, liposomes, or nanoemulsions can improve its solubility and cellular uptake. For instance, nanoemulsions of Jasminum officinale essential oil have been successfully formulated.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | High crystallinity or very low polarity of the compound. | Gently warm the solution (e.g., to 37°C) and vortex. If it still doesn't dissolve, try a different organic solvent like Dimethylformamide (DMF). Always check for solvent compatibility with your experimental setup. |
| Precipitation observed in the stock solution upon storage. | Compound is unstable or has exceeded its solubility limit at storage temperature. | Store the stock solution at room temperature or 4°C instead of -20°C if the compound is stable at these temperatures. Prepare fresh stock solutions before each experiment. |
| Inconsistent experimental results. | Inconsistent solubility leading to variable effective concentrations. | Ensure complete dissolution of the stock solution before each use. Vortex thoroughly. Consider filtering the final diluted solution through a 0.22 µm filter to remove any micro-precipitates, though this may reduce the effective concentration. |
| Cell toxicity observed at low compound concentrations. | The solvent (e.g., DMSO) concentration might be too high, or the solubilizing agent is causing toxicity. | Perform a solvent tolerance test on your cell line to determine the maximum non-toxic concentration. Ensure the final concentration of any solubilizing agent is also within a non-toxic range. |
Experimental Protocols
Protocol 1: Preparation of a "this compound" Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube. (Molecular weight of this compound is approximately 220.22 g/mol ).
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Aqueous Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To prepare a complex of a poorly soluble Jasminum compound with HP-β-CD to increase its aqueous solubility.
-
Materials:
-
Poorly soluble Jasminum compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in sterile deionized water.
-
Add the Jasminum compound powder to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant containing the soluble compound-cyclodextrin complex.
-
Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The resulting solution can be sterile-filtered and used for in vitro experiments.
-
Signaling Pathways and Workflows
Bioactive compounds from Jasminum species have been reported to modulate several key signaling pathways involved in cellular processes.[3][4][5]
Caption: Key signaling pathways modulated by bioactive compounds from Jasminum species.
Caption: A logical workflow for addressing solubility issues of "this compound" in vitro.
References
- 1. Frontiers | Formulation and evaluation of nanoemulsions from Jasminum officinale essential oil for controlling postharvest browning and maintaining quality in jasmine (Jasminum sambac) flowers [frontiersin.org]
- 2. Formulation and evaluation of nanoemulsions from Jasminum officinale essential oil for controlling postharvest browning and maintaining quality in jasmine (Jasminum sambac) flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Profiling of Jasminum grandiflorum L. Flowers and Protective Role against Cisplatin-Induced Nephrotoxicity: Network Pharmacology and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Network pharmacology and molecular docking study for biological pathway detection of cytotoxicity of the yellow jasmine flowers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for "Jasminine" Quantification
Disclaimer: As of the current scientific literature, a specific compound named "Jasminine" does not have widely established and documented HPLC quantification methods. The following guide is a comprehensive resource built on best practices for the quantification of novel analytes from plant matrices, such as those from the Jasminum species, and is intended to serve as a robust starting point for method development and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of novel compounds from complex matrices.
Q1: I am not seeing any peaks for my "this compound" standard or sample. What should I do?
A1:
-
Check System Readiness:
-
Injection Issues:
-
Make sure the injection volume is appropriate and the syringe or autosampler is functioning correctly.
-
Check for blockages in the injector or sample loop.[2]
-
-
Mobile Phase and Sample Compatibility:
-
Detection Wavelength:
-
Verify that the chosen UV detection wavelength is appropriate for "this compound". If the UV spectrum is unknown, perform a diode array detector (DAD) or UV-Vis spectrophotometer scan to determine the wavelength of maximum absorbance (λmax).
-
Q2: My "this compound" peak is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing can compromise accurate quantification.[4] Here are potential causes and solutions:
-
Column Overload:
-
Cause: Injecting too much sample can saturate the column.[4]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Silanol Interactions:
-
Cause: Basic compounds can interact with acidic silanol groups on the silica-based column packing.
-
Solution: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) or use a base-deactivated column. Adjusting the mobile phase pH to a lower value (e.g., pH 3) can also help by protonating the analyte.
-
-
Column Contamination or Degradation:
-
Cause: Buildup of strongly retained compounds from the sample matrix on the column frit or packing material.[5]
-
Solution: Use a guard column to protect the analytical column.[1][5] Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.[4]
-
Q3: The retention time for my "this compound" peak is drifting between injections. What is causing this?
A3: Inconsistent retention times can affect the reliability of your results.
-
Column Equilibration:
-
Cause: The column may not be fully equilibrated with the mobile phase before injection, especially when using gradient elution or after changing the mobile phase.[1]
-
Solution: Increase the column equilibration time between runs.[1] A good rule of thumb is to flush with at least 10-20 column volumes of the initial mobile phase.
-
-
Mobile Phase Composition:
-
Temperature Fluctuations:
-
Cause: Changes in ambient temperature can affect retention time.
-
Solution: Use a thermostatted column oven to maintain a consistent temperature.[1]
-
-
Pump Performance:
Q4: I'm observing a noisy or drifting baseline. How can I fix this?
A4: A stable baseline is crucial for accurate quantification, especially at low concentrations.[4]
-
Mobile Phase Issues:
-
Detector Problems:
-
System Leaks:
Optimized HPLC Parameters for "this compound" Quantification (Hypothetical Method)
The following table provides a starting point for developing a robust HPLC method for "this compound," assuming it is a moderately polar, UV-active compound.
| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 is a versatile stationary phase suitable for a wide range of natural products.[6] Particle size of 5 µm offers a good balance of efficiency and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid helps to protonate silanol groups and improve peak shape for acidic and basic analytes. Acetonitrile is a common organic modifier with good UV transparency. |
| Elution Mode | Gradient Elution | Start with a gradient to determine the approximate elution time of "this compound" and to elute other matrix components. A typical starting gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. This can be adjusted to optimize run time and resolution. |
| Column Temperature | 30 °C | Using a column oven improves the reproducibility of retention times.[1] |
| Injection Volume | 10 µL | This can be optimized based on sample concentration and column capacity. |
| Detection Wavelength | Diode Array Detector (DAD) scan from 200-400 nm | A DAD allows for the determination of the optimal wavelength for "this compound" and can also help in assessing peak purity. |
Experimental Protocol: Quantification of "this compound"
1. Preparation of Standard Solutions a. Accurately weigh 10 mg of "this compound" reference standard into a 10 mL volumetric flask. b. Dissolve in methanol or a suitable solvent to create a 1 mg/mL stock solution. c. Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). d. Filter each standard solution through a 0.45 µm syringe filter before injection.
2. Sample Preparation (from Jasminum leaf extract) a. Accurately weigh 1 g of dried, powdered Jasminum leaf material. b. Extract with 20 mL of methanol using sonication for 30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. e. A solid-phase extraction (SPE) cleanup step may be necessary if the matrix is particularly complex.
3. HPLC Analysis a. Set up the HPLC system with the parameters outlined in the table above. b. Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved. c. Inject the prepared calibration standards, starting with the lowest concentration. d. Construct a calibration curve by plotting the peak area of "this compound" against the concentration of the standards. e. Inject the prepared sample solutions. f. Quantify the amount of "this compound" in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for "this compound" quantification.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. thieme-connect.de [thieme-connect.de]
Technical Support Center: Managing Cytotoxicity of Jasminine and Related Compounds in Cell Culture
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to manage and reduce the cytotoxicity of "Jasminine" and related compounds, such as jasmonates and Jasminum extracts, during in vitro experiments.
FAQs: Understanding and Troubleshooting Cytotoxicity
Q1: What is "this compound" and how is it related to jasmonates and jasmine extracts?
"this compound" is a specific chemical compound, identified as a naphthyridine derivative.[1][2] It is important to distinguish it from "jasmonates," which are a class of plant hormones that includes jasmonic acid and its derivatives like methyl jasmonate, first identified in jasmine oil.[3][4][5][6] Much of the available cytotoxicity research has been conducted on jasmonates and various extracts from Jasminum plant species, which contain a complex mixture of bioactive compounds, rather than on the specific compound "this compound."[7][8][9][10] Therefore, when encountering unexpected cytotoxicity, it is crucial to confirm the precise identity of the compound being used.
Q2: My cells are showing high levels of toxicity. What are the immediate troubleshooting steps?
If you observe significant cell death, consider the following immediate actions:
-
Verify Compound Concentration: Ensure that the final concentration in your cell culture medium is correct. An error in dilution calculations is a common source of unexpected toxicity.
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal, non-toxic working concentration and the shortest effective incubation time for your specific cell line and experimental goals.[11]
-
Assess Compound Solubility: Poor solubility can lead to the formation of precipitates, which can be toxic to cells or interfere with cytotoxicity assays.[12][13] Visually inspect your culture for any signs of precipitation.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5% for most cell lines.[12]
Q3: How can I reduce the cytotoxicity of my test compound without compromising its intended biological activity?
Several strategies can be employed to mitigate cytotoxicity:
-
Adjust Serum Concentration: For some compounds, increasing the serum concentration in the culture medium can reduce cytotoxicity as serum proteins may bind to the compound, lowering its free and active concentration.[11][14][15] However, be aware that this can also potentially interfere with the compound's activity.
-
Co-treatment with Antioxidants: If the compound's toxicity is suspected to be mediated by oxidative stress, co-incubation with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer protection.[11][16]
-
Improve Compound Solubility: Enhancing the solubility of a poorly soluble compound can prevent the formation of toxic aggregates. This can be achieved through various formulation strategies. (See Q4).
Q4: My compound has poor solubility in aqueous media. How can I improve its delivery to cells in culture?
Poor solubility is a common challenge. Here are some techniques to improve it:
-
Use of Co-solvents: Water-miscible organic solvents like ethanol or propylene glycol can be used in small, non-toxic concentrations to improve solubility.[17][18]
-
pH Modification: For ionizable compounds, adjusting the pH of the stock solution can significantly increase solubility.[19]
-
Use of Solubilizing Agents:
-
Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the compound.[17][18][20]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with poorly soluble compounds, enhancing their solubility in aqueous solutions.[17][19][21]
-
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like liposomes can be considered.[19][21]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity in your cell culture experiments.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A stepwise workflow for diagnosing and resolving issues of high cytotoxicity.
Guide 2: Potential Signaling Pathways Affected by Jasminum Extracts
Extracts from Jasminum species have been shown to induce cytotoxicity in cancer cells by modulating various signaling pathways, including those involved in apoptosis and cell cycle regulation.[7][10]
Simplified Overview of a Potential Cytotoxicity Pathway
Caption: Potential mechanism of cytotoxicity induced by Jasminum compounds.
Data Presentation: Cytotoxicity of Jasminum Extracts and Jasmonates
The following tables summarize publicly available data on the cytotoxic effects of various Jasminum extracts and related compounds on different cell lines. Note the variability in results, which can be influenced by the specific extract, compound, cell line, and assay used.[8]
Table 1: IC50 Values of Jasminum Species Extracts
| Jasminum Species | Extract/Fraction | Cell Line | IC50 (µg/mL) | Reference |
| J. humile | Ethanolic Extract | MCF-7 (Breast Cancer) | 9.3 ± 1.2 | [10] |
| J. humile | Ethanolic Extract | HepG-2 (Liver Cancer) | 59.47 | [9] |
| J. humile | Ethanolic Extract | THP-1 (Leukemia) | 46.63 | [9] |
| J. grandiflorum | Ethanolic Extract | VERO (Normal Kidney) | 108.60 | [8] |
| J. humile | Petroleum Ether | VERO (Normal Kidney) | 26.51 | [8] |
Table 2: Cytotoxicity Data for Jasmonates
| Compound | Cell Line | Concentration | Effect | Reference |
| Methyl Jasmonate | Molt-4 (Leukemia) | 0.5 mM | 87.5% cytotoxicity | |
| Methyl Jasmonate | MDA-MB-435 (Breast Cancer) | 1.9 mM (IC50) | 35.0% apoptosis | |
| Methyl Jasmonate | MCF-7 (Breast Cancer) | 2.0 mM (IC50) | 37.2% apoptosis |
Note: Data for jasmonates are often reported in mM concentrations.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Improving Compound Solubility with Cyclodextrins
This protocol describes a general method for preparing a stock solution of a poorly soluble compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Poorly soluble compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Appropriate solvent (e.g., water or PBS)
-
Stir plate and magnetic stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your chosen solvent. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Add Compound: While stirring, slowly add the powdered form of your compound to the HP-β-CD solution.
-
Complexation: Allow the mixture to stir for several hours to overnight at room temperature to facilitate the formation of the inclusion complex. The solution should become clear as the compound dissolves.
-
Sterilization: Sterile filter the final solution using a 0.22 µm filter.
-
Storage: Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C).
-
Application: When treating cells, dilute this stock solution directly into the cell culture medium to the desired final concentration. Always include a vehicle control with the same final concentration of HP-β-CD.
References
- 1. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Methyl (8S)-5,6,7,8-tetrahydro-8-methyl-6-oxo-2,7-naphthyridine-4-carboxylate | C11H12N2O3 | CID 442551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 4. sdlookchem.com [sdlookchem.com]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. youtube.com [youtube.com]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. Cytotoxic effects of extracts obtained from plants of the Oleaceae family: bio-guided isolation and molecular docking of new secoiridoids from Jasminum humile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opensciencepublications.com [opensciencepublications.com]
- 10. Network pharmacology and molecular docking study for biological pathway detection of cytotoxicity of the yellow jasmine flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Human serum reduces mitomycin-C cytotoxicity in human tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of serum on the toxicity of manufactured nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 21. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Jasminum Phytochemicals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stabilization of Jasminum phytochemicals.
Frequently Asked Questions (FAQs)
Q1: What are the primary phytochemicals in Jasminum species and their main instability concerns?
Jasminum species are rich in a diverse range of bioactive compounds. The main classes include:
-
Volatile Essential Oils: Comprising compounds like benzyl acetate, linalool, jasmone, and geraniol, these are responsible for the characteristic aroma.[1][2] They are highly susceptible to degradation from heat, light, and oxygen, leading to loss of fragrance and therapeutic properties.[3]
-
Phenolic Compounds and Flavonoids: This group includes quercetin, kaempferol, and their glycosides, which contribute to the antioxidant and anti-inflammatory activities of the plant.[1][4][5] These compounds are prone to oxidation, especially when exposed to light, high temperatures, or changes in pH.[6][7]
-
Secoiridoids and Glycosides: Compounds like oleuropein and jasmonates are noted for various pharmacological effects. However, they can be unstable and susceptible to enzymatic or hydrolytic degradation.[4]
-
Terpenoids: Including molecules like leupeol, these contribute to the plant's bioactivity but can be sensitive to environmental stressors.[4]
Q2: What are the key environmental factors that cause the degradation of Jasminum phytochemicals?
Several factors can compromise the stability of phytochemicals in Jasminum extracts.[8] Key factors include:
-
Temperature: Elevated temperatures accelerate chemical reactions, leading to the rapid degradation of volatile compounds and phenolics.[9]
-
Light: Exposure to UV and visible light can induce photochemical reactions, causing oxidation and polymerization of sensitive compounds like flavonoids.[10]
-
Oxygen: The presence of oxygen is a primary driver of oxidative degradation, which can lead to a loss of antioxidant capacity and changes in the chemical profile of the extract.[6][10]
-
Moisture: High moisture content can promote microbial growth and facilitate hydrolytic reactions, breaking down glycosides and esters.[6][9]
-
pH: The stability of many phenolic compounds is pH-dependent. Extreme pH values can cause ionization or hydrolysis, altering their structure and activity.[6]
Q3: What are the main strategies to enhance the stability of these phytochemicals?
A variety of strategies have been developed to improve the stability of plant-derived bioactive compounds.[8][11] The primary approaches include:
-
Encapsulation: This involves entrapping the phytochemicals within a protective matrix (wall material).[12] Techniques like spray drying, nanoencapsulation, and liposome formation protect sensitive compounds from environmental factors and allow for controlled release.[6][12][13]
-
Use of Antioxidants: Adding antioxidants such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) to formulations can prevent the oxidation of sensitive compounds.[6][14]
-
Controlled Storage Conditions: Storing extracts and formulations in cool, dark, and dry conditions is a fundamental step. Using airtight, opaque containers can significantly reduce degradation from oxygen, light, and moisture.[10][15]
-
Formulation Adjustments: Optimizing the pH of a formulation with buffering agents and selecting appropriate solvents can enhance the stability of active constituents.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.
Scenario 1: My Jasminum extract is rapidly changing color (e.g., turning brown) and losing its characteristic floral scent.
-
Potential Cause 1: Oxidation of Phenolic Compounds. Phenolic compounds, when exposed to oxygen and light, can be oxidized by enzymes like polyphenol oxidase, leading to the formation of colored quinones and subsequent browning.[7] The loss of scent is often due to the degradation of volatile essential oils.
-
Solution:
-
Work in a Controlled Atmosphere: During extraction and processing, minimize oxygen exposure by working under an inert gas like nitrogen or argon.
-
Use Antioxidants: Add an antioxidant such as ascorbic acid (0.1-0.5% w/v) or a mixture of BHT/BHA to the extraction solvent or final formulation to scavenge free radicals.[14]
-
Optimize Storage: Store the extract in an airtight, amber-colored glass vial at a low temperature (e.g., 4°C) to protect it from light and heat.[10]
-
Blanching (for fresh material): If starting with fresh plant material, a brief blanching step can deactivate oxidative enzymes before extraction.
-
-
Potential Cause 2: Maillard Reaction or Caramelization. If the extraction or drying process involves high heat, reactions between amino acids and reducing sugars (Maillard reaction) or the caramelization of sugars can cause browning.
-
Solution:
-
Use Low-Temperature Techniques: Employ extraction methods that do not require high heat, such as maceration, percolation, or ultrasound-assisted extraction at controlled temperatures.[16][17]
-
Optimize Drying: If a drying step is necessary, use methods like freeze-drying (lyophilization) instead of oven-drying to preserve the color and aromatic profile.
-
Scenario 2: I am observing a significant loss of antioxidant activity in my extract over a short period.
-
Potential Cause: Degradation of Key Antioxidant Compounds. The antioxidant activity of Jasminum extracts is largely attributed to its phenolic and flavonoid content.[1][5] Loss of activity indicates these compounds are degrading, likely due to oxidation.[10]
-
Solution:
-
Verify Storage Conditions: Ensure the extract is not exposed to light, oxygen, or elevated temperatures.[9] Review the storage protocol and container type.
-
Implement Encapsulation: For long-term stability, consider encapsulating the extract. Nanoencapsulation, in particular, can effectively shield antioxidants from degradation and improve their bioavailability.[13][18][19]
-
Chelating Agents: Traces of metal ions (e.g., iron, copper) can catalyze oxidation. Adding a chelating agent like EDTA to the formulation can sequester these ions and improve stability.
-
Scenario 3: My nanoemulsion or encapsulated product shows poor stability (e.g., phase separation, aggregation, or low encapsulation efficiency).
-
Potential Cause 1: Incorrect Surfactant/Wall Material Selection or Concentration. The stability of an emulsion or nanoparticle suspension is critically dependent on the choice and concentration of the stabilizing agent (surfactant or polymer).
-
Solution:
-
Screen Stabilizers: Test a range of food-grade or pharmaceutical-grade surfactants (e.g., Tween 80, Lecithin) or polymers (e.g., chitosan, gum arabic, maltodextrin) to find the most compatible one for your system.[3]
-
Optimize Concentration: Perform a concentration optimization study. Too little surfactant will lead to instability, while too much can cause toxicity or other undesirable effects.
-
Check HLB Value: For emulsions, ensure the Hydrophile-Lipophile Balance (HLB) of the surfactant is appropriate for an oil-in-water (O/W) or water-in-oil (W/O) system.
-
-
Potential Cause 2: Suboptimal Processing Parameters. The energy input during homogenization or sonication is crucial for forming stable, small-sized droplets or particles.
-
Solution:
-
Optimize Homogenization/Sonication: Adjust the duration, intensity (power), and temperature of the homogenization or sonication process. Use a particle size analyzer to monitor the effect of these changes on droplet/particle size and polydispersity index (PDI).
-
Control Temperature: Excessive heat during processing can degrade both the phytochemicals and the encapsulating material. Use a cooling bath to maintain a low temperature.[19]
-
Data Presentation: Stability of Jasminum Phytochemicals
The following tables summarize quantitative data related to the stability and preservation of Jasminum phytochemicals.
Table 1: Impact of Storage Conditions on the Degradation of a Key Phenolic Compound (e.g., Gallic Acid Equivalent) in a Jasminum Extract.
| Storage Condition | Temperature | Light Exposure | Relative Humidity | Phenolic Content Loss (after 6 months) |
| Ideal | 4°C | Dark (Amber Vial) | < 30% | ~5% |
| Room Temperature | 25°C | Dark (Amber Vial) | 60% | ~25% |
| Accelerated | 40°C | Dark (Amber Vial) | 75% | > 60%[20] |
| Light Exposure | 25°C | Ambient Light | 60% | ~45% |
Table 2: Comparison of Encapsulation Techniques for Jasminum Essential Oil.
| Encapsulation Technique | Wall Material | Encapsulation Efficiency (%) | Average Particle Size | Key Advantage |
| Spray Drying | Gum Arabic/Maltodextrin | 85-95% | 10-50 µm | Scalable and cost-effective |
| Ionic Gelation | Chitosan/TPP | 70-85% | 150-500 nm | Mild processing conditions, good for sensitive compounds[18] |
| Nanoemulsion | Tween 80/Lecithin | > 98% (Entrapment) | 50-200 nm | High stability and bioavailability[13] |
| Liposomal Encapsulation | Phospholipids | 60-80% | 100-400 nm | Biocompatible, suitable for drug delivery |
Experimental Protocols
Protocol 1: Microencapsulation of Jasminum Essential Oil via Spray Drying
This protocol provides a detailed methodology for encapsulating volatile oils from Jasminum to enhance their stability.
-
Objective: To protect volatile phytochemicals from degradation using a polymer matrix.
-
Materials & Equipment:
-
Jasminum essential oil
-
Wall materials: Gum arabic and Maltodextrin (ratio 1:1)
-
Distilled water
-
Magnetic stirrer and high-speed homogenizer (e.g., Ultra-Turrax)
-
Laboratory-scale spray dryer
-
Analytical balance, glassware
-
-
Methodology:
-
Preparation of the Wall Solution: Dissolve 20g of the gum arabic/maltodextrin mixture in 80 mL of distilled water with gentle heating and continuous stirring until a clear solution is formed. Let the solution cool to room temperature.
-
Formation of the Emulsion (Feed Solution):
-
Add 5g of Jasminum essential oil to the wall solution.
-
Coarsely mix with a magnetic stirrer for 10 minutes.
-
Homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes to form a stable oil-in-water (O/W) emulsion. The emulsion should appear milky and uniform.
-
-
Spray Drying Process:
-
Pre-heat the spray dryer to the desired inlet temperature (e.g., 160°C).
-
Set the feed pump flow rate (e.g., 5 mL/min) and the aspirator rate (e.g., 90%). The outlet temperature should typically be around 80-90°C.
-
Feed the prepared emulsion into the spray dryer.
-
The atomized droplets are dried instantly in the hot air stream, forming a fine powder.
-
-
Collection and Storage:
-
Collect the resulting microcapsule powder from the cyclone collector.
-
Transfer the powder to an airtight, light-resistant container and store it in a cool, dry place (e.g., in a desiccator at 4°C).
-
-
-
Quality Control:
-
Encapsulation Efficiency: Determine the amount of oil entrapped in the microcapsules using solvent extraction followed by spectrophotometry or GC-MS analysis.
-
Particle Size and Morphology: Analyze the size and surface of the microcapsules using Scanning Electron Microscopy (SEM).
-
Moisture Content: Measure the residual moisture in the powder, which should ideally be below 5%.
-
Visualizations
Logical Relationships & Workflows
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. thescipub.com [thescipub.com]
- 3. Microencapsulation of Essential Oils: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Key Techniques for Designing Stable Formulations in Herbal Medicines [padidehgiah.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 10. ijcrt.org [ijcrt.org]
- 11. Critical Processes for Stability Enhancement of Phyto-ingredients: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Encapsulation of Essential Oils for the Development of Biosourced Pesticides with Controlled Release: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Encapsulation of Essential Oil by Nanoemulsion | Springer Nature Experiments [experiments.springernature.com]
- 14. actascientific.com [actascientific.com]
- 15. sproutpublication.com [sproutpublication.com]
- 16. ijariie.com [ijariie.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Jasminine Degradation
Welcome to the technical support center for Jasminine. This guide is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and prevent the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent. Could compound degradation be the cause?
A1: Yes, inconsistent or non-reproducible experimental results are a primary indicator of compound degradation. Degradation can alter the purity, concentration, and biological activity of this compound, leading to significant variability in your assays.[1] Common factors contributing to this include improper storage, multiple freeze-thaw cycles, and exposure to environmental stressors like light, air, or humidity.[1] We recommend first verifying the integrity of your this compound stock and carefully reviewing your handling procedures.
Q2: What are the primary factors that cause this compound, an alkaloid, to degrade during storage?
A2: this compound is an alkaloid, and like many compounds in this class, its stability can be compromised by several factors:
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[1] While some stable compounds can be stored at room temperature or 4°C, long-term storage for alkaloids is often recommended at -20°C or below.[2][3]
-
pH: Alkaloids are often susceptible to pH-dependent hydrolysis. Many are known to be unstable in acidic conditions (acid labile).[4][5] Storing solutions in improperly buffered or non-pH-adjusted aqueous media can lead to rapid degradation.
-
Oxidation: Reaction with atmospheric oxygen can alter the chemical structure of this compound. This process can be catalyzed by exposure to light or the presence of trace metal ions.[1]
-
Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to break chemical bonds and induce degradation.[1][3] It is crucial to store this compound, both in solid and solution form, protected from light.[6][7]
-
Moisture: For solid (powder/lyophilized) forms of this compound, absorption of moisture from the air can initiate hydrolysis. Containers should be tightly sealed and allowed to equilibrate to room temperature before opening to prevent condensation.[6]
Q3: I suspect my this compound stock has degraded. What are the common analytical signs?
A3: If you suspect degradation, you can look for the following evidence using common laboratory analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): When comparing a suspect sample to a reference standard, degradation is indicated by a decrease in the area of the main this compound peak and the appearance of new, smaller peaks, which represent degradation products.[7][8]
-
Thin-Layer Chromatography (TLC): This is a quick and effective screening method. A pure compound should yield a single spot. The presence of multiple spots suggests the formation of impurities or degradation products.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can confirm a loss of the parent compound and help in the preliminary identification of degradation products by providing their mass-to-charge ratio.[8][9]
-
Nuclear Magnetic Resonance (NMR): An NMR spectrum of a degraded sample may show a complex pattern of new, smaller peaks in addition to the characteristic peaks of the parent compound.[7]
-
Visual Inspection: While not quantitative, visual signs such as a change in color (e.g., yellowing or browning), cloudiness, or the formation of precipitate in a solution can be indicators of degradation.[10][11]
Q4: What is the correct way to store and handle this compound to ensure its stability?
A4: Proper storage and handling are critical to maintaining the integrity of this compound. Follow these guidelines based on the compound's form.
Table 1: Recommended Storage and Handling Conditions for this compound
| Form | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) | Handling Best Practices |
| Solid (Powder) | 4°C, desiccated, protected from light. | -20°C, desiccated, protected from light.[2][6] | Allow container to reach room temperature before opening to prevent moisture condensation. Use in an environment with low humidity if possible. |
| Stock Solution (in organic solvent, e.g., DMSO) | 4°C or -20°C, protected from light. | -80°C, protected from light.[1] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][10] Use anhydrous grade solvents to prevent hydrolysis.[1] |
| Working Solution (in aqueous buffer) | 4°C (for a few hours). | Not Recommended. | Prepare fresh from the stock solution immediately before each experiment. Avoid prolonged storage in aqueous media. |
Investigating Degradation Pathways
To proactively understand the stability of this compound, a Forced Degradation Study (also known as stress testing) is highly recommended.[9][12] This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps identify potential degradation products and establish stability-indicating analytical methods.[13][14]
Logical Flow for Troubleshooting Degradation
The following decision tree can help guide your troubleshooting process when you suspect this compound degradation.
Caption: Troubleshooting decision tree for this compound degradation.
Experimental Protocols
Protocol 1: General Workflow for a Forced Degradation Study
This workflow outlines the key steps to identify the degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Detailed Methodology for Forced Degradation
This protocol provides a starting point for stress testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are detectable without completely consuming the parent compound.[13]
Table 2: Example Conditions for a Forced Degradation Study of this compound
| Stress Condition | Reagent / Condition | Typical Duration | Post-Stress Processing |
| Acid Hydrolysis | 0.1 M HCl in 50% Acetonitrile/Water | 24-72 hours at 60°C | Cool to RT, neutralize with equal molarity of NaOH. |
| Base Hydrolysis | 0.1 M NaOH in 50% Acetonitrile/Water | 4-8 hours at 60°C | Cool to RT, neutralize with equal molarity of HCl. |
| Oxidation | 3% H₂O₂ in 50% Acetonitrile/Water | 24 hours at Room Temp | Dilute with mobile phase to stop the reaction. |
| Thermal (Dry) | Solid compound in vial | 48 hours at 80°C | Dissolve in an appropriate solvent for analysis. |
| Photolytic | Solution exposed to UV light (e.g., 254 nm) and cool white fluorescent light | 24-48 hours (or total illumination of 1.2 million lux hours) | Analyze directly. Run a dark control in parallel. |
Analytical Method: A stability-indicating HPLC method is required. A reverse-phase C18 column with a gradient elution (e.g., water and acetonitrile, both with 0.1% formic acid) is a common starting point. A photodiode array (PDA) detector is crucial for observing peak purity and detecting degradants with different UV spectra.
Potential Degradation Pathways
This compound is an alkaloid. While its specific degradation pathways require experimental confirmation, alkaloids with certain functional groups are prone to predictable reactions. For instance, ester groups are susceptible to hydrolysis, and aromatic rings or tertiary amines can be oxidized.
References
- 1. benchchem.com [benchchem.com]
- 2. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Science of Plant Extract Storage: Ensuring Longevity and Potency [greenskybio.com]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biochemjournal.com [biochemjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmr.net.in [ijmr.net.in]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Method Refinement for Consistent Bioassay Results with "Jasminine"
A Note on "Jasminine": The term "this compound" is not a standardized scientific name for a specific compound in public chemical databases. This guide will address the challenges of achieving consistent bioassay results with a novel or complex natural product, using "this compound" as a placeholder. The principles and troubleshooting steps outlined here are broadly applicable to researchers working with purified natural compounds or complex extracts.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our bioassay results with "this compound" between different experimental runs. What are the common causes for such inconsistencies?
A1: Inconsistent bioassay results with natural products like "this compound" can stem from several factors. These can be broadly categorized into issues with the compound itself, the experimental protocol, or the biological system being used. Key areas to investigate include:
-
Compound Stability and Solubility: Natural products can be unstable or have poor solubility in aqueous assay buffers.[1] Degradation or precipitation of "this compound" during the experiment will lead to variable active concentrations.
-
Inconsistent Sample Preparation: Variation in how the "this compound" stock solution is prepared, diluted, and stored can introduce significant errors.
-
Cell Culture Conditions: For cell-based assays, factors like cell passage number, confluency, and media quality can all impact the cellular response.[2]
-
Assay Interference: Natural products are known to interfere with assay readouts. "this compound" might be autofluorescent, a light-scattering compound, or it could directly inhibit a reporter enzyme like luciferase, leading to false positives or negatives.[3][4]
-
Pipetting and Reagent Variability: Inconsistent pipetting, especially of small volumes, and batch-to-batch variation in reagents can contribute to result variability.[5]
Q2: How can we improve the solubility of "this compound" in our aqueous assay buffer?
A2: Poor aqueous solubility is a common challenge with natural products.[6] Here are several strategies to improve the solubility of "this compound":
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds.[7] However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Formulation Strategies: For compounds with very low solubility, encapsulation in liposomes or other nanocarriers can improve their delivery in aqueous solutions.[1]
-
pH Adjustment: If "this compound" has ionizable groups, adjusting the pH of the assay buffer may improve its solubility.
-
Use of Surfactants: Non-ionic detergents like Tween-20 can be included in the assay buffer at low concentrations to help solubilize hydrophobic compounds.[8]
Q3: What are Pan-Assay Interference Compounds (PAINs), and how do we know if "this compound" is one?
A3: Pan-Assay Interference Compounds (PAINs) are molecules that show activity in multiple, unrelated assays through non-specific mechanisms, making them frequent sources of false-positive results in high-throughput screening.[3] Common PAINs include compounds that are redox-active, aggregators, or reactive electrophiles.
To determine if "this compound" might be a PAIN, you can:
-
Check a PAINs Database: Several online databases list known PAINs.
-
Perform Control Experiments: Test for common interference mechanisms. For example, to check for aggregation, see if the activity of "this compound" is sensitive to the presence of a non-ionic detergent.[3]
-
Use Orthogonal Assays: Confirm the biological activity of "this compound" using a different assay that relies on an alternative detection method.[3]
Troubleshooting Guides
Troubleshooting Inconsistent IC50 Values
The IC50 (half-maximal inhibitory concentration) is a key metric in many bioassays. The table below outlines common issues leading to inconsistent IC50 values and provides troubleshooting steps.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in IC50 between plates | Inconsistent cell seeding; Edge effects in the microplate; Temperature gradients during incubation. | Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate or fill them with a buffer; Ensure uniform temperature in the incubator.[9] |
| Drifting IC50 values over time | Degradation of "this compound" in stock solution or assay buffer; Changes in cell line responsiveness due to high passage number. | Prepare fresh stock solutions of "this compound" for each experiment; Use cells within a defined passage number range.[1][9] |
| No clear dose-response curve | "this compound" has precipitated at higher concentrations; The concentration range tested is not appropriate; Assay interference at high concentrations. | Visually inspect the wells for precipitation; Test a wider range of concentrations; Perform counter-screens for assay interference.[5] |
| IC50 value is unexpectedly high | "this compound" has degraded; Inaccurate initial concentration of the stock solution. | Verify the purity and integrity of the "this compound" sample; Confirm the concentration of the stock solution using an analytical method like HPLC-UV. |
Troubleshooting Assay Interference
Natural products can interfere with bioassays in numerous ways.[4] The following table summarizes common types of interference and strategies to mitigate them.
| Type of Interference | Mechanism | Effect on Assay | Mitigation Strategy |
| Autofluorescence | The compound emits light at the detection wavelength. | False positive (increased signal) or false negative (signal quenching).[3] | Pre-screen the compound for fluorescence at the assay wavelength; Switch to a non-fluorescent detection method (e.g., luminescence or absorbance).[3] |
| Light Scattering | The compound forms a precipitate that scatters light. | False positive in absorbance-based assays. | Centrifuge the assay plate before reading; Test for solubility issues. |
| Luciferase Inhibition | The compound directly inhibits the luciferase reporter enzyme. | False positive (appears as inhibition of the upstream pathway). | Perform a counter-screen with purified luciferase enzyme; Use an alternative reporter gene like β-lactamase.[3] |
| Compound Aggregation | The compound forms aggregates that non-specifically inhibit enzymes. | False positive. | Test for sensitivity to non-ionic detergents (e.g., 0.01% Triton X-100); Use orthogonal assays to confirm activity.[10] |
Experimental Protocols
Protocol: Cytotoxicity Assessment of "this compound" using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
1. Materials and Reagents:
-
"this compound"
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
2. Experimental Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of "this compound" in DMSO (e.g., 10 mM).
-
Perform serial dilutions of "this compound" in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the cells and add 100 µL of the "this compound" dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest "this compound" concentration) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of "this compound" to determine the IC50 value.
-
Visualizations
Workflow for Troubleshooting Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
General Workflow for Bioassay-Guided Fractionation
Caption: Bioassay-guided fractionation workflow for isolating active compounds.
Simplified Jasmonate Signaling Pathway
The following diagram illustrates a simplified version of the Jasmonate signaling pathway, which is relevant to plant-derived compounds and may be of interest if "this compound" is related to jasmonates. Jasmonates are plant hormones that play crucial roles in defense and development.[2]
Caption: Simplified diagram of the core Jasmonate (JA) signaling pathway.
References
- 1. Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 3. benchchem.com [benchchem.com]
- 4. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
Technical Support Center: Improving the Bioavailability of Jasminine in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Jasminine, a naphthyridine alkaloid. Due to the limited publicly available pharmacokinetic data for this compound, this guide leverages established principles for improving the bioavailability of poorly soluble alkaloids.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of this compound in our rat pharmacokinetic studies. What are the likely causes?
A1: Low and variable plasma concentrations of this compound, a naphthyridine alkaloid, are likely due to its presumed poor aqueous solubility and potential for significant first-pass metabolism. Many alkaloids exhibit low solubility in gastrointestinal fluids, which is a primary hurdle for absorption. Furthermore, upon absorption, this compound may be rapidly metabolized by enzymes in the intestinal wall and liver, which would reduce the quantity of the unchanged drug reaching systemic circulation.
Q2: What are the most effective strategies for enhancing the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. Key approaches include:
-
Particle Size Reduction: Techniques such as micronization and nanonization increase the drug's surface area, which can lead to an enhanced dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix at a molecular level can prevent its crystallization and significantly improve its dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.
Q3: How do I choose the appropriate animal model for pharmacokinetic studies of this compound?
A3: The selection of an animal model depends on several factors, including the specific research question, regulatory requirements, and practical considerations.[1] Rodents, such as rats and mice, are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[1] For later-stage studies, larger animals like dogs or mini-pigs may be considered as their gastrointestinal physiology can be more predictive of human pharmacokinetics.[1]
Q4: Are there any known signaling pathways affected by this compound or related alkaloids that we should consider in our pharmacodynamic assessments?
A4: While specific data for this compound is limited, other naphthyridine alkaloids have been shown to modulate various signaling pathways. For instance, some have demonstrated anticancer activity by inhibiting the WNT signaling pathway or interfering with the AKT-mTOR pathway.[2][3][4] Others have shown anti-inflammatory effects by reducing the production of pro-inflammatory mediators like TNF-α and IL-6.[3][4] Investigating these pathways could provide valuable insights into the pharmacodynamic effects of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low oral bioavailability despite formulation efforts. | Inadequate dissolution in vivo: The formulation may not be releasing the drug effectively in the gastrointestinal tract. | 1. Optimize the formulation: Adjust the drug-to-carrier ratio, try different polymers or lipids. 2. Conduct in vitro dissolution studies under biorelevant conditions (e.g., simulated gastric and intestinal fluids). 3. Consider co-administration with a permeation enhancer. |
| High variability in plasma concentrations between animals. | Variability in the animal model: Differences in diet, gut microbiome, or genetics can affect drug absorption and metabolism. | 1. Standardize the diet and acclimatization period for the animals. 2. Ensure consistent dosing procedures (e.g., gavage volume, time of day). 3. Use animals from a single, reputable supplier to minimize genetic variability. |
| Good in vitro dissolution but poor in vivo correlation. | Extensive first-pass metabolism: The drug is being rapidly metabolized in the gut wall or liver after absorption. | 1. Investigate the metabolic stability of this compound using liver microsomes or hepatocytes. 2. Consider co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval). 3. Explore alternative routes of administration (e.g., intravenous) to determine the absolute bioavailability. |
| Precipitation of the drug in the gastrointestinal tract. | Supersaturation and precipitation: The formulation creates a supersaturated solution in the gut, which then precipitates before absorption. | 1. Incorporate precipitation inhibitors into the formulation (e.g., certain polymers). 2. Use a formulation that maintains the drug in a solubilized state for a longer duration (e.g., lipid-based systems). |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Solid Dispersion
Objective: To improve the dissolution rate and oral bioavailability of this compound by formulating it as a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol or another suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolve a specific amount of this compound and the chosen polymer in the solvent. A starting drug-to-polymer ratio of 1:5 (w/w) is recommended.
-
Stir the mixture continuously until a clear solution is formed.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound-Loaded Nanoparticles
Objective: To enhance the oral absorption of this compound by encapsulating it in polymeric nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
High-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of this compound and PLGA in the organic solvent to create the organic phase.
-
Dissolve the surfactant in deionized water to form the aqueous phase.
-
Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at a lower speed overnight at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Wash the nanoparticles with deionized water and re-disperse them for characterization and in vivo studies.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 50 ± 12 | 1.0 ± 0.5 | 150 ± 45 | 100 |
| This compound Solid Dispersion (1:5) | 250 ± 60 | 0.5 ± 0.2 | 900 ± 210 | 600 |
| This compound Nanoparticles | 400 ± 95 | 0.75 ± 0.3 | 1500 ± 350 | 1000 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve.
Visualizations
Caption: Workflow for improving the oral bioavailability of this compound.
Caption: Potential modulation of the WNT signaling pathway by this compound.
References
- 1. Phytochemical analysis and broad spectrum antimicrobial activity of ethanolic extract of Jasminum mesnyi Hance leaves and its solventpartitioned fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Jasmine Oil Nanoemulsion Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of jasmine oil nanoemulsion formulations.
Troubleshooting Guides
This section addresses common issues encountered during the formulation of jasmine oil nanoemulsions, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Causes | Solutions |
| High Particle Size (>200 nm) | Inefficient energy input during homogenization. | Increase homogenization pressure, duration, or number of passes. For ultrasonication, increase power or processing time.[1] |
| Inappropriate surfactant/co-surfactant ratio or concentration. | Optimize the surfactant-to-co-surfactant ratio (Smix). A higher surfactant concentration generally leads to smaller droplets, but excessive amounts can cause instability.[2] | |
| Unsuitable Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. | Adjust the HLB value of the surfactant blend to better match the required HLB of jasmine oil. For oil-in-water (o/w) nanoemulsions, an HLB range of 8-18 is generally suitable.[3][4] | |
| High viscosity of the oil or aqueous phase. | Decrease the viscosity by adjusting the composition or temperature (within stable limits for the active components). | |
| High Polydispersity Index (PDI > 0.3) | Non-uniform homogenization. | Ensure proper mixing of the coarse emulsion before homogenization. Optimize homogenization parameters for uniformity. |
| Ostwald ripening, especially during storage. | Incorporate a ripening inhibitor (a poorly water-soluble compound) into the oil phase. Optimize the surfactant film to prevent diffusion of oil molecules.[5][6] | |
| Inappropriate surfactant selection leading to droplet coalescence. | Select surfactants that provide a strong interfacial film and sufficient electrostatic or steric repulsion. | |
| Phase Separation, Creaming, or Sedimentation | Insufficient surfactant concentration to cover the oil droplet surface area. | Increase the surfactant concentration to ensure complete coverage of the newly formed droplets during homogenization.[2] |
| Droplet aggregation due to low zeta potential. | For electrostatically stabilized nanoemulsions, aim for a zeta potential of at least ±30 mV to ensure sufficient repulsive forces. This can be influenced by the choice of surfactant and the pH of the aqueous phase. | |
| Temperature fluctuations during storage. | Store the nanoemulsion at a constant, controlled temperature.[2] | |
| Incompatibility between formulation components. | Ensure all components (oil, surfactants, co-surfactants, and aqueous phase) are compatible and do not react with each other. | |
| Instability Over Time (Short Shelf-Life) | Ostwald ripening is a major cause of nanoemulsion instability. | As mentioned above, add a ripening inhibitor. Also, using a blend of oils with different aqueous solubilities can sometimes mitigate this effect.[5][6] |
| Chemical degradation of jasmine oil components. | Protect the formulation from light and oxygen by using amber-colored containers and adding antioxidants to the formulation. | |
| Microbial contamination. | Incorporate a suitable preservative, especially for water-based formulations. |
Frequently Asked Questions (FAQs)
1. How do I choose the right preparation method for my jasmine oil nanoemulsion?
The choice between high-energy and low-energy methods depends on your laboratory equipment, scale, and the desired characteristics of the nanoemulsion.
-
High-Energy Methods (e.g., high-pressure homogenization, ultrasonication) are suitable for producing nanoemulsions with very small droplet sizes and are highly scalable. However, they require specialized equipment and can generate heat, which might be a concern for heat-sensitive components of jasmine oil.[1][7]
-
Low-Energy Methods (e.g., spontaneous emulsification, phase inversion temperature) are simpler to perform, require less specialized equipment, and are more energy-efficient. Spontaneous emulsification, for instance, relies on the chemical potential of the components to form the nanoemulsion.[8]
2. What are the key considerations for selecting surfactants and co-surfactants for a jasmine oil nanoemulsion?
-
HLB Value : For an oil-in-water (o/w) jasmine oil nanoemulsion, a surfactant or a blend of surfactants with a high HLB value (typically between 8 and 18) is required.[3]
-
Biocompatibility : For pharmaceutical or cosmetic applications, use surfactants that are generally recognized as safe (GRAS). Non-ionic surfactants like Tween 80 and Span 85 are commonly used.[9]
-
Efficiency : The surfactant should be able to reduce the interfacial tension between the oil and water phases effectively.
-
Co-surfactant Role : Co-surfactants like Labrosol or glycols can help to further reduce interfacial tension and increase the flexibility of the surfactant film, leading to the formation of smaller droplets.[10]
3. How can I determine the optimal ratio of oil, surfactant, and water?
Constructing a pseudo-ternary phase diagram is a systematic approach to identify the nanoemulsion region for different ratios of oil, surfactant/co-surfactant mix (Smix), and water. This allows for the selection of formulations with the desired properties.[11]
4. What are the essential characterization techniques for a jasmine oil nanoemulsion?
-
Particle Size and Polydispersity Index (PDI) : Dynamic Light Scattering (DLS) is the most common technique to measure the mean droplet diameter and the width of the size distribution (PDI). An acceptable PDI for nanoemulsions is typically below 0.3.[10][12]
-
Zeta Potential : This measurement indicates the surface charge of the droplets and is a key predictor of the stability of electrostatically stabilized nanoemulsions. A zeta potential of at least ±30 mV is generally desired for good stability.[12]
-
Morphology : Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface of the nanoemulsion droplets.
-
Stability Studies : Formulations should be subjected to stress conditions (e.g., centrifugation, heating-cooling cycles, long-term storage at different temperatures) to assess their physical stability.[13]
5. How can I improve the long-term stability of my jasmine oil nanoemulsion?
The primary mechanism of instability in nanoemulsions is Ostwald ripening.[5][6] To improve stability:
-
Incorporate a small amount of a highly water-insoluble compound (e.g., a long-chain triglyceride) into the jasmine oil phase. This creates an osmotic pressure that counteracts the diffusion of the more soluble oil molecules.
-
Optimize the surfactant layer to create a strong, impermeable film around the droplets.
-
Store the nanoemulsion at a consistent, cool temperature and protect it from light.
Quantitative Data Presentation
The following tables summarize quantitative data from studies on jasmine oil nanoemulsions, providing a comparative overview of different formulations.
Table 1: Formulation and Characterization of Jasmine Oil Nanoemulsions
| Jasmine Oil Type | Surfactant(s) | Co-surfactant(s) | Surfactant/Co-surfactant Ratio (w/w) | Oil:Smix:Water Ratio | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Jasminum officinale | Tween 80 | Span 85 | 1:4 | 3g oil: 1g Smix in water to 50mg/mL | Spontaneous Emulsification | 70.2 ± 0.39 | Narrow | Not Reported | [9][14] |
| Jasminum humile | Tween 80 | Labrosol | 1:1 | 1:30:61 (w/w) | Not Specified | 8.03 ± 0.45 | 0.30 ± 0.04 | -18.63 | [10] |
| Jasminum grandiflorum | Tween 80 | Labrosol | 1:1 | 1:30:61 (w/w) | Not Specified | 12.09 ± 0.81 | 0.27 ± 0.03 | -229.67 | [10] |
Experimental Protocols
Protocol 1: Preparation of Jasmine Oil Nanoemulsion by High-Pressure Homogenization
1. Preparation of Phases:
- Oil Phase: Accurately weigh the required amount of jasmine oil. If an antioxidant or ripening inhibitor is used, dissolve it in the oil phase at this stage.
- Aqueous Phase: Dissolve the surfactant(s) and co-surfactant(s) in deionized water. Stir until a clear solution is obtained.
2. Coarse Emulsion Formation:
- Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5000-10000 rpm) for 10-15 minutes. This will form a coarse pre-emulsion.
3. High-Pressure Homogenization:
- Pass the coarse emulsion through a high-pressure homogenizer.
- Set the desired pressure (e.g., 500-1500 bar) and the number of passes (typically 3-5).[7][15]
- Collect the resulting nanoemulsion. It is advisable to cool the system during homogenization to prevent excessive heating.
4. Characterization:
- Characterize the nanoemulsion for particle size, PDI, and zeta potential.
Protocol 2: Preparation of Jasmine Oil Nanoemulsion by Spontaneous Emulsification
1. Preparation of Organic Phase:
- Mix the jasmine oil with the selected surfactant(s) and co-surfactant(s) in a beaker.
- Stir the mixture gently with a magnetic stirrer until a homogenous organic phase is obtained.
2. Titration:
- Slowly add the aqueous phase (deionized water) dropwise to the organic phase under constant, gentle magnetic stirring.
- Continue stirring until the nanoemulsion forms spontaneously, which is often indicated by the formation of a clear or bluish-white liquid.[9][14]
3. Equilibration:
- Allow the system to equilibrate for a few hours at room temperature.
4. Characterization:
- Analyze the nanoemulsion for its physicochemical properties as described above.
Protocol 3: Particle Size and Zeta Potential Analysis
1. Sample Preparation:
- Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects. A dilution factor of 1:100 is often a good starting point.[12]
- Ensure the diluted sample is homogenous by gentle mixing.
2. Instrument Setup:
- Turn on the Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) and allow it to stabilize.
- Select the appropriate measurement cell (e.g., a disposable cuvette for particle size and a folded capillary cell for zeta potential).[16]
3. Measurement:
- Rinse the measurement cell with the diluted sample before filling it.
- Place the cell in the instrument, ensuring there are no air bubbles.
- Set the measurement parameters (e.g., temperature, dispersant viscosity, and refractive index).
- Perform the measurement. It is recommended to perform at least three replicate measurements to ensure reproducibility.[12]
4. Data Analysis:
- The instrument software will provide the average particle size (Z-average), polydispersity index (PDI), and zeta potential. Analyze the size distribution graph for any signs of aggregation or multiple populations.
Visualizations
Caption: Troubleshooting workflow for common nanoemulsion formulation issues.
Caption: Key factors influencing the stability of nanoemulsions.
References
- 1. mdpi.com [mdpi.com]
- 2. cannasoltechnologies.com [cannasoltechnologies.com]
- 3. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijnnonline.net [ijnnonline.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Designing Essential Oil Nanoformulations: An Integrative Approach to Mathematical Modeling with Potential Application in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and evaluation of nanoemulsions from Jasminum officinale essential oil for controlling postharvest browning and maintaining quality in jasmine (Jasminum sambac) flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. researchgate.net [researchgate.net]
- 15. The Basics of Nanoemulsions [pion-inc.com]
- 16. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
Validation & Comparative
A Comparative Analysis of Jasmine Extracts and Synthetic Antioxidants for Food Preservation
For Researchers, Scientists, and Drug Development Professionals
The escalating demand for natural food additives has spurred research into plant-derived antioxidants as potential replacements for their synthetic counterparts. This guide provides a comprehensive comparison of the antioxidant efficacy of jasmine (Jasminum spp.) extracts against commonly used synthetic antioxidants such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). This analysis is based on available experimental data from in vitro antioxidant assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of jasmine extracts and synthetic antioxidants is typically evaluated by their ability to scavenge free radicals, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant activity. The data presented below is collated from various studies and standardized to µg/mL for comparison. It is important to note that the IC50 values for jasmine extracts can vary significantly due to factors such as the specific species, extraction solvent, and methodology used.
| Antioxidant | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | Lipid Peroxidation Inhibition EC50 (µg/mL) |
| Jasmine Extracts | |||
| Jasminum sambac (Methanol Extract) | 460.24[1][2] | - | - |
| Jasminum sambac (Ethanol Extract) | 56.05[3] | - | - |
| Jasminum officinale (Ethanol Extract) | 780 | 432 | - |
| Jasminum grandiflorum (Ethanolic Extract) | >500 (66.67% inhibition at 500 µg/mL)[4] | - | - |
| Jasminum abyssinicum (Leaf Extract) | 26.3[5] | - | - |
| Jasminum azoricum (Acetone Extract) | - | - | 667.53[5] |
| Synthetic Antioxidants | |||
| BHA (Butylated Hydroxyanisole) | 5.2[6] | - | - |
| BHT (Butylated Hydroxytoluene) | 11.0[6] | - | 0.75[5] |
| Quercetin (Standard) | - | - | 0.21[5] |
| Ascorbic Acid (Standard) | 3.70[3] | - | - |
| Trolox (Standard) | 5.8[5] | - | - |
Note: "-" indicates that data was not available from the reviewed sources. The data for jasmine extracts represents the activity of a complex mixture of phytochemicals, not a single compound "jasminine". The antioxidant activity of jasmine is attributed to various constituents like flavonoids, alkaloids, and tannins.[3]
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide for the determination of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[7] The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.[7]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[7]
-
Sample Preparation: The test compounds (jasmine extracts and synthetic antioxidants) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.[7]
-
Reaction Mixture: A specific volume of the sample solution is mixed with a defined volume of the DPPH working solution.[7] A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.[7]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance, which is proportional to the antioxidant concentration.[1]
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. The mixture is kept in the dark at room temperature for 12-16 hours before use.[1]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Reaction: A small volume of the antioxidant sample is added to a larger volume of the diluted ABTS•+ solution.
-
Absorbance Reading: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes) in the dark.[8]
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from a plot of inhibition percentage versus concentration.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.[9]
Protocol:
-
Induction of Lipid Peroxidation: A lipid-rich sample (e.g., a food homogenate or a linoleic acid emulsion) is incubated with a pro-oxidant (e.g., an iron salt) in the presence and absence of the antioxidant sample.
-
TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid) is added to the reaction mixture.
-
Heating: The mixture is heated in a boiling water bath for a specific duration (e.g., 15 minutes) to facilitate the reaction between MDA and TBA.[9]
-
Cooling and Centrifugation: The tubes are cooled, and if necessary, centrifuged to remove any precipitate.
-
Absorbance Measurement: The absorbance of the supernatant is measured at 532 nm.
-
Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control without the antioxidant.
-
EC50 Determination: The effective concentration required to inhibit 50% of lipid peroxidation (EC50) is determined graphically.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Discussion
The compiled data indicates that synthetic antioxidants like BHA and BHT generally exhibit significantly higher antioxidant activity (lower IC50 values) in in-vitro assays compared to most of the tested crude jasmine extracts. For instance, the DPPH scavenging IC50 for BHA is 5.2 µg/mL, while that for a methanolic extract of Jasminum sambac is 460.24 µg/mL.[1][2][6] However, an ethanolic extract of Jasminum sambac leaves showed a more potent IC50 of 56.05 µg/mL, and an extract from Jasminum abyssinicum had an IC50 of 26.3 µg/mL, suggesting that the species and extraction method greatly influence the antioxidant capacity.[3][5]
In the context of lipid peroxidation, BHT demonstrated exceptionally high inhibitory activity with an EC50 of 0.75 µg/mL, which was orders of magnitude more potent than the tested jasmine extract (667.53 µg/mL).[5] This highlights the efficacy of synthetic antioxidants in preventing the degradation of fats and oils, a primary concern in food preservation.
The antioxidant mechanism of synthetic phenolic antioxidants like BHA and BHT primarily involves the donation of a hydrogen atom to free radicals, which interrupts the chain reaction of oxidation.[5] Jasmine extracts, being a complex mixture of phytochemicals, likely exert their antioxidant effects through multiple mechanisms. These include direct scavenging of free radicals and potentially through the activation of cellular antioxidant pathways, such as the Nrf2/ARE pathway, which leads to the production of endogenous antioxidant enzymes.[10]
Conclusion
Based on the available in-vitro data, synthetic antioxidants such as BHA and BHT are more potent than crude jasmine extracts in scavenging free radicals and inhibiting lipid peroxidation. The significant variability in the reported antioxidant activity of different jasmine extracts underscores the need for standardization of extraction and testing protocols.
While jasmine extracts may not directly match the potency of synthetic antioxidants on a concentration basis, their potential as natural alternatives should not be dismissed. Future research should focus on identifying and isolating the most active antioxidant compounds from jasmine and evaluating their efficacy and safety in food systems. Furthermore, exploring the synergistic effects of jasmine extracts with other natural antioxidants could lead to the development of effective and clean-label solutions for food preservation. The investigation into the activation of endogenous antioxidant pathways by jasmine phytochemicals also presents a promising avenue for future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journal-jps.com [journal-jps.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Comparison of Antioxidant Activity and Free Radical Scavenging Activity of Gardenia Jasminoides with Three Different Regional Sources (P17-005-19) [agris.fao.org]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Bioactive Compounds in Different Jasminum Species: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the bioactive compounds present in various species of the genus Jasminum. Intended for researchers, scientists, and drug development professionals, this document compiles quantitative data on key phytochemicals, outlines detailed experimental methodologies for their analysis, and visualizes relevant biological pathways. The genus Jasminum, renowned for its aromatic flowers, is a rich source of phenolics, flavonoids, terpenoids, and secoiridoids, which have demonstrated significant therapeutic potential, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3]
Introduction to Bioactive Compounds in Jasminum
The medicinal properties of Jasminum species are attributed to a wide spectrum of bioactive compounds.[4][5][6] Phenolic compounds and flavonoids are particularly noted for their high bioactivity, contributing to the antioxidant potential of these plants.[5][6] The characteristic fragrance of jasmine is due to its essential oil, which is composed of a complex mixture of volatile compounds such as benzyl acetate, linalool, and benzyl benzoate.[4][5] Beyond their use in perfumery, these compounds and others, including secoiridoid glycosides, have been the focus of pharmacological studies for their therapeutic effects.[2][7] This guide focuses on a comparative quantitative analysis of these compounds across several key Jasminum species.
Quantitative Comparison of Bioactive Compounds
The following tables summarize the quantitative data on the concentration of major bioactive compounds identified in the leaves and essential oils of different Jasminum species.
Phenolic and Flavonoid Content
The total phenolic content (TPC) and total flavonoid content (TFC) are crucial indicators of the antioxidant potential of plant extracts. The data presented below is derived from 80% methanolic extracts of the leaves of various Jasminum species.
Table 1: Total Phenolic and Flavonoid Content in Jasminum Species Leaves
| Species | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |
|---|---|---|
| Jasminum azoricum | 56.9 ± 0.42 | 46.3 ± 0.16 |
| Jasminum humile | 88.0 ± 0.14 | 38.3 ± 0.01 |
| Jasminum multiflorum | 167.3 ± 0.14 | 44.4 ± 0.04 |
| Jasminum officinale | 133.4 ± 0.28 | 34.7 ± 0.09 |
| Jasminum sambac (cv. Arabian Nights) | 47.3 ± 0.12 | 39.2 ± 0.01 |
| Jasminum sambac (cv. Grand Duke of Tuscany) | 50.2 ± 0.04 | 40.5 ± 0.14 |
Data sourced from El-Hawary et al., 2021.[8] GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent.
Table 2: Concentration of Specific Phenolic Compounds in Jasminum Species Leaves (µg/g extract)
| Compound | J. azoricum | J. humile | J. multiflorum | J. officinale | J. sambac (cv. Grand Duke) |
|---|---|---|---|---|---|
| Hydroxytyrosol | 11.4 | 9.8 | 977.1 | 29.0 | n.d. |
| Protocatechuic acid | 126.4 | n.d. | 2224.7 | 1029.6 | n.d. |
| 3-Hydroxybenzoic acid | n.d. | n.d. | 714.8 | 596.8 | 188.1 |
| Chlorogenic acid | 28.6 | 63.4 | n.d. | 1247.7 | n.d. |
| p-Coumaric acid | 2754.8 | 998.6 | 801.6 | 175.6 | 410.2 |
| Rosmarinic acid | 114.7 | 603.1 | 92.1 | 275.7 | 788.7 |
| Quercetin-3-O-glucoside | 118.7 | 129.5 | 4356.1 | 298.5 | 13.9 |
| Kaempferol-3-O-neohesperidoside | n.d. | 185.3 | 1738.8 | 100.2 | 16.7 |
Data sourced from El-Hawary et al., 2021.[8] n.d.: not detected.
Essential Oil Composition
The volatile composition of essential oils varies significantly among Jasminum species, defining their unique aroma and contributing to their biological activities.
Table 3: Major Volatile Compounds (% of Total Essential Oil) in Different Jasminum Species
| Compound | J. grandiflorum | J. sambac | J. officinale | J. multiflorum (Morning Harvest) |
|---|---|---|---|---|
| Benzyl acetate | 23.7 - 37.0%[5][9][10] | Present (not quantified)[5] | 27.5%[11] | 1.24%[12] |
| Benzyl benzoate | 20.7 - 34.7%[5][9][10] | 15.63%[4][13] | Present (not quantified)[5] | Higher in evening harvest[14] |
| Linalool | 8.2 - 9.6%[5][9][10] | 8.58%[4][13] | Present (not quantified)[10] | Higher in morning harvest[14] |
| Phytol | 10.9%[5][9] | 5.75%[4][13] | 25.77%[9] | - |
| Isophytol | 5.5%[5][9] | 7.56%[4][13] | 12.42%[9] | - |
| (Z)-Jasmone | 5.0%[10] | 9.90%[4][13] | Present (not quantified)[5] | 0.01%[12] |
| Indole | - | Present (not quantified)[5] | Present (not quantified)[5] | 0.11%[12] |
Note: Composition can vary based on geographical origin, harvest time, and extraction method. Dashes (-) indicate data not available in the searched literature.
Experimental Protocols
Detailed and reproducible methodologies are critical for the comparative analysis of bioactive compounds. Below are representative protocols for the quantification of flavonoids by HPLC and the analysis of essential oils by GC-MS.
Protocol 1: Quantification of Flavonoids by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard procedure for the extraction and quantification of flavonoids from Jasminum leaf samples.
-
Sample Preparation:
-
Collect fresh, healthy leaves of the Jasminum species.
-
Lyophilize (freeze-dry) the leaves to preserve the chemical integrity of the compounds.
-
Grind the dried leaves into a fine powder using a centrifugal mill.[15]
-
-
Extraction:
-
Accurately weigh 100 mg of the powdered leaf sample into a glass vessel.
-
Add 10 mL of methanol to the sample.
-
Extract the sample for 6 hours on a hot plate set to 40°C with continuous magnetic stirring.[15]
-
Centrifuge the mixture at 3000 x g for 10 minutes. Decant the supernatant.
-
Repeat the extraction of the solid residue three more times with 5 mL of methanol each time to ensure exhaustive extraction.[15]
-
Combine all the supernatants and evaporate to dryness under vacuum at 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.[15]
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.
-
-
HPLC Analysis:
-
System: Agilent 1200 series or equivalent, equipped with a diode-array detector (DAD).[8]
-
Column: Zorbax SB-C18 reversed-phase column (4.6 mm x 150 mm, 3.5 µm particle size).[8]
-
Mobile Phase: A gradient elution using two solvents:
-
Gradient Program: A typical gradient might start at a lower concentration of Solvent B, gradually increasing to elute more hydrophobic compounds. For example: 0 min, 30% B; 20 min, 70% B; 22 min, 100% B; 30 min, 100% B.[8]
-
Flow Rate: 0.25 - 1.0 mL/min.
-
Column Temperature: 30°C.[8]
-
Detection: Monitor the eluent at specific wavelengths (e.g., 280 nm and 365 nm) for phenolic acids and flavonoids, respectively.[8]
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for each flavonoid to be quantified (e.g., quercetin, rutin, kaempferol).
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Identify flavonoids in the sample extracts by comparing their retention times with those of the standards.
-
Quantify the amount of each flavonoid in the sample by interpolating its peak area on the corresponding calibration curve.[16]
-
Protocol 2: Analysis of Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the extraction and analysis of volatile compounds from Jasminum flowers.
-
Extraction (Solvent Extraction):
-
Collect fresh jasmine flowers (e.g., 1 kg).
-
Immerse the flowers in a suitable solvent like n-hexane for a set period to produce a "concrete".[4]
-
The concrete is then further processed by extraction with ethanol to yield the "absolute" essential oil after removal of waxes.[4]
-
Alternatively, hydro-distillation can be used, although yields may be lower for jasmine.[4]
-
-
GC-MS Analysis:
-
System: Agilent 7890A GC coupled with a 5975C Mass Selective Detector (MSD) or similar.[6]
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[17]
-
Injector: Split mode (e.g., split ratio 1:30 to 1:60) with an injection volume of 0.5-1 µL of a diluted oil sample (e.g., 10% in n-hexane).[6][18]
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points. A typical program could be:
-
MS Parameters:
-
-
Compound Identification and Quantification:
-
Identify the constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).[20]
-
Confirm identification by comparing their calculated Retention Indices (RI) with literature values.
-
The relative percentage of each compound is calculated based on the peak area relative to the total peak area of all identified compounds (area normalization method).[9]
-
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of bioactive compounds from Jasminum species.
Caption: Experimental workflow for phytochemical analysis.
Signaling Pathways Modulated by Jasminum Compounds
Bioactive compounds from Jasminum, such as flavonoids and phenolics, have been shown to modulate key signaling pathways involved in cancer progression. The diagram below illustrates some of these anticancer mechanisms.
Caption: Key signaling pathways modulated by Jasminum compounds.
Conclusion
This comparative guide highlights the significant diversity in the phytochemical profiles of different Jasminum species. Jasminum multiflorum stands out for its exceptionally high concentration of total phenolics and specific compounds like protocatechuic acid and quercetin-3-O-glucoside.[8] In contrast, the essential oils of J. grandiflorum and J. officinale are rich in compounds like benzyl acetate and phytol, while J. sambac is characterized by a higher percentage of jasmone.[4][5][9][11]
The provided experimental protocols offer a standardized framework for researchers to conduct further comparative studies. The visualization of the experimental workflow provides a clear roadmap for such analyses, while the signaling pathway diagram illustrates the potential molecular mechanisms behind the observed anticancer activities of Jasminum bioactives, particularly their role in inducing apoptosis and inhibiting angiogenesis and metastasis by modulating key proteins like Bax, Bcl-2, VEGF, and MMPs.[13]
This guide serves as a valuable resource for identifying promising Jasminum species for further investigation and provides the foundational methodologies for drug discovery and development professionals to harness the therapeutic potential of these plants.
References
- 1. Essential oil Analysis of FT-IR and GC-MS Studies of Jasminum Grandiflorum, Jasminum sambac and Polianthus tuberosa flowers – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Quantitative and Qualitative Analysis of Essential Oil of Arabian Jasmine (Jasminum sambac) Flowers Harvested from Pothohar Region of Pakistan [journals.iau.ir]
- 5. researchgate.net [researchgate.net]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. mdpi.com [mdpi.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. researchgate.net [researchgate.net]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. scent.vn [scent.vn]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative and Qualitative Analysis of Essential Oil of Arabian Jasmine (Jasminum sambac) Flowers Harvested from Pothohar Region of Pakistan | Semantic Scholar [semanticscholar.org]
- 14. THE EFFECT OF HARVEST TIME ON THE QUANTITY AND CHEMICAL COMPOSITION OF JASMINE (JASMINUM MULTIFLORUM L.) ESSENTIAL OIL | International Society for Horticultural Science [ishs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. phytopharmajournal.com [phytopharmajournal.com]
- 17. areme.co.jp [areme.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 20. vipsen.vn [vipsen.vn]
A Comparative Analysis of the Anti-inflammatory Efficacy of Jasminine versus Standard Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data provides insights into the anti-inflammatory potential of Jasminine, a constituent of the Jasminum species, as compared to established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This guide synthesizes findings from various in vivo and in vitro studies to offer a comparative perspective for researchers and drug development professionals.
Executive Summary
Extracts from Jasminum species, containing active compounds colloquially referred to as this compound, have demonstrated significant anti-inflammatory properties in various animal models of inflammation. These effects are mediated through the modulation of key inflammatory pathways, including the reduction of pro-inflammatory cytokines and enzymes. When compared to traditional anti-inflammatory agents such as NSAIDs (e.g., Diclofenac, Indomethacin) and corticosteroids (e.g., Prednisolone), this compound exhibits a notable, dose-dependent reduction in inflammatory markers. While direct head-to-head clinical trials are lacking, preclinical evidence suggests that this compound could be a promising candidate for further investigation as a novel anti-inflammatory agent.
Quantitative Data Comparison
The following tables summarize the comparative efficacy of this compound (represented by Jasminum extracts) and standard anti-inflammatory drugs in two common animal models of inflammation: carrageenan-induced paw edema and acetic acid-induced colitis in rats.
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Time Point | Inhibition of Edema (%) | Key Molecular Effects | Reference |
| Jasminum humile Chloroform Extract | 100 mg/kg | 3 hours | Not specified | Reduced expression of COX-2 and iNOS | [1] |
| Jasminum humile Chloroform Extract | 200 mg/kg | 3 hours | Not specified | Reduced expression of COX-2 and iNOS | [1] |
| Jasminum humile Chloroform Extract | 300 mg/kg | 3 hours | Not specified | Reduced expression of COX-2 and iNOS | [1] |
| Indomethacin | 10 mg/kg | 3 hours | Not specified | Standard COX inhibitor | [1] |
| Jasminum grandiflorum Crude Extract | 2 ml/kg | 3 hours | 48.14% | Not specified | [2] |
| Ibuprofen | Not specified | 3 hours | 62.96% | Standard COX inhibitor | [2] |
Table 2: Efficacy in Acetic Acid-Induced Colitis in Rats
| Treatment | Dose | Key Macroscopic/Microscopic Effects | Reduction in TNF-α (%) | Reduction in IL-6 (%) | Reference |
| Jasminum grandiflorum Methanolic Extract | 400 mg/kg | Improved colon tissue clinically, macroscopically, and microscopically. | Significant reduction | Significant reduction | [3] |
| Prednisolone | 2 mg/kg | Similar improvement to J. grandiflorum extract. | Significant reduction | Significant reduction | [3] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Inflammation: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[4][5]
-
Treatment: Test compounds (Jasminum extract, NSAIDs) or vehicle are administered orally or intraperitoneally at specified doses, typically 30-60 minutes before carrageenan injection.[4][5]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, commonly at 1, 2, 3, and 4 hours.[4][6]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue can be excised for the measurement of inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS using ELISA or Western blotting.[1][7]
Acetic Acid-Induced Colitis in Rats
This model is used to evaluate the efficacy of treatments for inflammatory bowel disease.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g) are used and housed under standard conditions.
-
Induction of Colitis: Rats are lightly anesthetized, and a flexible catheter is inserted into the colon via the anus to a distance of 8 cm. A solution of 4% acetic acid (1-2 mL) is instilled into the colon.[8][9][10]
-
Treatment: Test compounds (Jasminum extract, corticosteroids) or vehicle are administered orally, typically for a number of days before and/or after the induction of colitis.[3][11]
-
Macroscopic and Microscopic Assessment: After a set period (e.g., 24-48 hours after induction), the animals are euthanized, and the colon is removed, opened longitudinally, and scored for inflammation based on the severity of ulceration, and wall thickness. Tissue samples are also collected for histological examination.[3]
-
Biochemical Analysis: Colonic tissue homogenates are used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 by ELISA. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be determined.[3][11]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound, NSAIDs, and corticosteroids are mediated through distinct signaling pathways.
This compound and the NF-κB Pathway
Preclinical studies suggest that extracts of Jasminum species exert their anti-inflammatory effects, at least in part, by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. By inhibiting the activation of NF-κB, this compound can effectively downregulate the inflammatory cascade.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
NSAIDs and the Cyclooxygenase (COX) Pathway
Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and indomethacin primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: The Cyclooxygenase pathway and the inhibitory action of NSAIDs.
Corticosteroids and the Glucocorticoid Receptor Pathway
Corticosteroids, such as prednisolone, act by binding to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR complex then translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, partly through interference with transcription factors like NF-κB.
Caption: Glucocorticoid receptor signaling pathway.
Conclusion
The available preclinical data indicates that this compound, as found in Jasminum extracts, possesses significant anti-inflammatory properties. Its mechanism of action appears to involve the inhibition of the NF-κB signaling pathway, leading to a reduction in key pro-inflammatory mediators. While the potency and efficacy relative to established drugs like NSAIDs and corticosteroids require further investigation in standardized, head-to-head studies, the current evidence supports the continued exploration of this compound as a potential therapeutic agent for inflammatory conditions. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate such future research endeavors.
References
- 1. Jasminum humile extract mitigates carrageenan-induced paw oedema in rats by modulating inflammatory and antioxidant signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anti-inflammatory activity of Jasminum grandiflorum L. subsp. floribundum (Oleaceae) in inflammatory bowel disease and arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. inotiv.com [inotiv.com]
- 7. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of acetic acid-induced colitis in rats by new Pediococcus acidilactici strains, vitamin producers recovered from human gut microbiota | PLOS One [journals.plos.org]
- 9. karger.com [karger.com]
- 10. Suramin Exerts an Ameliorative Effect on Acetic Acid-Induced Acute Colitis in Rats by Demonstrating Potent Antioxidant and Anti-Inflammatory Properties | MDPI [mdpi.com]
- 11. Role of Oxidative Stress and Inflammatory Cytokines (TNF-α and IL-6) in Acetic Acid-Induced Ulcerative Colitis in Rats: Ameliorated by Otostegia fruticosa - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Jasminum Species: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. For centuries, traditional medicine has utilized various parts of the Jasminum (Jasmine) plant for their purported healing properties. This guide provides a comprehensive validation of the antimicrobial spectrum of extracts from several Jasminum species, offering a comparative analysis against established antimicrobial agents. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying mechanisms, this document serves as a valuable resource for researchers investigating natural product-based antimicrobial drug discovery.
It is important to note that while the term "Jasminine" was the initial focus, a thorough review of scientific literature reveals a lack of specific data for a singular compound with this name. Instead, the broad-spectrum antimicrobial activity observed in Jasminum species is attributed to a complex interplay of various phytochemicals. Therefore, this guide will focus on the antimicrobial properties of extracts from different Jasminum species.
Comparative Antimicrobial Spectrum: Jasminum Extracts vs. Standard Antibiotics
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various Jasminum species extracts against a range of pathogenic bacteria and fungi. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For a clear comparison, MIC values for commonly used antibiotics are also provided.
Table 1: Antibacterial Spectrum of Jasminum Species Extracts and Standard Antibiotics (MIC in µg/mL)
| Microorganism | Jasminum sambac (Methanol Extract) | Jasminum grandiflorum (Essential Oil) | Jasminum officinale (Methanol Extract) | Ciprofloxacin | Ampicillin |
| Gram-Positive Bacteria | |||||
| Staphylococcus aureus | 3250[1] | >10000 | 150[2] | 0.6[3] | >512 |
| Streptococcus pyogenes | 17300 (Zone of Inhibition in mm at 200 mg/mL)[1] | - | - | - | - |
| Gram-Negative Bacteria | |||||
| Escherichia coli | 50000[4] | 3670 (Zone of Inhibition in mm)[5] | 150[2] | 0.013[3] | >512 |
| Pseudomonas aeruginosa | - | 3670 (Zone of Inhibition in mm)[5] | - | 0.15[3] | >512 |
| Klebsiella pneumoniae | - | - | 300[2] | - | - |
Note: Some data for Jasminum extracts are presented as zone of inhibition in millimeters (mm) from agar diffusion assays due to the format of the available research. A larger zone of inhibition indicates greater antimicrobial activity. Dashes (-) indicate that data was not available from the searched sources.
Table 2: Antifungal Spectrum of Jasminum Species Extracts and a Standard Antifungal (MIC in µg/mL)
| Microorganism | Jasminum sambac (Methanol Extract) | Jasminum grandiflorum (Essential Oil) | Fluconazole |
| Candida albicans | 25000[1] | 3330 (Zone of Inhibition in mm)[5] | 0.5[6] |
Deciphering the Mechanism: How Jasminum Phytochemicals Combat Microbes
The antimicrobial efficacy of Jasminum extracts stems from a rich diversity of phytochemicals, primarily flavonoids, alkaloids, and terpenoids. These compounds employ a multi-pronged attack on microbial cells. The following diagram illustrates the key antibacterial mechanisms of these phytochemicals.
Caption: Key antibacterial mechanisms of major phytochemicals found in Jasminum species.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
The data presented in this guide is primarily derived from two standard antimicrobial susceptibility testing methods: the Agar Well Diffusion Assay and the Broth Microdilution Method. Detailed protocols for these experiments are provided below to facilitate the replication and validation of these findings.
Agar Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a substance.
Materials:
-
Sterile Petri dishes
-
Muller-Hinton Agar (MHA)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial or fungal culture
-
Sterile swabs
-
Incubator
-
Jasminum extract and control antimicrobial agents
Procedure:
-
Preparation of Agar Plates: MHA is prepared according to the manufacturer's instructions, sterilized, and poured into sterile Petri dishes. The agar is allowed to solidify completely.
-
Inoculation: A sterile swab is dipped into a standardized microbial suspension (e.g., 0.5 McFarland standard) and evenly streaked across the entire surface of the MHA plate to create a lawn of microbial growth.
-
Well Creation: A sterile cork borer is used to create uniform wells in the agar.
-
Application of Test Substances: A specific volume (e.g., 100 µL) of the Jasminum extract at a known concentration is added to a designated well. Control wells are filled with a standard antibiotic and a solvent control (e.g., DMSO).
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[7][8]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol should follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Jasminum extract and control antimicrobial agents at known concentrations
-
Standardized microbial suspension
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Dilutions: A serial two-fold dilution of the Jasminum extract and control antibiotics is prepared in the wells of the microtiter plate using sterile broth. This creates a gradient of decreasing concentrations.
-
Inoculation: Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: A positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader to measure absorbance.
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a test compound.
Caption: Experimental workflow for determining the antimicrobial spectrum of a test compound.
References
- 1. revistas.intec.edu.do [revistas.intec.edu.do]
- 2. mdpi.com [mdpi.com]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of flavonoids: structure-activity relationship and mechanism. | Semantic Scholar [semanticscholar.org]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. botanyjournals.com [botanyjournals.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
Jasminine Derivatives vs. Other Natural Extracts: A Comparative Analysis of Anticancer Activity
In the landscape of oncological research, natural products remain a vital source for the discovery of novel therapeutic agents. Among these, compounds derived from the Jasminum species, particularly jasmonates, have garnered significant interest for their selective cytotoxicity towards cancer cells. This guide provides a comparative analysis of the anticancer activities of jasmonates against other well-established natural extracts: curcumin, resveratrol, and paclitaxel. The comparison is based on available experimental data, focusing on mechanisms of action, cytotoxic efficacy, and the signaling pathways involved.
Comparative Cytotoxicity
The efficacy of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for methyl jasmonate (a key jasminine derivative), curcumin, resveratrol, and paclitaxel across various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Methyl Jasmonate (MJ) | Human Breast (MCF-7) | 2.0 mM | [1] |
| Human Breast (MDA-MB-435) | 1.9 mM | [1] | |
| Human Leukemia | Not specified, but effective | [2] | |
| J. subtriplinerve EtOAc Extract | Human Breast (MCF-7) | 13.7 µg/mL | [3] |
| Curcumin | Human Leukemia (K562) | 10.9 µmol/well | [4] |
| Human Glioblastoma | Dose-dependent effects | [5] | |
| Human Breast (MCF-7) | Growth arrest observed | [6] | |
| Resveratrol | Human Leukemia (K562) | 15.9 µmol/well | [4] |
| Human Hepatocellular Carcinoma (HepG2) | 57.4 µM | [7] | |
| Human Breast (MCF-7) | Proliferation suppression | [8] | |
| Paclitaxel | Non-Small Cell Lung (A549) | 5.8-fold lower with Jasmine Oil | [9] |
| Ovarian, Breast, Lung | Broad-spectrum activity | [10][11] |
Mechanisms of Anticancer Action
The selected natural compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously.
Jasminates (Methyl Jasmonate): Jasmonates exhibit selective cytotoxicity against cancer cells while leaving normal cells unharmed.[2] Their primary mechanisms include:
-
Induction of Apoptosis: Jasmonates trigger programmed cell death through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][12]
-
Cell Cycle Arrest: They can inhibit cancer cell proliferation by causing cell cycle arrest, often at the G1 or G2/M phase.[1][12]
-
Mitochondrial Disruption: Methyl jasmonate can detach hexokinase from the mitochondrial membrane, leading to a decrease in mitochondrial membrane potential, cytochrome c release, and ATP depletion, thereby activating apoptosis.[2]
-
ROS Generation: They induce responses mediated by reactive oxygen species (ROS) within cancer cells.[1][2]
-
Inhibition of Angiogenesis and Metastasis: Compounds from Jasminum species can downregulate vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP-2, MMP-9), which are crucial for the formation of new blood vessels and cancer cell invasion.[12]
Curcumin: The active component of turmeric, curcumin, modulates multiple signaling pathways to exert its anticancer effects.[13][14]
-
Apoptosis Induction: Curcumin affects major apoptotic pathways, including decreasing the expression of Bcl-2 and increasing the expression of p53 and Bax.[6]
-
Anti-Proliferative Effects: It causes cell cycle arrest and induces apoptosis in various cancer cell lines.[6]
-
Inhibition of NF-κB: Curcumin is a potent inhibitor of the NF-κB signaling pathway, which is critical in inflammation and cancer progression.[5]
-
Modulation of Kinase Pathways: It has been shown to modulate the PI3K/Akt/mTOR, MAPK, and STAT3 signaling pathways, all of which are involved in cell growth and survival.[5][6]
Resveratrol: A polyphenol found in grapes and berries, resveratrol has demonstrated significant anti-cancer properties.[8][15]
-
Cell Cycle Inhibition: Resveratrol can induce cell cycle arrest at the G0/G1 or S phases by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[7][8]
-
Apoptosis Promotion: It promotes programmed cell death in cancer cells.[7]
-
Pathway Modulation: Resveratrol interferes with key signaling pathways, including PI3K/Akt, MAPK, and NF-κB, thereby inhibiting tumor progression.[7][8]
-
Anti-inflammatory Effects: It inhibits inflammatory enzymes like COX and lipoxygenases.[8]
Paclitaxel: Originally isolated from the Pacific yew tree, paclitaxel is a widely used chemotherapeutic agent.[10]
-
Microtubule Stabilization: Its primary mechanism involves stabilizing microtubules, which are essential components of the cell's cytoskeleton. This disruption of microtubule dynamics leads to mitotic arrest.[11]
-
Induction of Apoptosis: The sustained mitotic arrest ultimately triggers apoptosis, leading to cell death.[11]
-
Broad-Spectrum Activity: Paclitaxel is effective against a wide range of solid tumors, including ovarian, breast, and lung cancers.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within a cell is crucial for understanding the mechanisms of these natural extracts.
Caption: General workflow for screening natural extracts for anticancer activity.
Caption: Natural extracts target key apoptosis and survival pathways in cancer cells.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of natural compounds.
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate the IC50 value.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the natural extract (e.g., jasmonate, curcumin) or a vehicle control (like DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to a purple formazan.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Cell Culture and Treatment: Cells are cultured in larger plates or flasks and treated with the natural extract at its IC50 concentration (or other relevant concentrations) for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structure. This is usually done overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating fluorescent dye, most commonly Propidium Iodide (PI), in the presence of RNase A to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. An accumulation of cells in a particular phase indicates cell cycle arrest.
-
Conclusion
This compound derivatives, particularly jasmonates, present a compelling profile as potential anticancer agents, demonstrating selective cytotoxicity and multifaceted mechanisms of action that include the induction of apoptosis and inhibition of key survival pathways like PI3K/Akt.[1][16] When compared to other prominent natural extracts such as curcumin and resveratrol, jasmonates share common mechanistic targets, highlighting a convergence in how plant-derived compounds combat malignancy.[6][7] Paclitaxel, while also a natural product, operates through a distinct, potent mechanism of microtubule stabilization, cementing its role as a frontline chemotherapeutic drug.[11] The synergistic potential of combining jasmonates with other agents, such as the observed enhancement of paclitaxel's efficacy in the presence of jasmine oil, suggests promising future therapeutic strategies.[9] Further research, including rigorous clinical trials, is essential to fully elucidate the therapeutic potential of jasmonates and their place in the oncological armamentarium.
References
- 1. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Jasminum subtriplinerve Extract against 7,12-Dimethylbenz[α]anthracene-Induced Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of Curcumin, Artemisinin, Genistein, and Resveratrol, and Vitamin C: Free Versus Liposomal Forms [scirp.org]
- 5. The Role of Curcumin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Nanoparticles Harboring Jasmine-Oil-Entrapped Paclitaxel for Elimination of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel: Application in Modern Oncology and Nanomedicine-Based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Turmeric: from spice to cure. A review of the anti-cancer, radioprotective and anti-inflammatory effects of turmeric sourced compounds [frontiersin.org]
- 15. publishing.emanresearch.org [publishing.emanresearch.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for "Jasminine" Detection
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of published, validated analytical methods specifically for the quantification of the alkaloid "Jasminine" (methyl (8S)-8-methyl-6-oxo-7,8-dihydro-5H-2,7-naphthyridine-4-carboxylate). This guide provides a comparative overview of two common, powerful analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of plant-derived alkaloids. The experimental protocols and performance data presented are representative of typical alkaloid analysis and would require specific adaptation and validation for the accurate and precise quantification of "this compound".
The selection of an appropriate analytical technique for the quantification of a specific analyte like "this compound" from a complex matrix such as a plant extract is a critical decision in drug development and research. This guide offers a comparative analysis of HPLC-UV and UPLC-MS/MS, outlining their principles, typical performance characteristics, and detailed experimental protocols to aid researchers in the development and cross-validation of a suitable analytical method.
Data Presentation: A Comparative Overview of Analytical Techniques
The choice between HPLC-UV and UPLC-MS/MS depends on several factors, including the required sensitivity, selectivity, sample complexity, and available instrumentation. The following table summarizes the typical performance characteristics of these two methods for the analysis of plant alkaloids.
| Performance Metric | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance. | Separation using smaller particle size columns for higher resolution and speed, coupled with mass spectrometry for highly selective and sensitive detection based on mass-to-charge ratio. |
| Linearity Range | Typically in the µg/mL range (e.g., 1 - 100 µg/mL). | Wide dynamic range, often from pg/mL to ng/mL (e.g., 0.1 - 1000 ng/mL).[1] |
| Correlation Coefficient (r²) | > 0.995 | > 0.998[1] |
| Limit of Detection (LOD) | ng/mL range (e.g., 10 - 50 ng/mL). | pg/mL to low ng/mL range (e.g., 0.01 - 1 ng/mL).[1] |
| Limit of Quantification (LOQ) | ng/mL range (e.g., 50 - 200 ng/mL). | pg/mL to low ng/mL range (e.g., 0.05 - 5 ng/mL).[1] |
| Precision (%RSD) | < 5% | < 15%[1][2] |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115%[2] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; based on specific precursor-to-product ion transitions, minimizing matrix interference. |
| Analysis Time | Longer run times (e.g., 15-30 minutes). | Shorter run times (e.g., 5-15 minutes) due to higher pressure and smaller particle columns. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of alkaloids in plant extracts using HPLC-UV and UPLC-MS/MS.
General Alkaloid Extraction from Plant Material
This protocol describes a general procedure for extracting alkaloids from a plant matrix, which would need to be optimized for "this compound".
Procedure:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of 10% acetic acid in ethanol.
-
Macerate for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
-
Acid-Base Partitioning:
-
Concentrate the filtrate to one-quarter of its original volume using a rotary evaporator.
-
Add concentrated ammonium hydroxide dropwise to the extract until precipitation is complete.
-
Allow the precipitate to settle, then collect it by filtration.
-
Wash the precipitate with dilute ammonium hydroxide.
-
-
Final Preparation:
-
Dissolve the dried precipitate in a suitable solvent (e.g., methanol) for analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection into the chromatography system.
-
HPLC-UV Method for Alkaloid Quantification
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-5 min: 10% B
-
5-20 min: 10% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a "this compound" standard (typically in the range of 220-350 nm for alkaloids).
-
Injection Volume: 20 µL.
Method Validation Parameters to be Assessed:
-
Linearity: Prepare a series of standard solutions of "this compound" at different concentrations and inject them to construct a calibration curve.
-
Precision: Analyze replicate injections of a standard solution to determine intra-day and inter-day precision.
-
Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of "this compound" standard.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
UPLC-MS/MS Method for Alkaloid Quantification
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-12 min: 95% to 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺ of "this compound") and its most abundant product ions would need to be determined by infusing a standard solution into the mass spectrometer.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of "this compound".
Method Validation Parameters to be Assessed:
-
Similar to the HPLC-UV method, with a focus on matrix effects, which can be significant in ESI-MS. Matrix effects are evaluated by comparing the response of an analyte in a standard solution to its response in a sample matrix.[2]
Mandatory Visualization
Workflow for Analytical Method Validation
References
Performance Comparison of Jasminine Delivery Systems
A Comparative Analysis of "Jasminine" Delivery Systems for Enhanced Therapeutic Efficacy
This guide provides a detailed comparison of various delivery systems for this compound and its derivatives, including jasmonates and jaspine B. The focus is on liposomal formulations and polymeric micelles, evaluating their performance based on key physicochemical properties and drug delivery capabilities. This document is intended for researchers, scientists, and professionals in the field of drug development.
The development of effective delivery systems for this compound compounds is crucial to overcome challenges such as low bioavailability.[1][2] Below is a comparative summary of the key performance indicators for liposomal and polymeric micelle-based systems.
| Parameter | Liposomal Jaspine B | Poly(jasmine lactone) Micelles | Mesoporous Silica Nanoparticles (Jasmonates) | Reference |
| Particle Size (nm) | 127.5 ± 61.2 | ~40 - 70 | Not specified | [3][4][5] |
| Encapsulation Efficiency (%) | 97 | High (specific % for this compound not available) | Loading successful | [3][5][6] |
| Drug Loading Capacity (%) | Not specified | High (up to ~50% for some drugs) | Loading successful | [1] |
| Zeta Potential (mV) | -5.60 ± 0.33 | -11.0 to -15.6 (for sunitinib-loaded) | Positive surface charge (amine-functionalized) | [1][5][6] |
| In Vitro Release | Not detailed | Sustained, pH and temperature-dependent | Controlled release | [1][7][8] |
| In Vivo Performance | >3-fold increase in half-life, >2-fold increase in AUC | Enhanced aqueous solubility of hydrophobic drugs | Not specified | [5][9] |
Detailed Experimental Protocols
Preparation of Jaspine B-Loaded Liposomes via Microfluidics
This protocol describes the formulation of liposomes using a microfluidics-based nanoprecipitation method.
-
Preparation of Solutions:
-
Dissolve a lipid mixture of cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH) in a 2:4:4 weight ratio in ethanol to achieve a final lipid concentration of 5 mg/mL.[1]
-
Dissolve Jaspine B in ethanol at a concentration of 1 or 2 mg/mL.[1]
-
-
Microfluidic Mixing:
-
Use a microfluidic mixing platform such as the NanoAssemblr™.
-
Load the lipid solution into one syringe (organic phase) and an aqueous buffer into another.
-
Set the flow rate ratio (FRR) of the aqueous to the organic phase (e.g., 2:1 or 3:1).[1]
-
Set the total flow rate (TFR) to 8 mL/min.[1]
-
Inject the solutions through the microfluidic cartridge to induce nanoprecipitation and liposome formation.
-
-
Purification:
-
Remove the ethanol and non-encapsulated Jaspine B by dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Fabrication of Poly(jasmine lactone) (PJL) Micelles
This protocol outlines the preparation of polymeric micelles using the nanoprecipitation method.
-
Preparation of Polymer-Drug Solution:
-
Nanoprecipitation:
-
Add the polymer-drug solution dropwise into a larger volume of deionized water under constant stirring. This leads to the self-assembly of the block copolymers into micelles, entrapping the drug within the hydrophobic core.
-
-
Solvent Evaporation and Purification:
-
Stir the resulting micellar solution overnight in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purify the micellar solution by dialysis to remove any remaining free drug and solvent.
-
Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
This protocol describes a common indirect method for quantifying EE% and DL%.
-
Separation of Free Drug:
-
Quantification of Free Drug:
-
Calculation:
-
Encapsulation Efficiency (EE%) is calculated as: EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100[10][]
-
Drug Loading (DL%) is calculated as: DL% = [(Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release Study
This protocol details the dialysis bag method for assessing the in vitro release kinetics of a drug from a nanoparticle formulation.
-
Preparation:
-
Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.
-
-
Release Study:
-
Immerse the sealed dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.[15]
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected aliquots using an appropriate analytical method like HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis:
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by Jasminum Compounds
Jasminum compounds, including jasmonates, exert their anticancer effects by modulating several critical cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[7]
Caption: Signaling pathways affected by this compound compounds.
General Experimental Workflow for Delivery System Evaluation
The evaluation of a novel drug delivery system follows a logical progression from formulation and characterization to in vitro and in vivo testing.
References
- 1. Functional block copolymer micelles based on poly (jasmine lactone) for improving the loading efficiency of weakly basic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.abo.fi [research.abo.fi]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Methyl Jasmonate and Jasmonic Acid Loaded Nanoparticles on Defensive Secondary Metabolites in Hairy Root Cells | AIChE [proceedings.aiche.org]
- 7. Functional block copolymer micelles based on poly (jasmine lactone) for improving the loading efficiency of weakly basic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Nanoparticles loaded with jasmonate to fortify and induce natural defenses in plants [innoget.com]
- 9. preprints.org [preprints.org]
- 10. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 12. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quality by Design Approach in Liposomal Formulations: Robust Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modeling of the In Vitro Release Kinetics of Sonosensitive Targeted Liposomes [mdpi.com]
- 17. IN VITRO RELEASE KINETICS MODEL FITTING OF LIPOSOMES: AN INSIGHT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unraveling "Jasminine": A Comparative Guide to In Vitro and In Vivo Activity
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The term "Jasminine" presents a degree of ambiguity in scientific literature. It can refer to a specific, though less-studied, chemical compound. More commonly, it appears as a synonym for plants of the Jasminum genus, from which various extracts with a rich history of traditional use and a growing body of scientific research are derived. This guide clarifies this distinction and provides a comprehensive comparison of the in vitro and in vivo biological activities associated with Jasmine (Jasminum species) extracts and their constituents, for which a substantial body of experimental data exists.
The Naphthyridine Derivative: this compound
A specific chemical entity named This compound is identified as a naphthyridine derivative with the systematic IUPAC name methyl (8S)-8-methyl-6-oxo-7,8-dihydro-5H-2,7-naphthyridine-4-carboxylate[1][2]. This compound has been reported in the plant Osmanthus austrocaledonicus. However, to date, there is a significant lack of published research on the in vitro or in vivo biological activities of this specific molecule. Therefore, a direct correlation of its activity is not currently possible.
The Genus Jasminum: A Rich Source of Bioactive Compounds
In contrast, the genus Jasminum, commonly known as Jasmine, is a well-studied source of various bioactive extracts and phytochemicals. These have demonstrated a range of pharmacological effects in both laboratory and whole-organism models. The primary active components in Jasmine extracts include volatile oils (such as benzyl acetate, linalool, and jasmone), flavonoids (like rutin and quercetin), and polysaccharides[3][4]. The observed biological activities are often attributed to the synergistic effects of these compounds.
Comparative Analysis of In Vitro and In Vivo Activities of Jasmine Extracts
A notable observation in the study of Jasmine extracts is the occasional discrepancy between in vitro and in vivo findings. For instance, Jasmine absolute has been shown to have a spasmolytic (relaxant) effect on guinea-pig ileum and rat uterus in vitro, while inhalation of the aroma has a stimulant effect in both animals and humans in vivo[5][6][7]. This highlights the importance of integrated in vitro and in vivo studies for a complete understanding of the pharmacological profile.
Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on Jasminum species extracts.
Table 1: In Vitro Antioxidant and Cytotoxic Activity of Jasminum sambac Flower Extract
| Assay Type | Method | Result | Interpretation | Reference |
| Antioxidant Capacity | DPPH radical scavenging | IC50 = 460.24 µg/mL | Weak antioxidant activity | [8] |
| Cytotoxicity | Brine Shrimp Lethality Test (BSLT) | LC50 = 111.43 µg/mL | Moderate cytotoxic properties | [8] |
Table 2: In Vitro Antimicrobial Activity of Jasminum grandiflorum Essential Oil
| Microbial Strain | Method | Result (Inhibition Zone) | Interpretation | Reference |
| Candida glabrata | Agar disc diffusion | - | Lowest MIC value observed | [9] |
| Gram-positive bacteria | Agar disc diffusion | Moderate to high activity | Effective against Gram-positive bacteria | [9] |
| Gram-negative bacteria | Agar disc diffusion | Moderate to high activity | Effective against Gram-negative bacteria | [9] |
Table 3: Comparison of In Vitro and In Vivo Effects of Jasminum grandiflorum Absolute
| Model | Assay | Observed Effect | Interpretation | Reference |
| In Vitro | Guinea-pig ileum smooth muscle | Spasmolytic (Relaxation) | Postsynaptic, likely mediated by cAMP | [5][6] |
| In Vivo | Human and animal inhalation | Stimulant effect, enhanced movement | Strong psychological input | [5][6][7] |
Experimental Protocols
In Vitro Antioxidant Activity (DPPH Assay)
The antioxidant activity of a methanolic extract of Jasminum sambac flowers was determined using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method. Various concentrations of the extract were mixed with a DPPH solution. The decrease in absorbance at 517 nm was measured after a 30-minute incubation in the dark. The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, was then calculated.[8]
In Vitro Cytotoxicity (Brine Shrimp Lethality Test)
The toxicity of the Jasminum sambac flower extract was evaluated using the Brine Shrimp Lethality Test (BSLT). Brine shrimp nauplii were exposed to various concentrations of the extract in seawater. After 24 hours, the number of surviving nauplii was counted, and the LC50 value, the concentration at which 50% of the nauplii died, was determined.[8]
In Vitro Spasmolytic Activity
The mechanism of spasmolytic activity of Jasminum grandiflorum absolute was studied on isolated guinea-pig ileum smooth muscle preparations. The tissue was mounted in an organ bath, and contractions were induced by various spasmogens. The effect of the jasmine absolute on these contractions was recorded to determine its mode of action.[5][6]
In Vivo Stimulant Activity
The stimulant nature of inhaled Jasminum grandiflorum absolute has been demonstrated in both animals and humans. While specific experimental protocols for these observations are not detailed in the cited abstracts, such studies typically involve behavioral assessments in animals (e.g., locomotor activity) and physiological and psychological evaluations in humans (e.g., EEG, mood questionnaires) following aroma inhalation.[5][6][7]
Visualizing the Pathways and Processes
Signaling Pathway of Jasmine Extract's Spasmolytic Action
References
- 1. Methyl (8S)-5,6,7,8-tetrahydro-8-methyl-6-oxo-2,7-naphthyridine-4-carboxylate | C11H12N2O3 | CID 442551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. thescipub.com [thescipub.com]
- 4. sg.oola-lab.com [sg.oola-lab.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Jasmine absolute (Jasminum grandiflora L.) and its mode of action on guinea-pig ileum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical Screening, Total Antioxidant Capacity and Toxicity Test of White Jasmine Flower Extract (Jasminum sambac) | Atlantis Press [atlantis-press.com]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Jasmine Extraction Techniques: A Guide for Researchers and Drug Development Professionals
Introduction: The alluring fragrance of jasmine, a cornerstone in the fragrance industry and a subject of interest for its potential therapeutic properties, is captured through various extraction techniques. The chosen method significantly impacts the final product's yield, chemical profile, and aromatic qualities. This guide provides a detailed, head-to-head comparison of the most prominent jasmine extraction techniques: solvent extraction, supercritical fluid extraction (SCFE), hydro-distillation, and the traditional method of enfleurage. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal extraction strategy for their specific applications.
Comparative Analysis of Jasmine Extraction Techniques
The efficiency and characteristics of the final jasmine extract are intrinsically linked to the extraction methodology employed. The following tables summarize the quantitative data gathered from various studies to facilitate a direct comparison of these techniques.
| Extraction Technique | Intermediate Product | Final Product | Concrete/Pomade Yield (%) | Absolute/Essential Oil Yield (%) | Key Observations |
| Solvent Extraction | Jasmine Concrete | Jasmine Absolute | ~0.5% from fresh flowers[1] | 50-70% from concrete[1] | Widely used commercial method; captures a full-bodied aroma but may retain solvent residues.[2][3] |
| Supercritical Fluid Extraction (SCFE) | - | Jasmine Extract | Not Applicable | 0.021% - 0.334% (concrete equivalent)[4] | A "green" technique yielding a high-purity extract without solvent residue; quality is pressure and temperature dependent.[4][5] |
| Hydro-distillation | - | Jasmine Essential Oil | Not Applicable | 0.018% - 0.291% (concrete equivalent)[4] | Lower yield compared to solvent extraction and SCFE; thermal degradation can alter the aromatic profile.[4] |
| Enfleurage | Jasmine Pomade | Jasmine Enfleurage Absolute | Not Reported | 0.89% (from pomade)[6] | A labor-intensive, traditional method that captures the live flower's delicate scent without heat; yields are often low and the process is costly.[6][7] |
Chemical Profile Comparison
The extraction method directly influences the chemical composition of the final jasmine product. Gas chromatography-mass spectrometry (GC-MS) analysis reveals variations in the concentrations of key aromatic compounds.
| Key Aromatic Compound | Solvent Extraction (Absolute) | Supercritical Fluid Extraction (Extract) | Hydro-distillation (Essential Oil) | Enfleurage (Absolute) |
| Benzyl Acetate | High | Variable | Present | High |
| Linalool | Present | High | Low/Absent | Present |
| Benzyl Benzoate | High | Variable | Low | Present |
| Indole | Present | Variable | Low | Present |
| (Z)-Jasmone | Present | Variable | Low | Present |
Note: The exact percentages of chemical constituents can vary significantly based on the specific jasmine species, geographical origin, and precise extraction parameters.
Experimental Protocols
Solvent Extraction
This two-step process is the most common industrial method for producing jasmine absolute.[1][2]
Step 1: Concrete Production
-
Flower Preparation: Freshly harvested jasmine flowers are spread on trays.
-
Solvent Washing: The flowers are washed multiple times with a non-polar solvent, typically hexane, to dissolve the aromatic compounds and waxes.
-
Solvent Removal: The solvent is evaporated under reduced pressure, leaving behind a waxy, semi-solid substance known as jasmine concrete.
Step 2: Absolute Production
-
Ethanol Washing: The jasmine concrete is repeatedly washed with a polar solvent, usually ethanol, to separate the aromatic molecules from the waxes.
-
Filtration: The mixture is chilled to solidify the waxes, which are then removed by filtration.
-
Ethanol Evaporation: The ethanol is evaporated from the solution to yield the final product, jasmine absolute.
Supercritical Fluid Extraction (SCFE)
This method utilizes carbon dioxide in its supercritical state as a solvent.[4][5]
-
Pressurization and Heating: Carbon dioxide is pressurized and heated to its supercritical state (above its critical point of 31.1 °C and 73.8 bar).
-
Extraction: The supercritical CO2 is passed through a vessel containing jasmine flowers. Its unique properties allow it to effuse through the solid material like a gas and dissolve the aromatic compounds like a liquid.
-
Separation: The pressure is then reduced, causing the CO2 to return to its gaseous state and leaving behind the pure jasmine extract. The CO2 can be recycled for further extractions. The optimal yield is often achieved at specific pressures and temperatures, for example, 200 bar and 325 K.[5][8]
Hydro-distillation
This technique uses water to extract the volatile compounds.[4]
-
Immersion: Jasmine flowers are immersed in water within a distillation apparatus.
-
Boiling: The water is heated to boiling, and the resulting steam carries the volatile aromatic compounds from the flowers.
-
Condensation: The steam and essential oil vapor mixture is passed through a condenser, where it cools and liquefies.
-
Separation: The essential oil, being less dense than water, separates and floats on the surface of the hydrosol (floral water), allowing for its collection. This method often results in a low yield of around 0.05% v/w.
Enfleurage
A traditional and gentle method that relies on the ability of fats to absorb fragrances.[6][7][9]
-
Fat Preparation: A layer of purified, odorless fat (traditionally a mixture of animal fats, but vegetable fats can also be used) is spread onto glass plates held in wooden frames called "chassis".[7]
-
Flower Application: Freshly picked jasmine flowers are individually placed on the fat.
-
Absorption: The chassis are stacked to create a sealed environment, allowing the fat to absorb the aromatic compounds released by the flowers over a period of 24-72 hours.[7][9]
-
Flower Replacement: The spent flowers are manually removed, and fresh flowers are applied. This process is repeated for several weeks until the fat is saturated with the jasmine fragrance, creating a "pomade".[7]
-
Absolute Production: The aromatic compounds are then extracted from the pomade by washing it with alcohol. The alcohol is subsequently evaporated to yield the enfleurage absolute.
Visualizing the Extraction Workflows
The following diagrams illustrate the general workflows for the different jasmine extraction techniques.
Caption: A workflow diagram illustrating the distinct pathways of the four primary jasmine extraction techniques.
Conclusion
The selection of a jasmine extraction technique is a critical decision that balances considerations of yield, purity, cost, and the desired aromatic profile. For applications demanding the highest fidelity to the natural floral scent and absolute purity, supercritical fluid extraction and the traditional enfleurage method, despite its cost and labor intensity, are superior choices. Solvent extraction remains the industry standard for large-scale production due to its efficiency, though the potential for residual solvents is a key consideration. Hydro-distillation, while a simpler method, often results in lower yields and a thermally altered fragrance. This guide provides the foundational data and methodologies to enable an informed decision-making process for researchers and professionals in the field.
References
- 1. ScenTree - Jasmine Grandiflorum absolute (CAS N° 8022-96-6) [scentree.co]
- 2. files.sdiarticle5.com [files.sdiarticle5.com]
- 3. niir.org [niir.org]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. Enfleurage Essential Oil From Jasmine and Rose Using Cold Fat Adsorbent - Neliti [neliti.com]
- 7. boisdejasmin.com [boisdejasmin.com]
- 8. researchgate.net [researchgate.net]
- 9. DIY Jasmine Enfleurage — Land and Sky Wellness [landandskywellness.com]
"Jasminine" efficacy validation in preclinical models of disease
Researchers, scientists, and drug development professionals exploring the therapeutic potential of the alkaloid Jasminine will find a notable scarcity of specific preclinical data. While extracts of the Jasminum (Jasmine) plant, from which this compound is derived, have been investigated in various disease models, dedicated studies on the isolated alkaloid "this compound" are largely absent in the publicly available scientific literature. This guide addresses the current state of research and highlights the critical need for further investigation into the preclinical efficacy of this specific compound.
This compound: Unexplored Potential in Preclinical Research
Despite the traditional use of Jasmine in various medicinal practices, rigorous preclinical validation of its constituent alkaloid, this compound, is lacking. While some sources mention its potential anti-inflammatory, antispasmodic, and neuroprotective properties, these claims are not substantiated by robust preclinical studies with quantitative efficacy data in validated animal models of disease. The absence of such data prevents a meaningful comparison with alternative or standard-of-care treatments.
Preclinical Research on Jasminum Extracts: A Glimmer of Possibility
In contrast to the isolated alkaloid, various extracts of Jasminum species have been the subject of preclinical investigations, offering preliminary insights into their potential therapeutic applications. It is crucial to note that these findings relate to the effects of a complex mixture of phytochemicals and cannot be directly attributed to this compound alone.
Anti-inflammatory Activity
Methanol extracts of Jasminum multiflorum leaves have demonstrated anti-inflammatory and analgesic properties in animal models.[1] Studies on Jasminum grandiflorum L. subsp. floribundum have also shown anti-inflammatory effects in models of inflammatory bowel disease and arthritis.[2][3]
Anti-cancer Potential
Research has explored the anti-cancer properties of compounds derived from the jasmine plant, though not specifically the alkaloid this compound. A synthetic compound derived from jasmonate, a plant hormone from jasmine, has shown selective anticancer activity in preclinical studies.[4] This has led to the development of an anti-cancer drug based on this jasmonate scaffold.[5] Extracts of Jasminum multiflorum have also exhibited cytotoxic activity against breast and colorectal cancer cell lines.[6] Furthermore, an alkaloidal fraction from Solanum jasminoides has shown in vitro and in vivo anticancer potential.[7]
Neuroprotective Effects
Plant-derived alkaloids, as a class of compounds, are recognized for their neuroprotective potential.[8][9][10][11] However, specific preclinical studies validating the neuroprotective efficacy of this compound are not currently available.
The Case of Methyl Jasmonate: A Related but Distinct Compound
It is important to distinguish this compound from methyl jasmonate, another compound found in the jasmine plant. Methyl jasmonate, a plant stress hormone, has been the subject of more extensive preclinical research, particularly in oncology. Studies have indicated its potential to fight both blood cancers and solid tumors.[5] This has spurred further research into developing a new class of small anticancer compounds based on the jasmonate structure.[4]
The Path Forward: A Call for Dedicated Research
The limited availability of preclinical data on the efficacy of isolated this compound represents a significant gap in our understanding of its therapeutic potential. To validate the anecdotal claims and to explore its utility as a potential drug candidate, dedicated preclinical studies are imperative. Such studies should focus on:
-
In vivo efficacy: Evaluating the therapeutic effect of purified this compound in validated animal models of relevant diseases, such as inflammatory disorders, cancer, and neurodegenerative diseases.
-
Dose-response relationships: Establishing the optimal therapeutic dose range and identifying any potential toxicity.
-
Mechanism of action: Elucidating the molecular pathways through which this compound exerts its effects.
-
Comparative studies: Benchmarking the efficacy of this compound against existing standard-of-care treatments in these disease models.
Without such foundational preclinical data, the translation of this compound from a compound of interest to a clinically viable therapeutic agent remains speculative. The scientific community is encouraged to undertake these necessary investigations to unlock the potential of this naturally derived alkaloid.
References
- 1. iipseries.org [iipseries.org]
- 2. Anti-inflammatory activity of Jasminum grandiflorum L. subsp. floribundum (Oleaceae) in inflammatory bowel disease and arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. medindia.net [medindia.net]
- 6. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of allocryptopine-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Jasminine: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Jasminine, targeting researchers, scientists, and drug development professionals. In the absence of specific disposal data for the chemical compound this compound (CAS 19634-30-1), a naphthyridine derivative, this document outlines procedures based on the more readily available safety data for Jasmine Oil and Jasmine Absolute.[1] These are complex mixtures, not to be confused with the single compound this compound, but their handling and disposal protocols offer a conservative framework for ensuring laboratory safety and environmental protection. Jasmine Oil is known to be a skin irritant, may cause allergic skin reactions, and is toxic to aquatic life with long-lasting effects.[2][3][4][5]
Immediate Safety and Hazard Information
It is crucial to handle this compound with care, adhering to established laboratory safety protocols. The primary hazards associated with similar compounds like Jasmine Oil involve skin and eye irritation, potential for allergic skin reactions, and environmental toxicity.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended PPE |
| Skin Irritation/Sensitization | May cause skin irritation and allergic reactions upon contact.[2][3][6] | Wear chemical-impermeable gloves (e.g., Nitrile) and protective clothing.[2] |
| Eye Irritation | Can cause serious eye irritation.[4][7] | Wear tightly fitting safety goggles or a face shield.[2] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3][4][5] | Prevent release into the environment. Contain spills and dispose of waste properly. |
| Inhalation | May cause respiratory irritation or allergy symptoms if inhaled.[2][7] | Handle in a well-ventilated area or use a fume hood.[2][7] |
First Aid Measures
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
After Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[3][6] If irritation or a rash develops, seek medical advice.[5]
-
After Eye Contact: Rinse cautiously with clean, fresh water for at least 10 minutes, holding the eyelids apart.[7] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[7]
-
After Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6] Immediately call a poison center or doctor.[6]
Spill and Emergency Procedures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Remove all sources of ignition.[2]
Spill Cleanup Protocol:
-
Wear appropriate personal protective equipment (PPE), including respiratory protection if necessary.[2]
-
Contain the spill to prevent it from entering drains, sewers, or watercourses.[2][5][6]
-
Absorb the spillage with a non-combustible, inert absorbent material such as sand, diatomite, or universal binders.[5][6]
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][7]
-
Clean the spill area thoroughly.
Proper Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[6] In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes.[8][9] Do not dispose of this compound down the drain or in household garbage.[5][10]
Step-by-Step Disposal Procedure:
-
Waste Classification: Classify waste containing this compound as hazardous waste due to its potential for skin sensitization and aquatic toxicity.
-
Containerization:
-
Use only compatible, tightly sealed containers for waste accumulation.
-
Ensure containers are in good condition and free from leaks.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound Waste" or list the chemical constituents if in a solution.
-
Indicate the specific hazards (e.g., "Skin Sensitizer," "Environmental Hazard").
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Keep containers away from incompatible materials and sources of ignition.[5]
-
Follow regulatory limits on the quantity of waste stored and the accumulation time based on your facility's generator status (e.g., Large or Small Quantity Generator).[9]
-
-
Final Disposal:
-
Arrange for collection by a licensed hazardous waste disposal contractor.
-
Provide the contractor with a complete characterization of the waste.
-
Disposal methods may include industrial combustion or incineration at an approved facility.[7]
-
Retain all records and manifests related to the disposal as required by law.
-
Quantitative Data Summary: Jasmine Oil
The following table summarizes key quantitative data for Jasmine Oil, which can serve as a reference point in the absence of specific data for this compound.
| Property | Value | Source |
| CAS Number | 8022-96-6 | ChemicalBook[11] |
| Density | ~0.947 g/mL at 25 °C | ChemicalBook[11] |
| Refractive Index | 1.4780–1.4920 at 20 °C | ChemicalBook[11] |
| Flash Point | 80 °C (closed cup) | St. Clare Aromatherapy[3] |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Methyl (8S)-5,6,7,8-tetrahydro-8-methyl-6-oxo-2,7-naphthyridine-4-carboxylate | C11H12N2O3 | CID 442551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2017erp.com [2017erp.com]
- 4. nhrorganicoils.com [nhrorganicoils.com]
- 5. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]
- 6. vriaroma.com [vriaroma.com]
- 7. chemos.de [chemos.de]
- 8. m.youtube.com [m.youtube.com]
- 9. Hazardous Waste Regulations [rila.org]
- 10. acs.org [acs.org]
- 11. JasMine Oil | 8022-96-6 [chemicalbook.com]
Personal protective equipment for handling Jasminine
Essential Safety and Handling Guide for Jasminine
This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following equipment is recommended based on the hazards associated with jasmine-derived compounds, which include potential skin, eye, and respiratory irritation.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against splashes, mists, or dust that may cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before use.[3] | Prevents skin contact, which may cause irritation or allergic skin reactions.[2][5][6] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or potential for significant exposure, impervious clothing is recommended.[3] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate or exposure limits may be exceeded, a full-face respirator with an appropriate filter should be used.[3] | Minimizes inhalation of dust or vapors, which may cause respiratory irritation or allergic symptoms.[3][4] |
Hazard and Toxicity Data
Quantitative toxicological data for pure this compound is not available. The data below is for Jasmine oil, its absolute, or its major constituents and should be used as a conservative reference.
| Substance/Mixture | CAS Number | Hazard Classifications | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit/Rat) |
| Jasmine Fragrance Compound | Mixture | Skin Irritation (Category 2), Eye Irritation (Category 2A), Skin Sensitization (Category 1), Aquatic Hazard (Acute & Chronic).[1][5][6] | 2118.64 mg/kg[1] | >5000 mg/kg (Rat)[7], 4119.49 mg/kg[1] |
| Jasminum sambac Extract | N/A | Not classified as acutely toxic in the study. | >5000 mg/kg[8] | Not available |
| Jasmone (constituent) | 488-10-8 | Not classified as acutely toxic. | 5000 mg/kg[7] | >5 g/kg (Rat)[7] |
| Jasmine Absolute | 8022-96-6 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3).[1][4] | Data not available | Data not available |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is mandatory to ensure laboratory safety and environmental protection.
Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to control potential dust or vapors.[3] An eyewash station and safety shower must be readily accessible.[2]
-
Personal Hygiene : Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[2] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[5]
-
Storage : Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][6] Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][6]
Spill Management
-
Evacuate & Isolate : Restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Gently cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[2] Do not use dry sweeping methods that could generate dust.
-
Collect : Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
Disposal Plan
-
Waste Classification : this compound waste should be treated as hazardous chemical waste.
-
Containerization : Collect waste into suitable, labeled, and closed containers. Do not reuse empty containers.[2]
-
Disposal Route : Dispose of contents and container in accordance with all local, regional, and national regulations.[3][5] Contact a licensed professional waste disposal service. Do not allow the chemical to enter drains, sewers, or waterways.[2][3][6]
Emergency First Aid Procedures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[1][2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician immediately.[1][2]
Experimental Protocols
A specific, validated experimental protocol for the synthesis of or laboratory use of this compound (CAS 19634-30-1) is not available in the searched public domain resources. Researchers must develop their own protocols based on established principles of synthetic chemistry and pharmacology, incorporating the safety measures outlined in this guide. Any protocol should begin with small-scale experiments to assess the compound's properties and potential hazards before scaling up.
Workflow for Handling this compound
Caption: Standard laboratory workflow for safely handling chemical compounds of unknown toxicity.
References
- 1. chemos.de [chemos.de]
- 2. Methyl (8S)-5,6,7,8-tetrahydro-8-methyl-6-oxo-2,7-naphthyridine-4-carboxylate | C11H12N2O3 | CID 442551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CN104758971B - A kind of preparation method of pure natural jasmine solid aromatic - Google Patents [patents.google.com]
- 5. CNP0191500.1 - COCONUT [coconut.naturalproducts.net]
- 6. academic.oup.com [academic.oup.com]
- 7. stonhard.ca [stonhard.ca]
- 8. Formulation and evaluation of nanoemulsions from Jasminum officinale essential oil for controlling postharvest browning and maintaining quality in jasmine (Jasminum sambac) flowers - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
